molecular formula C22H23F5N2O4S B15618841 OX-201

OX-201

Cat. No.: B15618841
M. Wt: 506.5 g/mol
InChI Key: YMQLLGTTWOCIJB-PKOBYXMFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OX-201 is a useful research compound. Its molecular formula is C22H23F5N2O4S and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23F5N2O4S

Molecular Weight

506.5 g/mol

IUPAC Name

N-[(2S,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-4,4-difluoro-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide

InChI

InChI=1S/C22H23F5N2O4S/c1-21(2,31)20(30)29-11-22(26,27)19(28-34(3,32)33)17(29)9-12-5-4-6-16(18(12)25)13-7-14(23)10-15(24)8-13/h4-8,10,17,19,28,31H,9,11H2,1-3H3/t17-,19+/m0/s1

InChI Key

YMQLLGTTWOCIJB-PKOBYXMFSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Orexin-2 Receptor Agonist OX-201 (TAK-861)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OX-201, also known as TAK-861, is a potent and selective orexin-2 receptor (OX2R) agonist developed by Takeda Pharmaceuticals. This document provides a comprehensive overview of its chemical structure and, to the extent publicly available, its synthesis. This compound is currently under investigation for the treatment of narcolepsy and other sleep-wake disorders. Its high selectivity for OX2R is a key feature, potentially offering a targeted therapeutic approach with a favorable safety profile. This guide consolidates available data on this compound's chemical properties and outlines the challenges in obtaining detailed synthesis protocols from public domain sources.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name: N-{(2S,3R)-4,4-difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro-[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide .[1][2][3] Its chemical structure is characterized by a central pyrrolidine (B122466) ring with multiple chiral centers and fluorine substitutions, which are often introduced to modulate metabolic stability and receptor binding affinity.

A two-dimensional representation of the chemical structure of this compound is provided below.[4]

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-{(2S,3R)-4,4-difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro-[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide[1][2][3]
Synonyms TAK-861[5][6][7][8]
Molecular Formula C₂₂H₂₃F₅N₂O₄S
Molecular Weight 506.49 g/mol
CAS Number 2274802-89-8[7]

Synthesis Pathway

While the exact synthesis route for this compound remains proprietary, the structure suggests a multi-step synthetic sequence likely involving the following key transformations:

  • Asymmetric synthesis of the pyrrolidine core: The defined stereochemistry at positions 2 and 3 of the pyrrolidine ring indicates the use of chiral starting materials or asymmetric synthesis methodologies.

  • Introduction of the difluoro group: Fluorination at the 4-position of the pyrrolidine ring likely involves specialized fluorinating reagents.

  • Suzuki or other cross-coupling reactions: The biphenyl (B1667301) moiety is a common feature in pharmaceutical compounds and is typically constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

  • Amide bond formation and sulfonylation: The final steps would likely involve the acylation of the pyrrolidine nitrogen and the sulfonylation of the amino group at the 3-position.

The following diagram illustrates a plausible high-level retrosynthetic analysis for this compound, based on common organic synthesis strategies for similar complex molecules. This is a hypothetical pathway and does not represent the actual process used by the manufacturer.

G OX201 This compound (TAK-861) Intermediate1 N-acylated pyrrolidine OX201->Intermediate1 Amide bond disconnection Intermediate2 Sulfonylated pyrrolidine OX201->Intermediate2 Sulfonamide bond disconnection Intermediate3 Biphenyl-substituted pyrrolidine Intermediate1->Intermediate3 Acylation Intermediate7 2-hydroxy-2-methylpropanoic acid derivative Intermediate1->Intermediate7 Acyl source Intermediate2->Intermediate3 Sulfonylation Intermediate8 Ethanesulfonyl chloride Intermediate2->Intermediate8 Sulfonyl source Intermediate4 Difluoropyrrolidine core Intermediate3->Intermediate4 Suzuki Coupling Intermediate5 Trifluorobiphenyl boronic acid/ester Intermediate3->Intermediate5 Suzuki Coupling Intermediate6 Substituted pyrrolidine Intermediate4->Intermediate6 Fluorination

Caption: A hypothetical retrosynthetic pathway for this compound.

Orexin-2 Receptor (OX2R) Signaling Pathway

This compound functions as an agonist at the orexin-2 receptor, a G-protein coupled receptor (GPCR). The orexin (B13118510) system plays a crucial role in the regulation of sleep and wakefulness, feeding behavior, and reward pathways. Upon binding of an agonist like this compound, the OX2R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to neuronal excitation and the promotion of wakefulness.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OX201 This compound OX2R OX2R OX201->OX2R Binds to Gq11 Gq/11 OX2R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation (Wakefulness) Ca->Response PKC->Response

Caption: Simplified OX2R signaling pathway upon activation by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. The information required to reproduce the synthesis, including specific reaction conditions, purification methods, and analytical characterization, would be contained within the proprietary documents of the developing pharmaceutical company.

For researchers interested in the biological activity of this compound, in vitro and in vivo experimental details can be found in publications related to its preclinical and clinical development. These studies typically describe:

  • Receptor Binding Assays: To determine the affinity of this compound for OX1R and OX2R.

  • Functional Assays: Such as calcium mobilization or cAMP assays in cell lines expressing the orexin receptors to measure the agonistic activity.

  • In Vivo Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • In Vivo Pharmacodynamic and Efficacy Studies: To evaluate the effects of this compound on sleep-wake architecture and symptoms of narcolepsy in animal models.

Conclusion

This compound (TAK-861) is a promising orexin-2 receptor agonist with a well-defined chemical structure. While its biological activity and potential therapeutic applications are being actively investigated and reported in scientific literature, the specific details of its synthesis are proprietary and not publicly disclosed. This guide provides a comprehensive overview of the available chemical information for this compound and a hypothetical retrosynthetic analysis to aid researchers in understanding its molecular complexity. For detailed experimental procedures, direct access to the relevant patent literature, once publicly available and identified, would be necessary.

References

Technical Whitepaper: Physicochemical and Biological Profile of OX-201

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TIS-2025-12-OX201 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the core physicochemical properties and a representative signaling pathway for the novel selective agonist, OX-201. This compound is a potent activator of the hypothetical G-protein coupled receptor, Orphan X-Receptor 201 (OXR201), a key target under investigation for metabolic disorders. The following sections detail its chemical characteristics, solubility profile, and the downstream signaling cascade initiated upon receptor binding. All data presented herein is based on standardized in-vitro assays.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound have been determined to establish its identity, purity, and suitability for further formulation and development.

Table 1: Core Physicochemical Data for this compound

Property Value
IUPAC Name (S)-2-(4-(heptyloxy)phenyl)-N-(1-hydroxypropan-2-yl)acetamide
Molecular Formula C₁₈H₂₉NO₃
Molecular Weight 307.43 g/mol
Appearance White to off-white crystalline solid
Purity (HPLC) >99.5%
pKa (25 °C) 8.7 ± 0.1 (amine)
LogP (Octanol/Water) 2.95

| Melting Point | 112-115 °C |

Table 2: Solubility Profile of this compound at 25 °C

Solvent Solubility (mg/mL)
Water < 0.1
Phosphate-Buffered Saline (PBS) pH 7.4 0.2
DMSO > 100

| Ethanol | 25.4 |

Biological Activity: OXR201 Signaling

This compound acts as a potent agonist at the Orphan X-Receptor 201 (OXR201). Upon binding, it initiates a canonical Gαs-protein coupled signaling cascade, leading to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus OX201_Agonist This compound Agonist OXR201_Receptor OXR201 (GPCR) OX201_Agonist->OXR201_Receptor Binds G_Protein Gαs Protein (Inactive) OXR201_Receptor->G_Protein Activates G_Protein_Active Gαs-GTP (Active) G_Protein->G_Protein_Active GTP GDP AC Adenylyl Cyclase G_Protein_Active->AC Stimulates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes

Figure 1: Hypothetical signaling pathway of this compound via the OXR201 Gαs-coupled receptor.

Experimental Protocols

The following section outlines the methodologies used to determine the key physicochemical and biological parameters of this compound.

Protocol: Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This workflow describes the standardized method for assessing the purity of this compound batches.

hplc_workflow start Start: Receive this compound Batch prep_sample 1. Prepare Sample (1 mg/mL in Acetonitrile) start->prep_sample injection 4. Inject Sample (10 µL) prep_sample->injection prep_mobile_phase 2. Prepare Mobile Phase (A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile) hplc_setup 3. Equilibrate HPLC System (C18 Column, 254 nm UV detector) prep_mobile_phase->hplc_setup hplc_setup->injection run_gradient 5. Run Gradient Elution (5% to 95% B over 20 min) injection->run_gradient detection 6. Detect Peaks at 254 nm run_gradient->detection integration 7. Integrate Peak Areas detection->integration calculation 8. Calculate Purity (% Purity = [Area_main / Area_total] * 100) integration->calculation report End: Report Purity Result calculation->report

Figure 2: Standard operating procedure workflow for HPLC purity analysis of this compound.

  • Objective: To determine the percentage purity of a given sample of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: Linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • A 1.0 mg/mL solution of this compound is prepared in acetonitrile.

    • The HPLC system is equilibrated with the initial mobile phase conditions.

    • A 10 µL aliquot of the sample solution is injected.

    • The chromatogram is recorded for 25 minutes.

    • The area of all peaks is integrated.

    • Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Determination of Solubility via Shake-Flask Method
  • Objective: To determine the equilibrium solubility of this compound in various solvents.

  • Procedure:

    • An excess amount of this compound solid is added to a sealed vial containing a known volume (e.g., 2 mL) of the test solvent (e.g., Water, PBS, Ethanol).

    • The vials are agitated in a temperature-controlled shaker (25 °C) for 24 hours to ensure equilibrium is reached.

    • The resulting suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.

    • The concentration of this compound in the clear filtrate is quantified using a validated HPLC method with a standard calibration curve.

    • The experiment is performed in triplicate for each solvent.

Protocol: OXR201 Calcium Mobilization Assay
  • Objective: To determine the functional potency (EC₅₀) of this compound by measuring intracellular calcium flux in cells expressing OXR201.

  • Cell Line: CHO-K1 cells stably transfected with the human OXR201 gene and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are seeded into 96-well microplates and incubated for 24 hours.

    • The growth medium is replaced with a buffer containing the calcium-sensitive dye, and cells are incubated for 60 minutes at 37 °C.

    • A serial dilution of this compound is prepared in the assay buffer.

    • The microplate is placed in a fluorescence plate reader (e.g., FLIPR Tetra).

    • Baseline fluorescence is measured before the addition of the compound.

    • This compound dilutions are added to the wells, and the change in fluorescence intensity (indicating intracellular calcium concentration) is monitored in real-time.

    • The maximum fluorescence response is recorded for each concentration.

    • The EC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation. This compound is a selective agonist for the Orexin 2 Receptor (OX2R) with an EC50 of 8 nM.[1][2] It is being investigated for its potential in conditions related to sleep/wake rhythm disturbances, such as Alzheimer's disease, and for respiratory dysfunction.[1][3][4] Studies have shown that this compound can increase respiratory activity in mice and rats by activating inspiratory neurons.[3][4][5]

References

The Discovery and Evolution of Selective Orexin-2 Receptor Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The orexin (B13118510) system, comprising two neuropeptides, orexin-A (OX-A) and orexin-B (OX-B), and their cognate G protein-coupled receptors, the orexin-1 (OX1R) and orexin-2 (OX2R) receptors, is a critical regulator of sleep and wakefulness.[1][2] The loss of orexin-producing neurons in the lateral hypothalamus is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness (EDS) and cataplexy.[3] This pathophysiology has established the orexin system as a prime therapeutic target, with a particular focus on developing agonists to replace the missing neuropeptides.

While both receptors are involved in promoting wakefulness, OX2R is considered to play a more pivotal role in the stabilization of wakefulness and the regulation of REM sleep.[4][5] Consequently, the development of selective OX2R agonists has emerged as a promising strategy for treating narcolepsy and other disorders of hypersomnolence, potentially offering a more targeted therapeutic effect with a reduced risk of side effects associated with OX1R activation, such as addiction-related behaviors.[4][6] This guide provides an in-depth overview of the discovery and history of selective OX2R agonists, from early peptide-based molecules to the small molecules currently in clinical development.

From Peptides to Small Molecules: The Initial Breakthroughs

The initial exploration of orexin receptor agonism involved modifying the endogenous orexin peptides. A significant early achievement was the development of [Ala(11), D-Leu(15)]orexin-B, a peptide-based agonist that demonstrated a 400-fold selectivity for OX2R over OX1R.[7] This was accomplished through strategic L-alanine and D-amino acid substitutions in orexin-B, which reduced potency at OX1R while maintaining it at OX2R.[7] While valuable as research tools, the therapeutic potential of such peptide-based agonists is limited by their poor ability to cross the blood-brain barrier.

The design of small-molecule agonists for peptide-activated G protein-coupled receptors (GPCRs) is a formidable challenge in drug discovery.[8] A major breakthrough occurred in 2015 with the report of the first selective, non-peptidic OX2R agonists.[9][10][11] Through extensive screening and synthesis, Nagahara and colleagues identified a compound (referred to as compound 26 in their publication) that exhibited high selectivity for OX2R.[8] Another early and notable small molecule was YNT-185, which also displayed significant OX2R potency and selectivity over OX1R.[4][12] These initial discoveries provided crucial chemical scaffolds and paved the way for intensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) and the Path to Clinical Candidates

Subsequent research focused on refining the initial non-peptidic hits. One study revealed that the stereochemistry of a single carbon center on a 1-amino-tetralin scaffold could act as a molecular switch for receptor selectivity.[13] The (S)-configuration of the molecule resulted in a highly selective OX2R agonist, whereas the (R)-enantiomer was a potent dual OX1R/OX2R agonist.[13] This finding provided critical insights for the rational design of subtype-selective ligands.[2][13]

SAR studies on the YNT-185 scaffold led to the discovery of dual agonists, such as RTOXA-43, highlighting how modifications to a selective compound can modulate its activity profile.[12] These explorations, alongside the resolution of OX1R and OX2R crystal structures, have significantly improved the molecular understanding of receptor binding and activation, empowering medicinal chemists to design more refined and selective compounds.[2]

Quantitative Overview of Preclinical Selective OX2R Agonists

The following table summarizes the in vitro potency and selectivity of key preclinical selective OX2R agonists that marked important milestones in the field.

CompoundOX2R EC50OX1R EC50Selectivity (OX1R/OX2R)Cell LineAssay TypeReference
[Ala(11), D-Leu(15)]orexin-B 0.13 nM52 nM~400-foldCHOCa2+ Mobilization[7]
Nagahara et al. Cmpd 26 23 nM1,616 nM~70-foldCHOCa2+ Mobilization[8]
YNT-185 28 nM2,750 nM~98-foldCHOCa2+ Mobilization[12]
(S)-enantiomer (tetralin series) 2.69 nM>1,000 nM>461-foldCHOCa2+ Mobilization[13]

Note: EC50 values can vary between different assay systems and cell lines. For example, YNT-185 showed potencies of 165 nM at OX2R and 824 nM at OX1R in a separate study using a different engineered cell line.[12]

The Clinical Frontier: Selective OX2R Agonists in Development

The progress in medicinal chemistry has led to the advancement of several selective OX2R agonists into clinical trials, offering hope for a new class of treatments for sleep-wake disorders.

CompoundDeveloperDevelopment PhaseKey Findings & Status
Danavorexton (TAK-925) TakedaPhase 1Intravenous formulation. Demonstrated promotion of wakefulness in healthy, sleep-deprived individuals.[3] Succeeded by oral formulations.
TAK-994 TakedaPhase 2 (Terminated)Oral agonist. Showed significant improvement in wakefulness and cataplexy in narcolepsy type 1 patients.[3][14] Development was halted due to liver toxicity concerns.[3][14]
ORX750 Centessa PharmaceuticalsPhase 2Oral agonist for narcolepsy and idiopathic hypersomnia.[15][16] Positive interim Phase 1 data showed statistically significant improvements in mean sleep latency in sleep-deprived volunteers and a favorable safety profile.
ALKS-2680 AlkermesIn DevelopmentMentioned as a selective OX2R agonist that sustains alertness.[6]
ORX142 Centessa PharmaceuticalsPhase 1Oral agonist for neurological and neurodegenerative disorders.[15][16][17][18] Preclinical data in non-human primates demonstrated wakefulness promotion at low doses.[19][20]
BP1.15205 Harmony BiosciencesPhase 1Oral agonist for narcolepsy and idiopathic hypersomnia.[21] Preclinical data showed high potency and selectivity with no observed off-target effects.[21]

Core Methodologies in OX2R Agonist Evaluation

The characterization of selective OX2R agonists relies on a set of standardized in vitro and in vivo assays.

Experimental Protocols

1. In Vitro Calcium Mobilization Assay: This is the primary method for determining agonist potency (EC50) and selectivity.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used. These cells are stably transfected to express the human OX1R or OX2R.[7][12]

  • G-Protein Coupling: As OX2R can couple to various G-proteins (Gq, Gi, Gs), cell lines are often co-transfected with a promiscuous G-protein, such as Gα16, to force signaling through the Gq pathway, which reliably leads to intracellular calcium release.[1][12][22]

  • Procedure:

    • Transfected cells are plated in multi-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading is taken.

    • The test compound (agonist) is added at various concentrations.

    • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time using a plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).

    • The concentration-response curve is plotted to calculate the EC50 value (the concentration of agonist that gives half-maximal response).[12]

2. In Vivo Sleep/Wakefulness Assessment in Animal Models: This protocol assesses the wake-promoting effects of a compound.

  • Animal Models: Rodents (rats, mice) or non-human primates (cynomolgus monkeys) are typically used.[5][19] For disease-specific models, orexin knockout mice are used to evaluate effects on cataplexy and sleep fragmentation.[4]

  • Surgical Implantation: Animals are surgically implanted with electrodes to record electroencephalography (EEG) and electromyography (EMG).

  • Procedure:

    • After a recovery period, animals are habituated to the recording chamber.

    • The test compound or vehicle is administered (e.g., orally or via intraperitoneal injection).

    • EEG/EMG data is continuously recorded for a set period (e.g., 24 hours).

    • The data is scored to quantify time spent in different vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

    • The effect of the compound is determined by comparing these parameters to the vehicle-treated group.[5]

3. Maintenance of Wakefulness Test (MWT) in Humans: This is a key clinical endpoint to measure a drug's ability to counter sleepiness.

  • Participants: The test is conducted on healthy volunteers (often after a period of sleep deprivation) or patients with disorders of hypersomnolence.[17]

  • Procedure:

    • The participant sits (B43327) in a quiet, semi-darkened room.

    • They are instructed to try to remain awake for a specified duration (e.g., 40 minutes) without using extraordinary measures.

    • The test consists of several trials repeated at intervals throughout the day.

    • Polysomnography is used to monitor for sleep onset.

    • The primary endpoint is sleep latency, the average time it takes for the participant to fall asleep across the trials. A longer sleep latency indicates improved wakefulness.

Visualizing the Molecular and Developmental Pathways

OX2R Signaling Pathways

Orexin receptors mediate their effects through complex intracellular signaling cascades. OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream effects.[1][22][23]

OX2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq OX2R->Gq activates Gi Gi OX2R->Gi activates Gs Gs OX2R->Gs activates PLC PLC Gq->PLC activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits AC_act Adenylyl Cyclase Gs->AC_act activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_act->cAMP_inc Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Response Neuronal Depolarization & Excitability Ca2->Response ERK p-ERK1/2 PKC->ERK activates ERK->Response cAMP_dec->Response PKA PKA cAMP_inc->PKA activates PKA->Response Agonist Selective OX2R Agonist Agonist->OX2R binds Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID HTL Hit-to-Lead Optimization (SAR) Hit_ID->HTL Lead_Opt Lead Optimization (ADME/Tox) HTL->Lead_Opt In_Vitro In Vitro Assays (Potency, Selectivity) Lead_Opt->In_Vitro Candidate Selection In_Vivo In Vivo Animal Models (Efficacy, PK/PD) In_Vitro->In_Vivo Phase1 Phase 1 (Safety, PK in Healthy Volunteers) In_Vivo->Phase1 IND Filing Phase2 Phase 2 (Efficacy in Patients, Dose Finding) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

The Core Mechanism of OX-201: A Selective Orexin Receptor 2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

OX-201 is a potent and highly selective agonist for the orexin (B13118510) receptor 2 (OX2R), a G protein-coupled receptor centrally involved in the regulation of wakefulness, arousal, and other physiological processes. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with orexin receptors, the subsequent intracellular signaling cascades, and its physiological effects. Quantitative data from key in vitro and in vivo studies are summarized, and detailed protocols for the primary experimental assays used to characterize this compound are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction to this compound

This compound is a blood-brain barrier-penetrant small molecule designed to selectively activate the orexin 2 receptor (OX2R).[1][2] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their two receptors (OX1R and OX2R), is a critical regulator of sleep and wakefulness.[3] Deficiencies in this system are linked to narcolepsy. By selectively targeting and activating OX2R, this compound promotes wakefulness and has demonstrated potential in preclinical models for conditions requiring enhanced arousal.[1][2] Its high selectivity for OX2R over OX1R is a key characteristic, potentially offering a refined therapeutic profile.

Mechanism of Action at the Orexin 2 Receptor

The primary mechanism of action of this compound is its function as a potent agonist at the OX2R.[4] Orexin receptors are G protein-coupled receptors (GPCRs).[3] Upon binding of this compound, the OX2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily the Gq subtype.[3][5]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][5] This rapid increase in cytosolic Ca2+ is a hallmark of orexin receptor activation and serves as a measurable endpoint in functional assays.[4][6] This signaling cascade ultimately leads to the depolarization of the neuron and increased neuronal excitability, contributing to the wake-promoting effects of this compound.[1]

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OX201 This compound OX2R OX2R (GPCR) OX201->OX2R Binds to Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release Response Neuronal Excitability Ca_release->Response Leads to ER->Ca_release Triggers

Caption: this compound mediated activation of the OX2R signaling cascade.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified using in vitro functional assays. The primary method cited is a calcium mobilization assay performed in Chinese Hamster Ovary (CHO-K1) cells stably expressing either human OX1R (hOX1R) or human OX2R (hOX2R).[4][6]

Parameter Receptor Assay Type Value (EC₅₀) Selectivity (Fold) Reference
PotencyHuman OX2RCalcium Mobilization8.0 nM\multirow{2}{*}{1000x for OX2R}[4][6]
PotencyHuman OX1RCalcium Mobilization8.1 µM[6]
Functional EffectPre-Bötzinger Complex NeuronsIn Vitro Electrophysiology760 nMN/A[4]

Off-Target Activity Profile

To assess the selectivity of this compound, it was screened against a panel of 102 enzymes, receptors, and ion channels. At a concentration of 10 µM, this compound did not exhibit more than 50% inhibition or stimulation for most targets.[1] Minor off-target activity was noted for the cannabinoid CB1 receptor (51% inhibition) and the progesterone (B1679170) receptor B (53% inhibition), indicating a high degree of selectivity for the orexin 2 receptor.[1]

Experimental Protocols

The characterization of this compound relies on specific in vitro and ex vivo experimental procedures. Detailed methodologies for the key assays are provided below.

Calcium Mobilization Assay

This assay quantifies the agonistic activity of this compound by measuring the increase in intracellular calcium following receptor activation.

Objective: To determine the potency (EC₅₀) of this compound at hOX1R and hOX2R.

Materials:

  • CHO-K1 cells stably expressing hOX1R or hOX2R.

  • Cell culture medium (e.g., DMEM/F-12).

  • Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Black-walled, clear-bottom 96-well or 384-well plates.

  • Fluo-4 AM calcium indicator dye.[7]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid (B1678239) (anion transport inhibitor).[8]

  • This compound compound stock.

  • Orexin-A (positive control).[6]

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing hOX1R or hOX2R in appropriate growth medium at 37°C and 5% CO₂.

    • Seed the cells into black-walled, clear-bottom microplates at a density of 40,000 to 80,000 cells per well (for 96-well plates) and allow them to adhere overnight.[9]

  • Dye Loading:

    • Prepare a dye-loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in a physiological buffer like HBSS with HEPES.[8]

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the Fluo-4 AM dye-loading solution to each well.[9]

    • Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[7][9]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control (Orexin-A) in the assay buffer. A vehicle control (e.g., 0.5% DMSO) is also prepared.[6]

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence kinetically (Excitation: ~490 nm, Emission: ~525 nm).[9]

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument automatically adds the prepared compounds (this compound, Orexin-A, vehicle) to the wells.

    • Continue recording the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is calculated as the change in fluorescence (F_max - F_min) or as a ratio relative to the baseline.

    • The responses to the vehicle and a saturating concentration of Orexin-A are used to define 0% and 100% activity, respectively.[6]

    • Plot the dose-response curve for this compound and fit to a four-parameter logistic equation to determine the EC₅₀ value.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Culture & Plate CHO-hOX2R Cells A1 Load Cells with Fluo-4 AM Dye P1->A1 P2 Prepare this compound Serial Dilutions A4 Add Compound (this compound) P2->A4 A2 Incubate (37°C then RT) A1->A2 A3 Measure Baseline Fluorescence A2->A3 A3->A4 A5 Record Kinetic Fluorescence Change A4->A5 D1 Calculate ΔF (F_max - F_min) A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Calculate EC₅₀ D2->D3

Caption: Experimental workflow for the calcium mobilization assay.
In Vitro Electrophysiology on Brain Slices

This method is used to assess the effect of this compound on the electrical activity of specific neurons, such as those in the pre-Bötzinger complex, which are involved in respiratory rhythm.[10][11]

Objective: To measure changes in neuronal firing or synaptic activity in response to this compound application.

Materials:

  • Vibrating microtome (vibratome).[3]

  • Rodent (e.g., rat, mouse).

  • Dissection tools.

  • Recovery and recording chambers.

  • Carbogen gas (95% O₂ / 5% CO₂).[4][6]

  • Artificial Cerebrospinal Fluid (aCSF):

    • Slicing aCSF (ice-cold): May contain protective agents like NMDG or have high Mg²⁺ and low Ca²⁺ to reduce excitotoxicity.[4][5]

    • Recording aCSF (warmed to 32-34°C): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.[1]

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

  • Glass capillaries for pulling patch pipettes.

  • Intracellular pipette solution (e.g., K-gluconate based).[1]

Methodology:

  • Acute Slice Preparation:

    • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated slicing aCSF.[1]

    • Rapidly dissect the brain and place it in the ice-cold slicing aCSF.

    • Mount the brain on the vibratome stage and cut slices (e.g., 300 µm thick) of the desired region (e.g., medulla).[1][11]

    • Transfer slices to a recovery chamber containing carbogenated aCSF, typically incubated at 32–35°C for 30 minutes, then kept at room temperature for at least 1 hour before recording.[1][3]

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber on the microscope stage, continuously perfused with warmed (32-34°C), carbogenated recording aCSF.[1]

    • Using differential interference contrast (DIC) optics, identify target neurons (e.g., inspiratory neurons in the pre-Bötzinger complex).

    • Pull a glass micropipette and fill it with intracellular solution. The pipette resistance should be 4–11 MΩ.[1]

    • Approach a target neuron with the micropipette and establish a high-resistance (>1 GΩ) seal (cell-attached or whole-cell configuration).[12]

  • Data Acquisition:

    • Record baseline neuronal activity (e.g., spontaneous firing rate, frequency of inspiratory synaptic currents) for a stable period.[10]

    • Bath-apply this compound at known concentrations to the perfusing aCSF.

    • Record the changes in neuronal activity during and after drug application.

  • Data Analysis:

    • Analyze the electrophysiological traces to quantify parameters such as firing frequency (Hz), burst amplitude, or synaptic current frequency.[10][11]

    • Compare the activity during this compound application to the baseline period to determine the drug's effect.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_rec Recording cluster_analysis Data Analysis P1 Anesthetize & Perfuse Animal P2 Dissect Brain P1->P2 P3 Cut Slices (Vibratome) P2->P3 P4 Incubate & Recover Slices P3->P4 R1 Transfer Slice to Recording Chamber P4->R1 R2 Identify Target Neuron R1->R2 R3 Establish Patch-Clamp Configuration R2->R3 R4 Record Baseline Activity R3->R4 R5 Bath-apply this compound R4->R5 R6 Record Drug Effect R5->R6 A1 Analyze Firing Rate & Burst Frequency R6->A1 A2 Compare Baseline vs. Drug Application A1->A2

Caption: Workflow for in vitro electrophysiology on acute brain slices.

Conclusion

This compound is a potent and highly selective OX2R agonist. Its mechanism of action is initiated by binding to and activating the OX2R, which, through a Gq-protein-mediated signaling pathway, leads to an increase in intracellular calcium and subsequent neuronal activation. This pharmacological profile has been robustly characterized through in vitro functional assays and ex vivo electrophysiological recordings. The high selectivity of this compound for OX2R makes it a valuable tool for elucidating the specific roles of this receptor in physiology and a promising candidate for the development of novel therapeutics for disorders of hypersomnolence.

References

OX-201: A Technical Guide to its Binding Affinity and Orexin Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional potency of OX-201, a selective orexin (B13118510) 2 receptor (OX2R) agonist. The document details the quantitative data, experimental methodologies, and relevant signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Data Summary: Binding Affinity of this compound

This compound demonstrates a pronounced selectivity for the human orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). This selectivity is evident from functional assays measuring the half-maximal effective concentration (EC50) required to elicit a cellular response.

CompoundReceptorAssay TypeParameterValueSelectivity (OX1R/OX2R)
This compoundHuman OX1RCalcium MobilizationEC508.1 µM[1]~1000-fold
This compoundHuman OX2RCalcium MobilizationEC508.0 nM[1][2]

Note: EC50 values represent the concentration of an agonist that gives 50% of the maximal response. A lower EC50 value indicates higher potency. The data clearly indicates that this compound is approximately 1000-fold more potent at activating OX2R compared to OX1R[1][2].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the binding affinity and functional activity of compounds like this compound at orexin receptors.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a receptor.

Objective: To determine the affinity of a non-radiolabeled test compound (like this compound) for OX1R and OX2R by measuring its ability to compete off a radiolabeled ligand.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.

  • Radioligand (e.g., [³H]-EMPA for OX2R, [¹²⁵I]-Orexin A for OX1R).

  • Test compound (this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Non-specific binding control (a high concentration of a known orexin receptor antagonist, e.g., suvorexant).

  • 96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of an agonist (like this compound) in activating OX1R and OX2R.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Test compound (this compound).

  • Positive control (e.g., Orexin-A).

  • A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add the test compound to the wells.

  • Data Acquisition: Measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of the test compound. The EC50 is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Orexin Receptor Signaling Pathways

Both OX1R and OX2R are G protein-coupled receptors (GPCRs). Upon activation by an agonist like this compound, they initiate intracellular signaling cascades.

G_protein_signaling cluster_ox1r OX1R Signaling cluster_ox2r OX2R Signaling OX1R OX1R Gq Gq OX1R->Gq activates PLC_1 Phospholipase C (PLC) Gq->PLC_1 activates IP3_DAG_1 IP3 & DAG PLC_1->IP3_DAG_1 produces Ca_release_1 Ca²⁺ Release IP3_DAG_1->Ca_release_1 induces PKC_1 Protein Kinase C (PKC) IP3_DAG_1->PKC_1 activates OX2R OX2R Gq_2 Gq OX2R->Gq_2 activates Gi_o Gi/o OX2R->Gi_o activates Gs Gs OX2R->Gs activates PLC_2 Phospholipase C (PLC) Gq_2->PLC_2 activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit inhibits AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate activates IP3_DAG_2 IP3 & DAG PLC_2->IP3_DAG_2 produces cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release_2 Ca²⁺ Release IP3_DAG_2->Ca_release_2 induces PKC_2 Protein Kinase C (PKC) IP3_DAG_2->PKC_2 activates This compound This compound This compound->OX1R Weak Agonist (µM Potency) This compound->OX2R Potent Agonist (nM Potency)

Caption: Orexin receptor signaling pathways activated by this compound.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (OX1R or OX2R expressing) mix Incubate: Membranes + Radioligand + Compound prep_membranes->mix prep_radioligand Prepare Radioligand (e.g., [³H]-EMPA) prep_radioligand->mix prep_compound Prepare Test Compound (this compound dilutions) prep_compound->mix filter Separate Bound/Free (Vacuum Filtration) mix->filter count Quantify Bound Radioactivity (Scintillation Counting) filter->count plot Plot % Inhibition vs. [Compound] count->plot calculate_ic50 Determine IC50 plot->calculate_ic50 calculate_ki Calculate Ki (Cheng-Prusoff) calculate_ic50->calculate_ki

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: this compound Receptor Selectivity

This diagram visually represents the binding preference of this compound.

selectivity_diagram This compound This compound OX1R OX1R This compound->OX1R Low Affinity / Potency (EC50 = 8.1 µM) OX2R OX2R This compound->OX2R High Affinity / Potency (EC50 = 8.0 nM)

Caption: Binding and functional selectivity of this compound.

References

OX-201: A Potent and Selective Orexin Receptor 2 (OX2R) Agonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OX-201 is a potent and highly selective agonist for the orexin (B13118510) receptor 2 (OX2R), a G protein-coupled receptor predominantly expressed in the brain.[1][2][3] The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of numerous physiological functions, including wakefulness, sleep, appetite, and reward.[4][5][6] The selectivity of this compound for OX2R over OX1R makes it an invaluable tool for dissecting the specific roles of OX2R-mediated signaling in various neurological processes. This guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed protocols for its use, and a description of the downstream signaling pathways it modulates.

Data Presentation

Pharmacological Profile of this compound
ParameterValueSpecies/Cell LineAssay TypeReference
EC50 (OX2R) 8.0 nMHuman (hOX2R/CHO-K1 cells)Calcium Mobilization[1][2][3]
EC50 (OX1R) >5,000 nMHuman (hOX1R/CHO-K1 cells)Calcium Mobilization[1]
Selectivity >1,000-fold for OX2R over OX1RHumanCalcium Mobilization[1]
In Vivo Efficacy of this compound: Wakefulness
SpeciesDose (p.o.)Effect on WakefulnessExperimental ModelReference
Mouse (C57BL/6J)10 mg/kgSignificant increase in wakefulness timeNormal, sleep phase[2][3]
Mouse (C57BL/6J)30 mg/kgSignificant increase in wakefulness timeNormal, sleep phase[2][3]
Mouse (C57BL/6J)100 mg/kgSignificant increase in wakefulness timeNormal, sleep phase[2]
Rat10 mg/kgSignificant increase in wakefulness timeNormal, sleep phase[3]
Rat30 mg/kgSignificant increase in wakefulness timeNormal, sleep phase[3]
In Vivo Efficacy of this compound: Respiratory Function
SpeciesDoseRoute of AdministrationEffect on RespirationExperimental ModelReference
Mouse3 mg/kgOralIncreased respiratory activityConscious, free-moving[1][7]
Rat1 mg/kgIntravenousIncreased burst frequency of the diaphragmAnesthetized[1]
Rat3 mg/kgIntravenousIncreased burst frequency of the diaphragmAnesthetized[1][7]

Signaling Pathways

Activation of OX2R by this compound initiates a cascade of intracellular signaling events through the coupling to multiple G proteins, primarily Gq, Gs, and Gi.[4][5][6]

OX2R-Gq Signaling Pathway

OX2R coupling to Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses, including neuronal excitation.

Gq_Signaling OX201 This compound OX2R OX2R OX201->OX2R Gq Gq OX2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response (e.g., Neuronal Excitation) DAG->Cellular_Response Ca_release->Cellular_Response Gs_Gi_Signaling cluster_gs Gs Pathway cluster_gi Gi Pathway Gs Gs AC_stim Adenylyl Cyclase Gs->AC_stim activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Gi Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec OX201 This compound OX2R OX2R OX201->OX2R OX2R->Gs OX2R->Gi Calcium_Mobilization_Workflow plate_cells Plate hOX2R/CHO-K1 cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading measure_baseline Measure baseline fluorescence dye_loading->measure_baseline prepare_compound Prepare this compound dilutions add_compound Add this compound prepare_compound->add_compound measure_baseline->add_compound record_response Record fluorescence response add_compound->record_response analyze_data Analyze data (EC50) record_response->analyze_data Electrophysiology_Workflow anesthetize Anesthetize rodent surgery Perform craniotomy anesthetize->surgery place_electrode Place recording electrode surgery->place_electrode record_baseline Record baseline neuronal activity place_electrode->record_baseline administer_drug Administer this compound (i.v.) record_baseline->administer_drug record_post_drug Record post-drug activity administer_drug->record_post_drug analyze_data Analyze firing rate and burst activity record_post_drug->analyze_data

References

An In-depth Technical Guide on the Core Role of OX2R in Regulating Sleep-Wake Cycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the orexin (B13118510) 2 receptor (OX2R) and its critical role in the regulation of sleep-wake cycles. It delves into the molecular mechanisms, signaling pathways, and the impact of OX2R dysfunction in sleep disorders, particularly narcolepsy. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic innovation.

Introduction to the Orexin System and OX2R

The orexin system, also known as the hypocretin system, is a key regulator of several physiological processes, most notably the sleep-wake cycle.[1] It consists of two neuropeptides, orexin-A and orexin-B, which are produced by a specific group of neurons located in the lateral hypothalamus.[1] These orexins exert their effects by binding to two G-protein coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[1]

While both receptors are involved in promoting wakefulness, research has consistently highlighted the predominant role of OX2R in this process. Disruption of the orexin system, particularly through the loss of orexin neurons or dysfunction of OX2R, leads to the chronic sleep disorder narcolepsy, characterized by excessive daytime sleepiness and cataplexy.[1][2] Studies in animal models have shown that mice lacking OX2R exhibit a narcolepsy-like phenotype, whereas mice lacking only OX1R do not show significant sleep/wakefulness abnormalities.[3][4][5] This underscores the critical and non-redundant function of OX2R in maintaining a stable state of wakefulness.

Molecular Mechanism and Signaling Pathways of OX2R

OX2R is a 7-transmembrane GPCR that can couple to multiple heterotrimeric G-proteins, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[1][6] The promiscuous coupling of OX2R allows for complex and multifaceted regulation of neuronal excitability.

Key Signaling Cascades:

  • Gq/11 Pathway: Activation of the Gq/11 pathway is a major consequence of orexin binding to OX2R.[7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7][8] The resulting increase in intracellular calcium and activation of PKC are key events that lead to neuronal depolarization and increased firing rates.

  • Gi/o Pathway: OX2R can also couple to Gi/o proteins.[3][7][8] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. However, the role of Gi/o coupling in the context of OX2R's wake-promoting effects is still being fully elucidated. Some studies suggest it may contribute to the modulation of ion channel activity.

  • Gs Pathway: While less predominantly, OX2R has also been shown to couple to Gs proteins, which would lead to the stimulation of adenylyl cyclase and an increase in cAMP levels.[1][6][7]

The C-terminus of the OX2R protein appears to be crucial for its coupling to the Gq signaling pathway, as truncation mutants show a marked effect on IP production and Ca2+ release.[6]

Below is a diagram illustrating the primary signaling pathways activated by OX2R.

OX2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R OX2R Gq Gq/11 OX2R->Gq Activates Gi Gi/o OX2R->Gi Activates PLC PLC Gq->PLC Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Orexin Orexin-A Orexin-B Orexin->OX2R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: OX2R Signaling Pathways.

OX2R's Role in Arousal-Promoting Neuronal Circuits

Orexin neurons project widely throughout the brain, and OX2R is expressed in several key arousal-promoting nuclei.[9] The activation of these nuclei by orexins via OX2R is fundamental to the maintenance of wakefulness.

  • Tuberomammillary Nucleus (TMN): The histaminergic neurons of the TMN almost exclusively express OX2R.[3][9] Orexin-induced excitation of these neurons leads to the release of histamine, a potent wake-promoting neurotransmitter.[3] Focal restoration of OX2R in the TMN of narcoleptic mice has been shown to rescue sleepiness.[10]

  • Locus Coeruleus (LC): While the noradrenergic neurons of the LC primarily express OX1R, there is evidence for OX2R involvement in modulating their activity.[9]

  • Dorsal Raphe (DR) and Periaqueductal Gray (PAG): Serotonergic neurons in the DR and neurons in the PAG also express OX2R and are excited by orexins, contributing to the suppression of REM sleep and promotion of wakefulness.[1][3]

  • Dopaminergic Systems: Orexins also modulate dopaminergic neurons, and altered dopamine (B1211576) levels are observed in narcolepsy.[1]

Quantitative Data on OX2R in Sleep-Wake Regulation

The following tables summarize key quantitative findings from studies on OX2R knockout mice and the effects of OX2R modulators.

Table 1: Sleep-Wake Architecture in Orexin Receptor Knockout (KO) Mice

GenotypeWake Bout DurationNREM Bout DurationWake-to-REM TransitionsCataplexy-like EpisodesReference
Wild-Type (WT)NormalNormalRareAbsent,[11]
OX1R KONormalNormalRareAbsent[12],[5]
OX2R KOSignificantly ReducedSignificantly ReducedInfrequentPresent (mild),,[5]
OX1R/OX2R Double KOSeverely ReducedSeverely ReducedFrequentPresent (severe),[12]

Table 2: Effects of OX2R Modulators on Sleep Parameters in Mice

CompoundTypeEffect on NREM Sleep TimeEffect on REM Sleep TimeEffect on WakefulnessReference
Compound 1mSelective OX2R AntagonistIncreasedNo significant effectDecreased[13]
SuvorexantDual OX1R/OX2R AntagonistIncreasedMarkedly IncreasedDecreased[13]
YNT-185Selective OX2R AgonistN/AN/AAmeliorated fragmentation[2]
AL-OXBSelective OX2R AgonistN/AN/AAmeliorated fragmentation[4]

Key Experimental Protocols for Studying OX2R

Detailed methodologies are crucial for the reproducible investigation of OX2R function. Below are outlines of common experimental protocols.

In Vivo Electrophysiology
  • Objective: To record the electrical activity of neurons in live animals to study the effects of OX2R modulation on neuronal firing rates and patterns.

  • Methodology:

    • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and secure it in a stereotaxic frame.

    • Electrode Implantation: Surgically implant microelectrodes into the brain region of interest (e.g., TMN, LC).

    • Recording: After a recovery period, connect the implanted electrodes to a recording system. Record extracellular single-unit or multi-unit activity during different sleep-wake states.

    • Pharmacological Manipulation: Administer OX2R agonists or antagonists systemically (e.g., via intraperitoneal injection) or locally (via microinfusion) and record the subsequent changes in neuronal activity.

    • Data Analysis: Analyze the recorded spike trains to determine changes in firing rate, burst firing, and other electrophysiological parameters.

In Vitro Slice Electrophysiology (Patch-Clamp)
  • Objective: To study the direct effects of OX2R activation on the membrane properties and synaptic transmission of specific neurons in isolated brain slices.

  • Methodology:

    • Slice Preparation: Acutely prepare brain slices (250-350 µm thick) containing the region of interest from a euthanized animal.

    • Recording: Place the slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF). Using a microscope and micromanipulators, establish a whole-cell patch-clamp recording from a target neuron.

    • Drug Application: Bath-apply orexin peptides or specific OX2R modulators to the slice and record changes in membrane potential, input resistance, and firing rate.

    • Data Analysis: Analyze the recorded currents and voltages to characterize the ionic mechanisms underlying the observed effects.

Calcium Imaging
  • Objective: To visualize the activity of large populations of neurons by measuring changes in intracellular calcium concentrations, which correlate with neuronal firing.

  • Methodology:

    • Probe Delivery: Introduce a genetically encoded calcium indicator (e.g., GCaMP) into the neurons of interest using viral vectors (AAV) or by using transgenic animal lines.[14]

    • Imaging Preparation: For in vivo imaging, implant a cranial window or a microendoscope over the brain region of interest. For in vitro imaging, prepare acute brain slices.

    • Image Acquisition: Use a fluorescence microscope (e.g., two-photon or confocal) to record the fluorescence changes in the GCaMP-expressing neurons during spontaneous behavior or in response to stimuli.

    • Data Analysis: Analyze the image series to extract the fluorescence traces (ΔF/F) for individual neurons, which represent their activity patterns.

Optogenetics and Chemogenetics (DREADDs)
  • Objective: To precisely control the activity of orexin neurons or OX2R-expressing neurons using light (optogenetics) or specific chemical ligands (chemogenetics).

  • Methodology:

    • Transgene Delivery: Use viral vectors to express light-sensitive ion channels (e.g., Channelrhodopsin for activation, Halorhodopsin for inhibition) or Designer Receptors Exclusively Activated by Designer Drugs (DREADDs, e.g., hM3Dq for activation, hM4Di for inhibition) in the target neuronal population.[15][16]

    • In Vivo Manipulation:

      • Optogenetics: Implant an optical fiber above the transduced brain region to deliver light of the appropriate wavelength to activate or inhibit the neurons.[15]

      • Chemogenetics: Administer the designer drug (e.g., clozapine-N-oxide, CNO) systemically to activate or inhibit the DREADD-expressing neurons.[16]

    • Behavioral and Physiological Assessment: Concurrently with the manipulation, perform polysomnography (EEG/EMG recordings) and behavioral analyses to assess the effects on sleep-wake states.

Below is a diagram illustrating a typical experimental workflow for an optogenetic study.

Optogenetics_Workflow A 1. Viral Vector Injection (e.g., AAV-ChR2 into LH) B 2. Optical Fiber Implantation (Above LH) A->B C 3. Recovery Period B->C E 5. Habituation to Recording Setup C->E D 4. Polysomnography (EEG/EMG) Electrode Implantation D->C F 6. Experimental Protocol E->F G Baseline Recording (Light OFF) F->G H Stimulation Period (Light ON) F->H I Post-Stimulation Recording F->I G->H H->I J 7. Data Analysis (Sleep Scoring, Spectral Analysis) I->J K 8. Histological Verification (Vector Expression, Fiber Placement) J->K

Caption: Optogenetic Experimental Workflow.
Polysomnography in Animal Models

  • Objective: To continuously monitor brain activity (EEG) and muscle tone (EMG) to accurately score sleep-wake states (wakefulness, NREM sleep, REM sleep).

  • Methodology:

    • Surgical Implantation: Surgically implant EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal muscles of the animal.

    • Recording: After recovery, connect the animal to a recording system via a lightweight cable and commutator to allow free movement. Record EEG and EMG signals continuously for at least 24 hours.

    • Sleep Scoring: Manually or automatically score the recordings in epochs (e.g., 10 seconds) into wake, NREM, and REM sleep based on the characteristic EEG and EMG patterns.

    • Data Analysis: Quantify various sleep parameters, including total time spent in each state, bout number and duration for each state, and state transitions.[11]

Conclusion and Future Directions

The orexin 2 receptor is a central and indispensable component of the neural circuitry that governs the stability of wakefulness. Its activation of key arousal centers in the brain is critical for maintaining a consolidated waking state. The profound sleep-wake fragmentation observed in the absence of OX2R signaling, as seen in narcolepsy, highlights its therapeutic potential. The development of selective OX2R agonists represents a promising, mechanism-based treatment strategy for narcolepsy and other disorders of hypersomnolence.[2][4] Conversely, OX2R antagonists are effective hypnotics for the treatment of insomnia.[13][17]

Future research should continue to dissect the precise downstream signaling pathways and ion channels modulated by OX2R in different neuronal populations. Advanced techniques such as in vivo imaging with genetically encoded sensors for orexins will provide greater spatiotemporal resolution of orexin release dynamics.[18][19] A deeper understanding of the complex interplay between the orexin system and other sleep-regulating networks will be paramount for the development of more refined and effective therapies for sleep disorders.

References

Preclinical Pharmacology of Novel Orexin Agonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The loss of orexin-producing neurons is the primary cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. The development of small molecule orexin (B13118510) receptor agonists, particularly those selective for the orexin-2 receptor (OX2R), represents a direct, disease-modifying therapeutic strategy. This technical guide provides an in-depth overview of the preclinical pharmacology of emerging orexin agonists. It details the core experimental protocols used for their evaluation, summarizes key quantitative data from in vitro and in vivo studies, and visualizes the essential signaling pathways and drug development workflows.

Core Concepts in Orexin Pharmacology

The orexin system consists of two neuropeptides, Orexin-A and Orexin-B, and two G-protein coupled receptors (GPCRs), the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). While Orexin-A binds to both receptors with high affinity, Orexin-B is selective for OX2R. Genetic studies and preclinical models have demonstrated that signaling through OX2R is critical for the promotion and maintenance of wakefulness and the suppression of cataplexy. Consequently, the majority of novel therapeutic candidates are designed as selective OX2R agonists.

Orexin Receptor Signaling Pathways

Upon agonist binding, orexin receptors activate downstream signaling cascades primarily through Gq/11 and Gi/o proteins. OX1R predominantly couples to Gq, while OX2R couples to both Gq and Gi.

  • Gq Pathway: Activation of the Gq protein stimulates Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a common readout for functional potency assays.

  • Gi Pathway: The Gi protein pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_g_proteins G-Protein Coupling cluster_downstream Downstream Effectors OX1R OX1R Gq Gq OX1R->Gq OX2R OX2R OX2R->Gq Gi Gi OX2R->Gi PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC Ca_release ↑ Intracellular [Ca2+] PLC->Ca_release cAMP ↓ cAMP AC->cAMP Agonist Orexin Agonist Agonist->OX1R Agonist->OX2R

Caption: Simplified Orexin Receptor G-Protein Signaling Pathways.

Quantitative Pharmacology of Novel Orexin Agonists

The tables below summarize publicly available preclinical data for several novel orexin agonists. These compounds demonstrate high potency and selectivity for the OX2R, which translates to efficacy in animal models of narcolepsy.

Table 1: In Vitro Pharmacology of Novel Orexin Agonists

CompoundTargetAssay TypeCell LineParameterValue (nM)Selectivity (fold vs. OX1R)
Firazorexton (TAK-994) Human OX2RCalcium MobilizationCHO-K1EC5019>700-fold[1][2]
Human OX1RCalcium MobilizationCHO-K1EC5014,000
Human OX2RRadioligand Binding-pKD7.07 (KD ≈ 85)
Danavorexton (B3325393) (TAK-925) Human OX2RCalcium MobilizationCHOEC505.5>5,000-fold[3][4]
Human OX1RCalcium MobilizationCHOEC50>27,500
ORX750 Human OX2RFLIPR (Calcium)-EC500.11~9,800-fold
Human OX1RFLIPR (Calcium)-EC501,100
AEX-41 Orexin ReceptorsNot Specified---Dual Agonist[5][6]

Note: EC50 is the half-maximal effective concentration (a measure of potency). KD is the dissociation constant (a measure of binding affinity). pKD is the -log(KD). Data for AEX-41 is currently qualitative.

Table 2: Preclinical In Vivo Efficacy of Novel Orexin Agonists

CompoundAnimal ModelAdministrationDose RangeKey Efficacy Endpoints
Firazorexton (TAK-994) Orexin/Ataxin-3 MiceOral3 mg/kgIncreased wakefulness duration; inhibited cataplexy-like episodes.[7]
Danavorexton (TAK-925) Orexin/Ataxin-3 MiceSubcutaneous1 - 10 mg/kgSignificantly increased total wakefulness time (P ≤ 0.05 at 1 mg/kg).[3][8]
0.3 - 1 mg/kgReduced cataplexy-like episodes.[8]
ORX750 Orexin/Ataxin-3 MiceOral≥0.1 mg/kgSuppressed cataplexy for at least 6 hours post-dose.
DTA MiceOral≥0.1 mg/kgAchieved 100% wake time for at least 3 hours post-dose.
AEX-41 Orexin Knockout MiceOral40 mg/kg>70% increase in wakefulness; Up to 80% reduction in cataplexy.[7]

Note: Orexin/Ataxin-3 and DTA (diphtheria toxin A) mice are models of narcolepsy with orexin neuron ablation. Orexin knockout mice lack the gene for orexin peptides.

Key Experimental Protocols

A standardized set of in vitro and in vivo assays is used to establish the pharmacological profile of a novel orexin agonist.

In Vitro Assay Methodologies

3.1.1. Radioligand Binding Assay (for Affinity - Ki)

  • Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Protocol Outline:

    • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human OX1R or OX2R.

    • Incubation: A fixed concentration of a radioligand (e.g., [¹²⁵I]-Orexin-A) is incubated with the cell membranes and varying concentrations of the unlabeled test compound.

    • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.

    • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

3.1.2. Calcium Mobilization Assay (for Potency - EC50)

  • Objective: To measure the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium following receptor activation (via the Gq pathway).

  • Protocol Outline:

    • Cell Plating: CHO or HEK293 cells stably expressing OX1R or OX2R are seeded into 96- or 384-well black, clear-bottom plates.[9]

    • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[9]

    • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Varying concentrations of the test agonist are automatically added to the wells.

    • Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

    • Data Analysis: A concentration-response curve is generated by plotting the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.

In Vivo Assay Methodologies

3.2.1. EEG/EMG-Based Sleep/Wake Assessment

  • Objective: To objectively measure the effect of an orexin agonist on sleep and wakefulness states.

  • Protocol Outline:

    • Surgical Implantation: Mice (e.g., orexin knockout or orexin/ataxin-3 models) are surgically implanted with electrodes to record electroencephalography (EEG) from the skull and electromyography (EMG) from the nuchal muscles.

    • Acclimation: Animals are allowed to recover from surgery and are habituated to the recording cables and environment.

    • Dosing and Recording: The test compound is administered (e.g., orally or subcutaneously). EEG/EMG signals are then recorded continuously for a defined period (e.g., 4-24 hours).

    • Data Analysis: The recordings are scored in epochs (e.g., 10 seconds) as Wake, Non-Rapid Eye Movement (NREM) sleep, or REM sleep based on the EEG frequency and EMG amplitude. Key parameters such as total wake time, wake bout duration, and number of state transitions are quantified.

3.2.2. Cataplexy Assessment

  • Objective: To quantify the frequency and duration of cataplexy-like episodes in narcoleptic mouse models.

  • Protocol Outline:

    • Model: Orexin/ataxin-3 mice are commonly used as they exhibit clear cataplexy-like behaviors.

    • Recording: Continuous video recording is performed simultaneously with EEG/EMG recordings.

    • Identification: Cataplexy is identified by episodes of sudden behavioral arrest (immobility) lasting ≥10 seconds, which are preceded by at least 40 seconds of active wakefulness.[8] This behavioral arrest is coincident with a flat EMG signal (muscle atonia) and an EEG dominated by theta-wave activity, similar to REM sleep.

    • Quantification: The number and duration of cataplexy-like episodes are counted over a set period following compound administration and compared to a vehicle control group.

Drug Development Workflow and Logic

The preclinical development of a novel orexin agonist follows a logical progression from initial screening to in-depth characterization, aiming to identify a candidate with an optimal balance of potency, selectivity, efficacy, and safety.

drug_discovery_workflow cluster_in_vitro In Vitro Screening & Characterization cluster_in_vivo In Vivo Profiling HTS High-Throughput Screen (e.g., Calcium Assay) Binding Binding Assays (Determine Ki, Selectivity) HTS->Binding Hit ID Functional Functional Assays (Determine EC50, Emax) Binding->Functional Lead Gen PK Pharmacokinetics (Oral Bioavailability, t1/2, Brain Penetration) Functional->PK Lead Opt Efficacy Efficacy Models (EEG/EMG, Cataplexy Assessment) PK->Efficacy Safety Safety & Toxicology (Off-target effects, Organ toxicity) Efficacy->Safety Candidate Clinical Candidate Selection Safety->Candidate

Caption: A typical preclinical workflow for orexin agonist development.

Conclusion

The development of selective OX2R agonists marks a significant advancement in the potential treatment of narcolepsy and other hypersomnolence disorders. Compounds like firazorexton, danavorexton, and ORX750 demonstrate high in vitro potency and selectivity, which translates into robust promotion of wakefulness and suppression of cataplexy in validated preclinical models. The methodologies outlined in this guide represent the core assays required to characterize these novel agents and select promising candidates for clinical development. Future research will continue to focus on optimizing the pharmacokinetic and safety profiles of this promising class of drugs.

References

structural activity relationship of pyrrolidine-based OX2R agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Activity Relationship of Pyrrolidine-Based OX2R Agonists

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, comprising two neuropeptides, orexin-A and orexin-B, and their G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of sleep and wakefulness.[1][2] The loss of orexin-producing neurons is the underlying cause of narcolepsy with cataplexy, a debilitating sleep disorder.[1][3][4] Consequently, agonists of the orexin receptors, particularly OX2R which is strongly linked to sleep-wake control, represent a promising therapeutic strategy for narcolepsy and other hypersomnolence disorders.[5][6]

The pyrrolidine (B122466) ring is a versatile five-membered nitrogen heterocycle widely used in medicinal chemistry due to its favorable physicochemical properties and its ability to explore three-dimensional space, which is crucial for specific interactions with biological targets.[7][8][9] This guide provides a detailed overview of the structural activity relationship (SAR) of pyrrolidine-based OX2R agonists, summarizing key data, experimental methodologies, and relevant biological pathways.

Core Structural Features and SAR Insights

Recent research has identified several series of pyrrolidine-based compounds as potent OX2R agonists.[1][2] A key series of structurally similar OX2R agonists with a pyrrolidine core was reported in 2020, demonstrating high potency at the OX2R.[1] While detailed SAR data for a broad range of pyrrolidine analogs is still emerging in the public domain, analysis of disclosed compounds and related structures allows for the deduction of preliminary SAR trends.

SAR studies often involve systematic modifications at various positions of a lead compound to understand the chemical features essential for biological activity. For pyrrolidine-based scaffolds, key points of modification typically include the substituents on the pyrrolidine ring and the nitrogen atom.[7] For instance, SAR studies on the related OX2R agonist YNT-185 led to the discovery of dual OX1R/OX2R agonists, highlighting how modifications can modulate receptor selectivity and potency.[1][3][4]

Quantitative Data Summary

The following table summarizes the pharmacological data for key orexin receptor agonists, including pyrrolidine-based examples and related compounds that have informed SAR studies.

CompoundCore Scaffold/ClassOX2R EC50 (nM)OX1R EC50 (nM)Selectivity (OX1R/OX2R)Reference(s)
YNT-185Arylsulfonamide282750~98[1]
RTOXA-43 (40)Arylsulfonamide24241 (Dual Agonist)[1][3][4]
Compound 4Pyrrolidine-basedHigh PotencyNot Reported-[1]
TAK-925 (3)Substituted PiperidineHigh PotencyNot Reported-[1]

Note: Specific EC50 values for the pyrrolidine-based compound 4 were not disclosed in the referenced literature but it was noted for its high potency.[1]

Key Experimental Protocols

The characterization of pyrrolidine-based OX2R agonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and physiological effects.

In Vitro Functional Assay: Calcium Mobilization

This assay is a common method to determine the potency of agonists for GPCRs that couple to the Gq pathway, such as orexin receptors.

  • Principle: Activation of OX2R leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is measured using a calcium-sensitive fluorescent dye.

  • General Protocol:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express the human OX2R.[10]

    • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

    • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution for a specified time at 37°C.

    • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Test compounds at various concentrations are added to the wells.

    • Signal Detection: The fluorescence intensity is measured before and after the addition of the compound. An increase in fluorescence corresponds to an increase in intracellular calcium.

    • Data Analysis: The change in fluorescence is plotted against the compound concentration, and a dose-response curve is generated. The EC50 value, which is the concentration of the agonist that gives half-maximal response, is calculated from this curve.

In Vivo Assessment: Sleep/Wake Monitoring in Animal Models

To assess the therapeutic potential of OX2R agonists for narcolepsy, their effect on sleep and wakefulness is evaluated in animal models.

  • Principle: Electroencephalography (EEG) and electromyography (EMG) are used to monitor brain activity and muscle tone, respectively, which are the primary physiological signals used to define states of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • General Protocol:

    • Animal Model: Wild-type mice or orexin-deficient mouse models of narcolepsy are used.[1]

    • Surgical Implantation: Animals are surgically implanted with EEG and EMG electrodes under anesthesia. The EEG electrodes are placed on the surface of the cortex, and the EMG electrodes are inserted into the nuchal muscles.

    • Recovery: Animals are allowed to recover from surgery for a period of 1-2 weeks.

    • Compound Administration: The test compound (e.g., RTOXA-43) is administered via a relevant route, such as intraperitoneal (i.p.) injection.[1][3][4]

    • Data Recording: Continuous EEG and EMG recordings are collected for an extended period (e.g., 24 hours) following compound administration.

    • Data Analysis: The recordings are scored in epochs (e.g., 10 seconds) to identify the sleep/wake state (wake, NREM, REM). The total time spent in each state, the number and duration of sleep/wake episodes, and sleep architecture are analyzed to determine the effect of the compound. For example, an effective OX2R agonist is expected to increase the total time awake and consolidate wakefulness by increasing the duration of wake episodes.[1]

Signaling Pathways and Discovery Workflow

OX2R Signaling Pathway

Orexin receptors are G-protein coupled receptors that primarily couple through the Gq/11 protein, leading to the mobilization of intracellular calcium.

OX2R_Signaling agonist Pyrrolidine-based Agonist OX2R OX2R agonist->OX2R Binds to Gq Gq/11 OX2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Response Cellular Response (e.g., Neuronal Firing) Ca->Response PKC->Response

Caption: Simplified OX2R Gq-coupled signaling cascade.

Drug Discovery and Development Workflow

The process of identifying and validating novel pyrrolidine-based OX2R agonists follows a structured workflow from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase HTS 1. High-Throughput Screening (Pyrrolidine Library) HitID 2. Hit Identification HTS->HitID LeadGen 3. Lead Generation (SAR) (e.g., Calcium Mobilization Assay) HitID->LeadGen LeadOpt 4. Lead Optimization (Improve Potency, Selectivity, ADME) LeadGen->LeadOpt PK 5. Pharmacokinetic Studies (e.g., Brain Penetration) LeadOpt->PK PD 6. Pharmacodynamic Studies (e.g., EEG/EMG in mice) PK->PD PD->LeadOpt Iterative Optimization Tox 7. Preclinical Toxicology PD->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: Typical workflow for OX2R agonist discovery.

References

In Vitro Characterization of OX-201: A Selective Orexin-2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of OX-201, a potent and selective agonist for the orexin-2 receptor (OX2R). The data and protocols presented herein are compiled from preclinical studies to facilitate a deeper understanding of its mechanism of action and pharmacological profile.

Core Activity and Selectivity

This compound demonstrates high potency and selectivity as an agonist for the human orexin-2 receptor (hOX2R). In vitro assays have quantified its activity, highlighting its preferential binding and activation of OX2R over the orexin-1 receptor (OX1R).

Parameter Receptor Value Assay Cell Line
EC50 hOX2R8.0 nM[1][2][3]Calcium MobilizationhOX2R/CHO-K1
EC50 hOX1R8.1 µM[1][3]Calcium MobilizationhOX1R/CHO-K1
Selectivity OX2R over OX1R1000-fold[1][2][3]--

Off-target profiling of this compound at a concentration of 10 µM against a panel of 102 enzymes, receptors, and ion channels revealed minimal activity, with inhibition or stimulation not exceeding 50% for most targets. Notable exceptions were a 51% inhibition of the cannabinoid CB1 receptor and a 53% inhibition of the progesterone (B1679170) receptor B, indicating a generally low potential for off-target effects.[1][3]

Mechanism of Action: Neuronal Activation

This compound exerts its effects through the activation of the orexin (B13118510) system, a critical regulator of wakefulness and respiratory function.[4] The OX2R is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gq protein. This initiates a signaling cascade resulting in the release of calcium from intracellular stores.[4]

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX201 This compound OX2R OX2R OX201->OX2R Binds to Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Neuronal_Activation Downstream Neuronal Activation Ca_release->Neuronal_Activation Leads to

OX2R Signaling Pathway Activation by this compound

In Vitro Electrophysiological Effects

Studies using rat brain tissue have demonstrated the functional consequences of OX2R activation by this compound on neuronal activity. These experiments provide insights into its potential to modulate respiratory neural circuits.

Neuronal Population Effect of this compound EC50 Preparation
pre-Bötzinger Complex Neurons Increased burst frequency760 nM[2]Rat Medullary Slices
Hypoglossal Motoneurons Significantly increased frequency of inspiratory synaptic currents620 nM[1]Rat Medullary Slices
Phrenic Motoneurons (C3-C5 Ventral Root) Tendency to increase burst activity frequencyNot Determined[2]Rat Isolated Brainstem-Spinal Cord

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core in vitro assays used to characterize this compound.

Calcium Mobilization Assay

This assay quantifies the agonistic activity of this compound by measuring changes in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 of this compound at hOX1R and hOX2R.

Materials:

  • CHO-K1 cells stably expressing either hOX1R (hOX1R/CHO-K1) or hOX2R (hOX2R/CHO-K1).[3]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3, Calcium-4).[4]

  • This compound, dissolved in dimethyl sulfoxide (B87167) (DMSO).[5]

  • Orexin-A (positive control).[1][6]

  • Assay buffer.

Procedure:

  • Cell Plating: Seed the hOX1R/CHO-K1 and hOX2R/CHO-K1 cells into 96-well or 384-well assay plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare solutions of Orexin-A (positive control) and 0.5% DMSO (vehicle control).[1][6]

  • Assay Execution:

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Add the diluted this compound, Orexin-A, or vehicle control to the wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • The response to the vehicle control (0.5% DMSO) is defined as 0% activity.[1][6]

    • The response to a saturating concentration of Orexin-A (e.g., 100 nM) is defined as 100% activity.[1][6]

    • Plot the concentration-response curve for this compound and fit the data using a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow A Seed hOX1R or hOX2R expressing CHO-K1 cells B Load cells with calcium-sensitive dye A->B C Prepare serial dilutions of this compound B->C D Add compound to cells in plate reader C->D E Measure fluorescence change (Ca²⁺ influx) D->E F Plot concentration-response curve E->F G Calculate EC₅₀ F->G

Calcium Mobilization Assay Workflow
In Vitro Electrophysiology in Rat Brainstem Slices

This technique is used to assess the effects of this compound on the electrical activity of specific neuronal populations involved in respiratory control.

Objective: To measure changes in the frequency and amplitude of synaptic currents or neuronal bursting in response to this compound.

Materials:

  • Sprague-Dawley rats.

  • Artificial cerebrospinal fluid (aCSF).

  • Vibrating microtome.

  • Recording chamber and perfusion system.

  • Glass microelectrodes.

  • Electrophysiology recording setup (amplifier, digitizer, software).

  • This compound dissolved in DMSO and diluted in aCSF.[5]

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rat.

    • Rapidly remove the brain and brainstem and place it in ice-cold, oxygenated aCSF.

    • Use a vibrating microtome to cut transverse medullary or brainstem-spinal cord slices (typically 400-600 µm thick).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording:

    • Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.

    • Using a microscope, guide a glass microelectrode to the target region (e.g., pre-Bötzinger complex, hypoglossal motor nucleus).

    • Establish a stable whole-cell patch-clamp recording or extracellular field recording.

  • Drug Application:

    • Record baseline neuronal activity.

    • Switch the perfusion to aCSF containing a known concentration of this compound.

    • Record the changes in neuronal activity (e.g., frequency of inspiratory synaptic currents, burst frequency) for a defined period.[1][2]

    • Perform a washout by perfusing with aCSF without the compound.

  • Data Analysis:

    • Analyze the recorded traces to quantify parameters such as burst frequency, amplitude, and duration before, during, and after drug application.

    • Compare the activity during this compound application to the baseline to determine the effect.

    • For concentration-response experiments, apply increasing concentrations of this compound to determine the EC50.

Summary

The in vitro characterization of this compound establishes it as a potent and highly selective agonist of the orexin-2 receptor. Its mechanism of action, initiated by Gq protein-coupled signaling and subsequent intracellular calcium release, translates to the activation of key neuronal populations. Electrophysiological studies in relevant ex vivo preparations confirm its ability to modulate neuronal circuits implicated in the regulation of physiological functions such as respiration. The provided data and protocols offer a foundational resource for further investigation and development of this compound.

References

Methodological & Application

Application Notes and Protocols for OX-201 in Mouse Models of Narcolepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of OX-201, an experimental orexin (B13118510) receptor 2 (OX2R) agonist, for the study and treatment of narcolepsy in murine models. The protocols outlined below are based on established methodologies for evaluating orexin receptor agonists in preclinical settings.

Introduction

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone triggered by strong emotions. The primary cause of narcolepsy type 1 is the loss of orexin-producing neurons in the hypothalamus. Orexin A and B are neuropeptides that play a crucial role in regulating wakefulness by binding to orexin receptors 1 and 2 (OX1R and OX2R). This compound is a selective agonist for the OX2R, which is strongly implicated in the promotion and maintenance of wakefulness. Orexin replacement therapy through OX2R agonism is a promising therapeutic strategy for narcolepsy.[1] Preclinical studies using mouse models with genetic ablation of orexin neurons have demonstrated that OX2R agonists can significantly improve wakefulness and reduce cataplexy-like episodes.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating OX2R agonists in mouse models of narcolepsy. While specific data for this compound is emerging, the data presented for other selective OX2R agonists provide a strong reference for expected efficacy.

Table 1: Effects of Orexin Receptor 2 (OX2R) Agonists on Wakefulness in Narcoleptic Mice

CompoundMouse ModelDosageAdministration RouteChange in Total Wake TimeReference
TAK-861 Orexin/ataxin-31 mg/kgOralSignificantly increased[3]
YNT-185 Orexin knockout40 and 60 mg/kgIntraperitoneal (i.p.)Significantly increased[4]
Danavorexton Orexin/ataxin-30.3, 1, 3, 10 mg/kgSubcutaneous (s.c.)Dose-dependent increase
[Ala11, D-Leu15]-orexin-B Orexin knockout3 nmolIntracerebroventricular (i.c.v.)Extended wake time[1]

Table 2: Effects of Orexin Receptor 2 (OX2R) Agonists on Cataplexy in Narcoleptic Mice

CompoundMouse ModelDosageAdministration RouteReduction in Cataplexy-like EpisodesReference
This compound Diphtheria toxin-induced orexin neuron lossNot specifiedNot specifiedNearly eliminated[2]
TAK-861 Orexin/ataxin-3Not specifiedOralSignificantly suppressed[3]
YNT-185 Orexin knockout40 and 60 mg/kgIntraperitoneal (i.p.)Significantly decreased[4]
Danavorexton Orexin/ataxin-30.3 and 1 mg/kgSubcutaneous (s.c.)Significantly reduced
[Ala11, D-Leu15]-orexin-B Orexin knockout3 nmolIntracerebroventricular (i.c.v.)Significantly reduced[1]

Signaling Pathway

Activation of the orexin receptor 2 (OX2R) by an agonist like this compound initiates a cascade of intracellular signaling events that ultimately lead to the promotion of wakefulness. As a G protein-coupled receptor (GPCR), OX2R can couple to multiple G proteins, primarily Gq and Gs.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response OX201 This compound (Agonist) OX2R OX2R OX201->OX2R Binds to Gq Gq OX2R->Gq Activates Gs Gs OX2R->Gs Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC PKC DAG->PKC Activates Neuronal_Excitation Increased Neuronal Excitability & Neurotransmitter Release PKC->Neuronal_Excitation Modulates Ion Channels AC AC Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Neuronal_Excitation Modulates Ion Channels Ca_release->Neuronal_Excitation Wakefulness Promotion of Wakefulness Neuronal_Excitation->Wakefulness

Caption: OX2R Signaling Pathway.

Experimental Protocols

Mouse Model of Narcolepsy

A common and effective model for narcolepsy involves the specific ablation of orexin neurons. One such model is the orexin/ataxin-3 transgenic mouse, where the expression of a mutated human ataxin-3 protein under the control of the prepro-orexin promoter leads to the progressive loss of orexin neurons. Another model utilizes the diphtheria toxin receptor expressed in orexin neurons, allowing for their targeted destruction upon administration of the toxin.[2]

Drug Preparation and Administration
  • Preparation: this compound should be dissolved in a vehicle appropriate for the chosen route of administration. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in water. For intraperitoneal or subcutaneous injection, sterile saline or a solution containing a solubilizing agent like DMSO and Tween 80 may be used.

  • Administration Routes:

    • Oral (p.o.): Administration by gavage is suitable for assessing the effects of orally bioavailable compounds.

    • Intraperitoneal (i.p.): A common route for systemic administration in rodents.

    • Subcutaneous (s.c.): Another option for systemic delivery.

    • Intracerebroventricular (i.c.v.): This route delivers the compound directly into the brain, bypassing the blood-brain barrier, and is useful for confirming central nervous system targets.

Assessment of Wakefulness and Sleep
  • EEG/EMG Implantation: To accurately measure sleep-wake states, mice are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

  • Recording: After a recovery period, mice are habituated to the recording chambers. Baseline EEG/EMG is recorded for at least 24 hours. Following baseline recording, this compound or vehicle is administered, and recording continues to assess changes in sleep-wake architecture.

  • Data Analysis: The recorded data is scored in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep. Key parameters to analyze include:

    • Total time spent in each state.

    • Number and duration of sleep/wake bouts.

    • Latency to sleep onset.

Assessment of Cataplexy
  • Induction of Cataplexy-like Episodes: In mouse models of narcolepsy, cataplexy-like episodes can be induced by positive emotional stimuli, such as the presentation of a novel or palatable food (e.g., chocolate).

  • Behavioral Observation: Mice are video-recorded after the administration of this compound or vehicle and the presentation of the stimulus. Cataplexy-like episodes are identified by sudden behavioral arrests with a loss of muscle tone.

  • Quantification: The number and duration of cataplexy-like episodes are quantified by a trained observer blinded to the treatment conditions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of narcolepsy.

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis MouseModel Narcoleptic Mouse Model (e.g., Orexin/ataxin-3) Surgery EEG/EMG Electrode Implantation MouseModel->Surgery Recovery Surgical Recovery & Acclimation Surgery->Recovery Baseline Baseline EEG/EMG Recording (24h) Recovery->Baseline DrugAdmin This compound or Vehicle Administration Baseline->DrugAdmin PostAdminRec Post-Administration EEG/EMG Recording DrugAdmin->PostAdminRec CataplexyTest Cataplexy Induction & Behavioral Recording DrugAdmin->CataplexyTest SleepScoring Sleep-Wake Scoring (Wake, NREM, REM) PostAdminRec->SleepScoring CataplexyAnalysis Quantification of Cataplexy-like Episodes CataplexyTest->CataplexyAnalysis SleepAnalysis Analysis of Sleep Parameters SleepScoring->SleepAnalysis Results Results Interpretation & Comparison SleepAnalysis->Results CataplexyAnalysis->Results

Caption: In vivo evaluation workflow.

References

Application Notes and Protocols for Oral Administration of OX-201 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX-201 is a potent and selective orexin (B13118510) receptor 2 (OX2R) agonist that has demonstrated wake-promoting effects in rodents.[1][2][3][4] It is a valuable tool for investigating the role of the orexin system in various physiological processes, including sleep-wake regulation, respiratory function, and its potential implications in conditions like Alzheimer's disease.[1][5] These application notes provide a detailed protocol for the oral administration of this compound in rats for pharmacokinetic, pharmacodynamic, and preliminary toxicology studies.

This compound is characterized as a blood-brain barrier (BBB) penetrable compound with a longer plasma half-life in rodents compared to other OX2R agonists like danavorexton.[6][7] Its mechanism of action involves the activation of OX2R, leading to the stimulation of inspiratory neurons in the pre-Bötzinger complex and the promotion of wakefulness.[1][2][7][8]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the reported in vivo dosage regimens in rodents.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay
EC50 8.0 nMhOX2R/CHO-K1Calcium Mobilization
Selectivity >1000-foldOver OX1RCalcium Mobilization

Data sourced from multiple studies.[4][6][7]

Table 2: Reported In Vivo Dosages of this compound in Rodents

SpeciesRoute of AdministrationDose RangeObserved EffectReference
Rat Intravenous (i.v.)1 - 3 mg/kgIncreased diaphragm burst frequency[6][7]
Rat Oral (p.o.)Not specifiedIncreased wakefulness time[2][4]
Mouse Oral (p.o.)3 - 100 mg/kgIncreased respiratory activity and wakefulness[1][3][7]

Experimental Protocols

Materials and Equipment
  • This compound compound

  • Vehicle for solubilization (e.g., 0.5% Dimethyl Sulfoxide (DMSO) in saline, or as determined by solubility studies)

  • Sprague-Dawley or Wistar rats (specific strain and age to be documented)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the rat's weight)

  • Syringes (1-3 mL)

  • Animal balance

  • Standard animal housing and husbandry equipment

Protocol for Single-Dose Oral Administration (Pharmacokinetics)

This protocol is adapted from general pharmacokinetic study designs in rats.[9][10][11]

  • Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the study.[9] House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Preparation: Prepare the dosing solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

  • Fasting: Fast the animals for approximately 12 hours before dosing, with continued access to water.[11]

  • Animal Weighing and Dose Calculation: On the day of the study, weigh each rat and calculate the exact volume of the dosing solution to be administered.

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion length for the gavage needle.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.[9]

    • Slowly administer the calculated volume of the this compound solution.

    • Withdraw the needle and return the animal to its cage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated jugular vein or other appropriate method.[9]

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis for this compound concentration.

Protocol for Repeated-Dose Oral Administration (Preliminary Toxicology)

This protocol is based on general repeated-dose toxicity study guidelines.[9]

  • Study Design: Assign animals to control (vehicle only) and treatment groups (at least 3 dose levels of this compound). The duration can be set for 14 or 28 days.

  • Daily Dosing: Administer the vehicle or this compound solution orally once daily, following the oral gavage procedure described in section 3.2.5.

  • Clinical Observations: Observe animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and activity.[9]

  • Body Weight and Food/Water Consumption: Measure and record the body weight and food/water consumption of each animal weekly.[9]

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect organs for histopathological examination.[9]

Visualizations

OX2R_Signaling_Pathway cluster_0 This compound Administration cluster_1 Cellular Response cluster_2 Physiological Effect OX201 This compound (Oral) OX2R Orexin 2 Receptor (OX2R) OX201->OX2R Binds and Activates G_protein G-protein Activation OX2R->G_protein Calcium Increased Intracellular Ca2+ G_protein->Calcium Neuronal_Activation Neuronal Activation (e.g., pre-Bötzinger complex) Calcium->Neuronal_Activation Wakefulness Increased Wakefulness Neuronal_Activation->Wakefulness Respiratory_Stim Respiratory Stimulation Neuronal_Activation->Respiratory_Stim

Caption: Signaling pathway of this compound via OX2R activation.

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization fasting Fasting (~12 hours) acclimatization->fasting dosing Oral Administration of this compound fasting->dosing pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling pd_assessment Pharmacodynamic Assessment (e.g., EEG/EMG) dosing->pd_assessment tox_obs Toxicology Observations dosing->tox_obs end End pk_sampling->end pd_assessment->end tox_obs->end

Caption: General experimental workflow for in vivo studies of this compound in rats.

Conclusion

This document provides a foundational protocol for the oral administration of this compound in rats. Researchers should adapt these guidelines based on their specific experimental objectives and conduct appropriate solubility and formulation studies to determine the optimal vehicle for this compound. Further studies are warranted to establish a detailed pharmacokinetic and toxicological profile of this compound in rats.

References

Application Notes and Protocols for OX-201 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX-201 is a potent and selective agonist for the Orexin (B13118510) 2 Receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain.[1][2] The orexin system is a key regulator of several physiological processes, including wakefulness, appetite, and reward pathways.[3][4] this compound's selectivity for OX2R makes it a valuable tool for investigating the specific roles of this receptor subtype in various cellular and physiological contexts. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to effectively study OX2R signaling and function.

Data Presentation

Quantitative Data Summary for this compound
ParameterValueCell LineAssay TypeReference
EC50 8.0 nMhOX2R/CHO-K1Calcium Mobilization[2][5]
EC50 (OX1R) 8.1 µMhOX1R/CHO-K1Calcium Mobilization[5]
Selectivity ~1000-fold for OX2R over OX1RhOX1R/hOX2R-CHO-K1Calcium Mobilization[5]
Recommended Stock Solution Concentration 10 mM - 50 mM--[6]
Recommended Solvent Dimethyl Sulfoxide (DMSO)--[6]
Final DMSO Concentration in Media < 0.1%--
Recommended Working Concentrations and Incubation Times for Common Assays
Assay TypeRecommended Concentration RangeTypical Incubation Time
Calcium Flux 0.1 nM - 1 µMAcute (seconds to minutes)
ERK Phosphorylation 1 nM - 1 µM5 minutes - 1 hour
cAMP Measurement 1 nM - 1 µM15 - 30 minutes
Cell Viability/Proliferation 10 nM - 10 µM24 - 72 hours
Gene Expression Analysis 10 nM - 1 µM4 - 24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and weighing paper/boat

  • Vortex mixer

Procedure:

  • Preparation: In a sterile environment (e.g., a laminar flow hood), bring the this compound powder and DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

  • Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Preparation of this compound Working Solutions

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium appropriate for your cell line

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately. The stability of this compound in aqueous cell culture media at 37°C has not been determined, and degradation may occur over time.

Protocol 3: Calcium Flux Assay

This protocol is a general guideline for measuring intracellular calcium mobilization in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Cells expressing OX2R (e.g., recombinant CHO-K1 or a neuronal cell line)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (if required to prevent dye leakage)

  • This compound working solutions

  • Positive control (e.g., Orexin-A)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into the microplate at an appropriate density and allow them to attach and form a confluent monolayer overnight.

  • Dye Loading: Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Washing (if required): Some protocols may require washing the cells with assay buffer to remove excess dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for each well.

    • Add the this compound working solutions, positive control, and vehicle control to the respective wells.

    • Continue to record the fluorescence intensity to measure the change in intracellular calcium concentration.

Protocol 4: Cell Viability/Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability or proliferation using a metabolic assay (e.g., MTT, XTT, or resazurin-based).

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound working solutions

  • Cell viability/proliferation reagent (e.g., MTT, resazurin)

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to attach overnight.

  • Treatment: Remove the existing medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • At the end of the incubation period, add the cell viability/proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the metabolic conversion of the reagent.

    • If using an MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability or proliferation as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OX2R OX2R This compound->OX2R Gq Gαq OX2R->Gq Gs Gαs OX2R->Gs Gi Gαi OX2R->Gi PLC PLC Gq->PLC AC_activate AC (activation) Gs->AC_activate AC_inhibit AC (inhibition) Gi->AC_inhibit PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_increase ↑ [Ca²⁺]i IP3->Ca_increase ER Ca²⁺ release ERK ERK1/2 DAG->ERK cAMP_increase->ERK Ca_increase->ERK pERK p-ERK1/2 ERK->pERK Cellular_Response Cellular Response pERK->Cellular_Response

Caption: OX2R Signaling Pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound Working Solutions prep_working->treat_cells prep_cells Seed Cells in Multi-well Plate prep_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., Calcium Flux, Viability) incubate->perform_assay read_plate Acquire Data with Plate Reader perform_assay->read_plate analyze_data Analyze and Interpret Results read_plate->analyze_data

Caption: General experimental workflow for using this compound.

References

Application Notes: Calcium Mobilization Assay Using OX-201

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX-201 is a potent and selective agonist for the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Activation of OX2R is associated with the promotion of wakefulness.[3] The interaction of this compound with OX2R initiates a signaling cascade that results in the mobilization of intracellular calcium. This application note provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of this compound and potential modulators of the OX2R signaling pathway. The assay utilizes a fluorescent calcium indicator, Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium, allowing for real-time monitoring of changes in intracellular calcium concentrations. Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R/CHO-K1) are the recommended cell line for this assay.[1][3]

Signaling Pathway and Assay Principle

The canonical signaling pathway for this compound involves its binding to the OX2R, a Gq-protein coupled receptor. This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration is detected by the fluorescent dye Fluo-4, which has been pre-loaded into the cells. The increase in fluorescence intensity is directly proportional to the amount of intracellular calcium mobilized and serves as a readout for OX2R activation.

OX201_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OX201 This compound OX2R OX2R (GPCR) OX201->OX2R Binds to Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store IP3R->Ca_store Opens channel Ca_store->Ca_release

Caption: this compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity derived from calcium mobilization assays.

ParameterValueCell LineReference
EC₅₀ (OX2R) 8.0 nMhOX2R/CHO-K1[1][3]
EC₅₀ (OX1R) 8.1 µMhOX1R/CHO-K1[3]
Selectivity ~1000-fold for OX2R over OX1RN/A[3]

Experimental Protocol

This protocol is designed for a 96-well plate format using a fluorescence microplate reader.

Materials and Reagents
  • hOX2R/CHO-K1 cells (or a suitable host cell line expressing OX2R)

  • Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics

  • This compound stock solution (in DMSO)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • HEPES

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with automated injection capabilities

Experimental Workflow

Calcium_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Assay seed_cells Seed hOX2R/CHO-K1 cells in 96-well plate incubate_overnight Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight load_dye Incubate cells with Fluo-4 AM (1 hr, 37°C) prepare_dye Prepare Fluo-4 AM loading solution prepare_dye->load_dye prepare_compounds Prepare this compound serial dilutions read_fluorescence Measure fluorescence using a plate reader load_dye->read_fluorescence add_compound Inject this compound and record fluorescence change prepare_compounds->add_compound read_fluorescence->add_compound analyze_data Analyze data and calculate EC₅₀ add_compound->analyze_data

Caption: Experimental Workflow
Detailed Methodology

Day 1: Cell Seeding

  • Culture hOX2R/CHO-K1 cells in appropriate medium in a 37°C, 5% CO₂ incubator.

  • On the day before the assay, detach cells using a non-enzymatic cell dissociation solution and resuspend in fresh medium.

  • Determine the cell concentration and adjust to the desired seeding density. A typical seeding density for CHO-K1 cells in a 96-well plate is 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Seed the cells into a 96-well black, clear-bottom plate.

  • Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment and formation of a monolayer.

Day 2: Calcium Mobilization Assay

  • Dye Loading:

    • Prepare the Fluo-4 AM loading buffer. A typical formulation consists of 4 µM Fluo-4 AM and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES. If using, add probenecid to a final concentration of 2.5 mM.

    • Aspirate the culture medium from the cell plate.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.

    • Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to obtain a range of concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM).

    • Prepare a vehicle control (DMSO in HBSS) and a positive control (e.g., a known agonist or ATP).

  • Fluorescence Measurement:

    • Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. The instrument should be capable of kinetic reading with automated injection.

    • Place the 96-well plate in the reader.

    • Measure the baseline fluorescence for approximately 10-20 seconds.

    • Program the injector to add a specific volume (e.g., 20-50 µL) of the this compound dilutions or controls to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

Data Analysis
  • The fluorescence signal is typically measured as Relative Fluorescence Units (RFU).

  • For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data by expressing the response in each well as a percentage of the maximal response to a saturating concentration of this compound or a positive control.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

Application Notes and Protocols for Electrophysiology Recording with OX-201 on Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX-201 is a potent and selective agonist for the orexin (B13118510) 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the central nervous system. Orexin signaling plays a crucial role in the regulation of wakefulness, arousal, appetite, and other physiological processes. As a selective OX2R agonist, this compound serves as a valuable pharmacological tool for investigating the functional roles of OX2R in various neuronal circuits. These application notes provide detailed protocols for utilizing this compound in electrophysiological studies on acute brain slices, enabling researchers to characterize its effects on neuronal excitability, synaptic transmission, and network activity.

Activation of OX2R by agonists like this compound is known to be excitatory, leading to neuronal depolarization and an increase in firing rate.[1] This is primarily mediated through the Gq and/or Gi/o signaling pathways, resulting in increased intracellular calcium levels.[2] Electrophysiology studies in brain slices from various regions, including the medulla, hippocampus, and cortex, have demonstrated the excitatory effects of orexin receptor activation.[3][4][5] Specifically, in medullary slices, this compound has been shown to significantly increase the frequency of inspiratory synaptic currents.[3][6][7]

Data Presentation

The following table summarizes the quantitative effects of this compound on neuronal activity in brain slices, as reported in the literature. This data provides a reference for expected outcomes when conducting similar experiments.

Brain RegionNeuron TypeRecording TypeThis compound Concentration (µM)Observed EffectReference
MedullaInspiratory NeuronsWhole-Cell Patch Clamp0.1, 0.3, 1Significant increase in the frequency of inspiratory synaptic currents.[3][8][3]
MedullaHypoglossal MotoneuronsWhole-Cell Patch ClampNot specifiedSignificantly increased frequency of inspiratory synaptic currents.[6][7][6][7]
Dorsal RapheSerotonin NeuronsWhole-Cell Patch Clamp0.1 (Orexin-B)Depolarization and increased firing rate.[9][9]
HippocampusCA1Field Recordings0.1 (EMPA, another OX2R antagonist)Inhibition of orexin-2 receptors reduced sharp wave incidence, suggesting an excitatory role for OX2R signaling.[10][10]
CortexSublayer 6b NeuronsWhole-Cell Patch ClampNot specified (Orexin-A/B)Depolarization attributable to the block of a potassium conductance.[5][5]

Experimental Protocols

This section provides a detailed methodology for performing electrophysiology experiments with this compound in acute brain slices.

Preparation of Artificial Cerebrospinal Fluid (aCSF)

High-quality aCSF is critical for maintaining the viability of brain slices. Prepare the following solutions on the day of the experiment.

Slicing Solution (NMDG-based, ice-cold and continuously bubbled with 95% O₂ / 5% CO₂):

ComponentConcentration (mM)
NMDG92
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Sodium Ascorbate5
Sodium Pyruvate3
CaCl₂0.5
MgSO₄10

Recording aCSF (continuously bubbled with 95% O₂ / 5% CO₂):

ComponentConcentration (mM)
NaCl125
KCl2.5
MgCl₂1
CaCl₂2
NaHCO₃25
NaH₂PO₄1.25
Glucose25
Acute Brain Slice Preparation

This protocol is optimized for obtaining healthy brain slices from rodents.

  • Anesthetize the animal using an approved method (e.g., isoflurane (B1672236) or ketamine/xylazine mixture).

  • Perform transcardial perfusion with ice-cold, oxygenated NMDG-based slicing solution.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.

  • Mount the brain onto the vibratome stage. For coronal slices of the hippocampus or cortex, a flat surface can be created by making a posterior cut.

  • Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, oxygenated slicing solution.

  • Cut slices at a thickness of 250-350 µm.

  • Transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing recording aCSF at room temperature, continuously bubbled with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1 hour before recording.

Electrophysiological Recording

Whole-cell patch-clamp or field potential recordings can be utilized to measure the effects of this compound.

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated recording aCSF at a rate of 2-3 ml/min, maintained at 30-32°C.

  • Position a recording electrode (for whole-cell) or a field electrode in the brain region of interest (e.g., CA1 pyramidal cell layer of the hippocampus or layer V of the cortex).

  • For whole-cell recordings, obtain a stable giga-ohm seal and establish the whole-cell configuration.

  • Record a stable baseline of neuronal activity for at least 10-15 minutes before any drug application. Key parameters to measure include resting membrane potential, input resistance, action potential firing frequency (in current-clamp), and spontaneous excitatory/inhibitory postsynaptic currents (sEPSCs/sIPSCs) (in voltage-clamp).

Application of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • On the day of the experiment, dilute the stock solution into the recording aCSF to the final desired concentrations (e.g., 0.1, 0.3, 1 µM).

  • Bath-apply the this compound containing aCSF to the brain slice.

  • Record the changes in neuronal activity for a sufficient duration to observe the full effect of the compound.

  • After drug application, a washout period with standard recording aCSF can be performed to assess the reversibility of the effects.

Visualizations

OX2R Signaling Pathway

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OX2R OX2R This compound->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates K_Channel K⁺ Channel (e.g., GIRK) Gq->K_Channel Inhibits PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cation_Channel Non-selective Cation Channel PKC->Cation_Channel Phosphorylates & Activates Depolarization Neuronal Depolarization Cation_Channel->Depolarization Leads to K_inhibition Inhibition of K⁺ Efflux K_Channel->K_inhibition Reduces K_inhibition->Depolarization Contributes to Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis aCSF_prep Prepare aCSF (Slicing & Recording) slicing Vibratome Slicing (250-350 µm) aCSF_prep->slicing animal_prep Anesthetize & Perfuse Animal brain_extraction Extract Brain animal_prep->brain_extraction brain_extraction->slicing recovery Slice Recovery (NMDG then aCSF) slicing->recovery transfer_slice Transfer Slice to Recording Chamber recovery->transfer_slice establish_recording Establish Baseline Recording (10-15 min) transfer_slice->establish_recording apply_ox201 Bath Apply this compound establish_recording->apply_ox201 record_effect Record Neuronal Activity apply_ox201->record_effect washout Washout with aCSF record_effect->washout analyze_data Analyze Electrophysiological Parameters washout->analyze_data

References

Investigating Tau Pathology in Alzheimer's Models with OX-201: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The orexin (B13118510) system, a key regulator of sleep and wakefulness, has emerged as a potential therapeutic target in AD due to the observed dysregulation of the sleep-wake cycle in patients. OX-201 is a potent and selective agonist of the orexin receptor 2 (OX2R) that has shown promise in preclinical studies for its ability to modulate tau pathology.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate tau pathology in Alzheimer's models.

This compound's mechanism of action involves the activation of OX2R, leading to increased neuronal activity and a subsequent rise in the release of interstitial fluid (ISF) tau.[2] This process is hypothesized to enhance the clearance of pathological tau during sleep via the glymphatic system. These notes will guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in preclinical models of tauopathy.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound in mouse models of Alzheimer's disease.

Table 1: Effect of this compound on Wakefulness in C57BL/6J Mice

Dosage (mg/kg, p.o.)Total Wakefulness Time (minutes) over 6 hours (Mean ± SEM)Statistical Significance (vs. Vehicle)
Vehicle125 ± 10-
10200 ± 15p < 0.01
30250 ± 20p < 0.001
100300 ± 25p < 0.001

Data adapted from a study in C57BL/6J mice.[3]

Table 2: Effect of this compound on Hippocampal Interstitial Fluid (ISF) Levels in P301S Tau Transgenic Mice

AnalyteTreatmentChange from Baseline (Mean ± SEM)Statistical Significance (vs. Vehicle)
Tau Vehicle~100%-
This compound (30 mg/kg, p.o.)~140%p < 0.05
Lactate Vehicle~100%-
This compound (30 mg/kg, p.o.)~160%p < 0.01
Glucose Vehicle~100%-
This compound (30 mg/kg, p.o.)~120%Not Significant

Data represents the percentage change from baseline levels in hippocampal ISF of P301S tau transgenic mice over 4.5 hours post-administration.[4]

Signaling Pathway and Experimental Workflow

OX201_Signaling_Pathway cluster_0 This compound Administration cluster_1 Neuronal Membrane cluster_2 Intracellular Signaling cluster_3 Extracellular Space (ISF) cluster_4 Potential Downstream Effect OX201 This compound OX2R Orexin Receptor 2 (OX2R) OX201->OX2R binds and activates G_protein G-protein activation OX2R->G_protein Neuronal_Activity Increased Neuronal Activity G_protein->Neuronal_Activity Tau_Release Tau Release into ISF Neuronal_Activity->Tau_Release Glymphatic_Clearance Enhanced Glymphatic Clearance of Tau (during sleep) Tau_Release->Glymphatic_Clearance hypothesized

Caption: Signaling pathway of this compound in promoting tau release.

Experimental_Workflow cluster_0 Phase 1: Pre-Experiment cluster_1 Phase 2: Experiment cluster_2 Phase 3: Analysis Animal_Model Select Animal Model (e.g., P301S Tau Transgenic Mice) Habituation Animal Habituation Animal_Model->Habituation Surgery Surgical Implantation (EEG/EMG electrodes, Microdialysis guide cannula) Habituation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Baseline Baseline Data Collection (EEG/EMG, ISF samples) Recovery->Baseline Administration This compound Administration (Oral Gavage) Baseline->Administration Post_Admin_Data Post-Administration Data Collection Administration->Post_Admin_Data EEG_Analysis EEG/EMG Analysis (Sleep/Wake Scoring) Post_Admin_Data->EEG_Analysis Microdialysis_Analysis Microdialysis Sample Analysis (ELISA for Tau, Lactate, Glucose) Post_Admin_Data->Microdialysis_Analysis Histology Immunohistochemistry (Tau Pathology) Post_Admin_Data->Histology Data_Analysis Statistical Analysis EEG_Analysis->Data_Analysis Microdialysis_Analysis->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for investigating this compound effects.

Experimental Protocols

I. Animal Models and this compound Administration
  • Animal Selection:

    • Human P301S tau transgenic mice are a commonly used model for studying tauopathy.[5]

    • Age-matched wild-type littermates should be used as controls.

    • Both male and female mice can be used, but consistency within experimental groups is crucial.

  • Housing and Husbandry:

    • House mice under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

    • Maintain a controlled temperature and humidity environment.

  • This compound Formulation and Administration:

    • This compound is typically administered via oral gavage (p.o.).

    • Prepare a homogenous suspension of this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).

    • Dosages can range from 10 to 100 mg/kg, depending on the experimental goals.[3]

    • Administer the vehicle solution to the control group.

II. In Vivo Microdialysis for Interstitial Fluid (ISF) Collection
  • Surgical Implantation of Guide Cannula:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane (B1672236) or ketamine/xylazine).

    • Secure the mouse in a stereotaxic frame.

    • Implant a guide cannula targeting the hippocampus.

    • Secure the cannula to the skull with dental cement.

    • Allow for a recovery period of at least one week.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).

    • Allow for a 2-3 hour equilibration period to establish a stable baseline.

    • Collect dialysate samples at regular intervals (e.g., every 30-60 minutes) into refrigerated vials.

    • Administer this compound or vehicle and continue collecting samples for the desired duration.

  • Sample Analysis:

    • Analyze the collected dialysate for tau, lactate, and glucose concentrations using validated enzyme-linked immunosorbent assays (ELISAs) or other sensitive analytical methods.

III. EEG/EMG Recording for Sleep/Wake Analysis
  • Surgical Implantation of Electrodes:

    • During the same surgical procedure as the guide cannula implantation, implant EEG and EMG electrodes.

    • Place EEG screw electrodes over the frontal and parietal cortices.

    • Insert EMG wire electrodes into the nuchal muscles.

    • Connect the electrodes to a head-mounted pedestal.

  • Data Acquisition:

    • After the recovery period, connect the mouse to a recording system via a flexible tether and commutator to allow free movement.

    • Record EEG and EMG signals continuously.

    • Acquire baseline recordings for at least 24 hours before drug administration.

  • Data Analysis:

    • Score the EEG/EMG recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep epochs using appropriate software.

    • Quantify the time spent in each state and the frequency and duration of state transitions.

IV. Immunohistochemistry for Tau Pathology
  • Tissue Preparation:

    • At the end of the experiment, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix in 4% paraformaldehyde.

    • Cryoprotect the brain in a sucrose (B13894) solution and section using a cryostat or vibratome.

  • Immunostaining:

    • Incubate brain sections with a primary antibody against phosphorylated tau (e.g., AT8).

    • Use a fluorescently labeled secondary antibody for visualization.

    • Counterstain with a nuclear marker such as DAPI.

  • Imaging and Analysis:

    • Capture images of the hippocampus and other regions of interest using a fluorescence microscope.

    • Quantify the area and intensity of tau pathology using image analysis software.

Conclusion

This compound presents a novel therapeutic strategy for Alzheimer's disease by targeting the orexin system to modulate tau pathology. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models. Rigorous and well-controlled studies utilizing these methodologies will be crucial in determining the translational potential of this promising compound.

References

Application Notes and Protocols for Testing Orexin-2 Receptor (OX2R) Agonist Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and experimental protocols utilized to assess the efficacy of Orexin-2 Receptor (OX2R) agonists. The information is intended to guide researchers in designing and executing preclinical studies for the development of novel therapeutics targeting the orexin (B13118510) system, primarily for sleep-wake disorders such as narcolepsy.

Introduction to OX2R Agonists and Their Therapeutic Potential

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness.[1][2] A deficiency in orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[1][3] Consequently, OX2R agonists are a promising therapeutic strategy to replace the function of endogenous orexins.[1][2] The development of selective, orally available OX2R agonists has shown significant potential in preclinical and clinical studies for treating narcolepsy and other hypersomnia disorders.[4]

Orexin-2 Receptor (OX2R) Signaling Pathway

Activation of the OX2R, a G-protein coupled receptor, by an agonist initiates a signaling cascade that primarily leads to neuronal excitation and the promotion of wakefulness. This is largely mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key event in many cellular responses.

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OX2R_agonist OX2R Agonist OX2R OX2R OX2R_agonist->OX2R Binds to G_protein Gq/11 OX2R->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation Leads to

Caption: OX2R Signaling Pathway.

Animal Models for Efficacy Testing

Several animal models are instrumental in evaluating the wake-promoting and anti-cataplectic effects of OX2R agonists. The choice of model depends on the specific research question and the stage of drug development.

Narcolepsy Mouse Models

These models are designed to mimic the orexin deficiency seen in human narcolepsy type 1.

  • Orexin/ataxin-3 Mice: These transgenic mice express a toxic protein (ataxin-3) specifically in orexin neurons, leading to their progressive loss.[4][5] This model recapitulates key features of narcolepsy, including sleep-wake fragmentation and cataplexy-like episodes.[5]

  • Orexin-tTA;TetO Diphtheria Toxin A (DTA) Mice: This is another model of orexin neuron ablation, providing a robust phenotype for testing therapeutic interventions.[4]

  • Orexin Knockout (KO) Mice: These mice lack the gene for prepro-orexin, resulting in a complete absence of orexin peptides. They exhibit narcolepsy-like symptoms, including fragmented sleep and cataplexy.[1][2]

  • OX2R Knockout (KO) Mice: These mice are crucial for confirming the on-target effects of OX2R agonists. A lack of response in these mice indicates that the drug's effects are mediated through the OX2R.[4][6]

Wild-Type Rodents (Mice and Rats)

Wild-type animals are used to assess the general wake-promoting effects of OX2R agonists in a healthy physiological system.[3][6] They are also valuable for pharmacokinetic and pharmacodynamic (PK/PD) modeling.[7][8]

Non-Human Primates (Cynomolgus Monkeys)

Non-human primates provide a translational model closer to humans for evaluating the efficacy and safety of OX2R agonists.[4][9]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols outline key experiments for assessing OX2R agonist efficacy.

General Experimental Workflow

Experimental_Workflow Animal_Model_Selection Animal Model Selection (e.g., Orexin/ataxin-3 mice) Surgical_Implantation Surgical Implantation (EEG/EMG electrodes) Animal_Model_Selection->Surgical_Implantation Acclimatization Acclimatization & Baseline Recording Surgical_Implantation->Acclimatization Drug_Administration OX2R Agonist Administration (Vehicle Control) Acclimatization->Drug_Administration Data_Acquisition Data Acquisition (EEG/EMG, Video) Drug_Administration->Data_Acquisition Data_Analysis Data Analysis (Sleep-Wake Scoring, Cataplexy) Data_Acquisition->Data_Analysis PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling Data_Analysis->PK_PD_Modeling Reporting Data Interpretation & Reporting PK_PD_Modeling->Reporting

Caption: General Experimental Workflow.
Protocol 1: Assessment of Wakefulness and Sleep Architecture

Objective: To quantify the effects of an OX2R agonist on the duration and consolidation of wakefulness, as well as on different sleep stages.

Materials:

  • Animal model (e.g., orexin/ataxin-3 mice)

  • EEG/EMG recording system (telemetry or tethered)

  • Sleep scoring software

  • OX2R agonist and vehicle control

Procedure:

  • Surgical Implantation: Surgically implant EEG and EMG electrodes in the animals for polysomnographic recording.[10] Allow for a recovery period of at least one week.

  • Acclimatization and Baseline Recording: Acclimatize the animals to the recording chambers with a 12:12 light/dark cycle. Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns.[10]

  • Drug Administration: Administer the OX2R agonist or vehicle at a specific time, often at the beginning of the animal's active phase (dark period for rodents).[11] Administration routes can include oral gavage (p.o.), intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.).[3][5][12][13]

  • Data Recording: Continuously record EEG and EMG data for a defined period post-administration (e.g., 6-24 hours).

  • Data Analysis:

    • Manually or semi-automatically score the EEG/EMG recordings in epochs (e.g., 20-30 seconds) to classify vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[14]

    • Quantify the total time spent in each state, the number and duration of episodes, and sleep latency (time to the first episode of NREM sleep).[11]

Protocol 2: Assessment of Cataplexy-Like Episodes in Narcoleptic Mice

Objective: To evaluate the efficacy of an OX2R agonist in suppressing cataplexy-like episodes.

Materials:

  • Narcolepsy mouse model (e.g., orexin KO or orexin/ataxin-3 mice)

  • Video recording system

  • EEG/EMG recording system

  • Cataplexy-inducing stimuli (e.g., chocolate)[5]

  • OX2R agonist and vehicle control

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Drug Administration: Administer the OX2R agonist or vehicle.

  • Cataplexy Induction and Recording: Introduce a positive emotional stimulus, such as chocolate, to induce cataplexy-like episodes.[5] Simultaneously record video and EEG/EMG.

  • Data Analysis:

    • Identify cataplexy-like episodes characterized by sudden muscle atonia (loss of EMG tone) while maintaining EEG signs of wakefulness or a brief transition to REM-like state.

    • Quantify the number and duration of these episodes over a specific time period.[5][11]

Quantitative Data Summary

The following tables summarize the efficacy of various OX2R agonists from preclinical studies.

Table 1: In Vitro Potency and Selectivity of OX2R Agonists

CompoundOX2R EC50 (nM)Selectivity over OX1R (fold)Reference
TAK-8612.53,000[4]
TAK-99419>700[4][15]
Danavorexton (TAK-925)5.5>5,000[5][16]
YNT-1852370[17]
[Ala11, D-Leu15]-orexin-B0.055~1000[14]
OX-2018.01,000[16][18]
BP1.152050.015>600[11]

Table 2: In Vivo Efficacy of OX2R Agonists on Wakefulness in Rodent Models

CompoundAnimal ModelDose and RouteEffect on WakefulnessReference
TAK-861Orexin/ataxin-3 & DTA miceOralSignificantly increased wakefulness time[4]
TAK-994Orexin/ataxin-3 miceOral (chronic dosing)Significantly increased wakefulness time on Day 1 and Day 14[15]
Danavorexton (TAK-925)Orexin/ataxin-3 mice3 mg/kg s.c.Significantly increased wakefulness time and duration of wake episodes[5]
YNT-185Wild-type micei.p. & i.c.v.Promoted wakefulness[3]
[Ala11, D-Leu15]-orexin-BOrexin KO micei.c.v.Extended wake time[1]
This compoundC57BL/6J mice3 & 10 mg/kg p.o.Significantly increased wakefulness time[6]
BP1.15205Orexin/ataxin-3 mice0.1 mg/kg p.o.Significant, dose-dependent increase in total wakefulness time[11]

Table 3: In Vivo Efficacy of OX2R Agonists on Cataplexy-Like Episodes in Narcolepsy Mouse Models

CompoundAnimal ModelDose and RouteEffect on CataplexyReference
TAK-861Orexin/ataxin-3 & DTA miceOralSignificantly suppressed cataplexy-like episodes[4]
Danavorexton (TAK-925)Orexin/ataxin-3 mice3 mg/kg s.c.Reduced the number of cataplexy-like episodes[5]
YNT-185Orexin KO & neuron-ablated micei.p. & i.c.v.Suppressed cataplexy-like episodes[3]
[Ala11, D-Leu15]-orexin-BOrexin KO micei.c.v.Reduced the number of cataplexy-like episodes[1]
BP1.15205Orexin/ataxin-3 mice0.1 mg/kg p.o.Significant, dose-dependent decrease in number and duration of cataplexy-like episodes[11]

Conclusion

The use of appropriate animal models and detailed experimental protocols is essential for the preclinical evaluation of OX2R agonist efficacy. Genetically modified mouse models of narcolepsy provide a robust platform for assessing the therapeutic potential of these compounds in a disease-relevant context. The data generated from these studies are critical for advancing promising drug candidates into clinical development for the treatment of narcolepsy and other disorders of hypersomnolence.

References

Application Notes and Protocols for Assessing Wakefulness Following OX-201 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OX-201 is a selective orexin (B13118510) 2 receptor (OX2R) agonist that has demonstrated potent wake-promoting effects in preclinical studies.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness.[3][4] OX2R, in particular, plays a pivotal role in the maintenance of wakefulness.[4][5] Consequently, selective OX2R agonists like this compound are promising therapeutic candidates for disorders of hypersomnolence, such as narcolepsy.[6][7]

These application notes provide detailed protocols for three key behavioral assays to quantitatively measure the wake-promoting effects of this compound in rodent models: the Maintenance of Wakefulness Test (MWT), the Psychomotor Vigilance Task (PVT), and Locomotor Activity Monitoring.

Orexin 2 Receptor (OX2R) Signaling Pathway

The wake-promoting effects of this compound are mediated through the activation of the orexin 2 receptor, a G-protein coupled receptor (GPCR). Upon binding of this compound, the OX2R can couple to several G-protein subtypes, primarily Gq and Gs, to initiate downstream signaling cascades that ultimately lead to neuronal excitation and the promotion of wakefulness. The binding of orexins to their receptors can stimulate Gq or Gi subtypes, leading to the activation of phospholipase C (PLC), phospholipase A (PLA), phospholipase D (PLD), or adenylyl cyclases (AC), which results in an increase in cytosolic Ca2+ and a subsequent cascade of responses.[8][9]

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OX2R OX2R This compound->OX2R Gq Gq OX2R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation MWT_Workflow Habituation Animal Habituation (2-3 days) Dosing This compound/Vehicle Administration (Light Phase) Habituation->Dosing Placement Place in MWT Chamber (Dim light, low stimulation) Dosing->Placement Trial_1 Trial 1 (20-40 min recording) Placement->Trial_1 Interval_1 Inter-trial Interval (2 hours) Trial_1->Interval_1 Trial_2 Trial 2 (20-40 min recording) Interval_1->Trial_2 Interval_2 Inter-trial Interval (2 hours) Trial_2->Interval_2 Trial_3 Trial 3 (20-40 min recording) Interval_2->Trial_3 Interval_3 Inter-trial Interval (2 hours) Trial_3->Interval_3 Trial_4 Trial 4 (20-40 min recording) Interval_3->Trial_4 Analysis Data Analysis (Sleep Latency, Wake Time) Trial_4->Analysis PVT_Workflow Training Animal Training (Response-Reward Association) Baseline Establish Stable Baseline Performance Training->Baseline Dosing This compound/Vehicle Administration Baseline->Dosing Testing PVT Session (Randomized Stimulus Presentation) Dosing->Testing Data_Collection Data Collection (Reaction Time, Lapses, Accuracy) Testing->Data_Collection Analysis Data Analysis and Comparison Data_Collection->Analysis Locomotor_Workflow Habituation Animal Habituation in Recording Cages (24-48 hours) Baseline Establish Baseline Activity Pattern Habituation->Baseline Dosing This compound/Vehicle Administration Baseline->Dosing Recording Continuous Activity Recording (≥24 hours) Dosing->Recording Analysis Data Analysis (Total Activity, Immobility Periods) Recording->Analysis

References

Troubleshooting & Optimization

OX-201 Technical Support Center: Troubleshooting Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OX-201, a selective orexin (B13118510) 2 receptor (OX2R) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 10 mM.

Q2: Is this compound soluble in aqueous solutions like water or PBS?

A2: this compound is sparingly soluble in aqueous buffers. For most applications, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.

Q3: How should I store the solid compound and my prepared stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.

  • In Solvent (DMSO stock solution): Store at -80°C for up to 6 months or at -20°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: Can I use sonication or warming to aid in the dissolution of this compound?

A4: Yes, for dissolving this compound in DMSO, gentle warming (up to 60°C) and sonication can be used to facilitate dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents. Please note that quantitative data for aqueous solubility is limited, and the provided information is based on available supplier data and general observations for compounds with similar chemical properties.

SolventConcentration (Molar)Concentration (mg/mL)Notes
DMSO 10 mM5.07 mg/mLThe recommended solvent for stock solutions.
Water Sparingly SolubleNot QuantifiedDirect dissolution in water is not recommended.
PBS (pH 7.4) Sparingly SolubleNot QuantifiedPrepare by diluting a DMSO stock solution.
Ethanol Not DeterminedNot DeterminedInformation not currently available.

Molecular Weight of this compound: 506.49 g/mol

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 0.001 L * 506.49 g/mol = 0.0050649 g = 5.07 mg.

  • Weigh the this compound:

    • Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the appropriate volume of DMSO to the tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, you may use gentle warming in a water bath set to no higher than 60°C for 5-10 minutes, with intermittent vortexing.

    • Alternatively, sonication in a water bath sonicator for 5-10 minutes can also aid dissolution.

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer (e.g., cell culture medium, PBS) for use in cellular assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed aqueous buffer (e.g., cell culture medium, PBS)

  • Sterile dilution tubes

Procedure:

  • Determine the final desired concentration of this compound and the final percentage of DMSO in your assay.

    • It is crucial to keep the final DMSO concentration low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions rather than a single large dilution to minimize the risk of precipitation.

    • Example for a final concentration of 10 µM with 0.1% DMSO:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of your aqueous buffer. This will give you a 100 µM solution in 1% DMSO.

      • Vortex gently.

      • Add 100 µL of this 100 µM intermediate solution to 900 µL of your final aqueous buffer. This will result in a final concentration of 10 µM this compound in 0.1% DMSO.

  • Vortex and use immediately:

    • Gently vortex the final working solution and use it in your experiment as soon as possible. Avoid storing diluted aqueous solutions for extended periods.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder does not dissolve in DMSO. - Insufficient vortexing or agitation.- Low-quality or hydrated DMSO.- Compound has degraded.- Vortex for a longer duration.- Use gentle warming (up to 60°C) or sonication.- Use fresh, anhydrous, high-purity DMSO.- Ensure the compound has been stored correctly.
Precipitate forms when diluting the DMSO stock in aqueous buffer. - The aqueous solubility limit has been exceeded.- The dilution was performed too quickly.- The temperature of the aqueous buffer is too low.- Decrease the final concentration of this compound.- Perform serial dilutions to gradually decrease the DMSO concentration.- Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C).- Consider the use of a solubilizing agent, such as a small percentage of a biocompatible surfactant, if compatible with your assay.
Inconsistent or unexpected experimental results. - Inaccurate concentration of the stock solution.- Degradation of this compound in the stock or working solution.- Cellular toxicity due to high DMSO concentration.- Verify the calculations and weighing for the stock solution preparation.- Prepare fresh stock and working solutions.- Avoid repeated freeze-thaw cycles of the stock solution.- Ensure the final DMSO concentration in your assay is at a non-toxic level (typically ≤ 0.1%) and include a vehicle control (medium with the same percentage of DMSO) in your experiments.

Visualizations

Orexin 2 Receptor (OX2R) Signaling Pathway

This compound is a selective agonist for the Orexin 2 Receptor (OX2R), a G-protein coupled receptor (GPCR). Upon binding of this compound, the OX2R can couple to multiple G-protein subtypes, primarily Gq, Gi, and Gs, leading to the activation of various downstream signaling cascades.

OX2R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OX201 This compound OX2R OX2R OX201->OX2R Agonist Binding Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC PLC Gq->PLC activates AC_inhib Adenylate Cyclase Gi->AC_inhib inhibits AC_stim Adenylate Cyclase Gs->AC_stim activates PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release PKC PKC DAG->PKC activates PKA PKA cAMP_inc->PKA activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Ca_release->Cellular_Response PKA->Cellular_Response

Caption: OX2R signaling pathways activated by this compound.

Experimental Workflow for Preparing this compound Solutions

The following diagram illustrates the recommended workflow for preparing this compound solutions for experimental use.

workflow start Start: Obtain this compound Solid weigh Weigh appropriate amount of this compound start->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex thoroughly dissolve->vortex heat_sonicate Gentle warming / sonication (if necessary) vortex->heat_sonicate stock 10 mM Stock Solution vortex->stock No heat_sonicate->stock Yes aliquot Aliquot into single-use tubes stock->aliquot store Store at -80°C or -20°C aliquot->store dilute Perform serial dilutions in aqueous buffer store->dilute working Prepare final working solution dilute->working use Use immediately in experiment working->use end End use->end

Caption: Workflow for this compound solution preparation.

proper storage and handling of OX-201 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of OX-201 powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a selective agonist for the Orexin (B13118510) 2 Receptor (OX2R) with an EC50 of 8 nM. It is a valuable tool for studying the orexin system, which is involved in regulating various physiological processes, including the sleep-wake cycle, feeding behavior, and reward pathways.

Q2: What are the recommended storage conditions for this compound powder and its solutions?

A2: Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions.

FormatStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C6 Months

Q3: How should I dissolve this compound powder?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. For experimental use, prepare a stock solution in DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium.

Q4: What personal protective equipment (PPE) should I use when handling this compound powder?

A4: In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, it is recommended to handle the powder with caution in a well-ventilated area or a chemical fume hood. At a minimum, the following PPE should be worn:

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Q5: What should I do in case of a spill of this compound powder?

A5: For a small spill, carefully wipe up the powder with a damp cloth or paper towel, avoiding the creation of dust. For a larger spill, it is recommended to use a HEPA-filtered vacuum cleaner. The area of the spill should then be cleaned with soap and water.

Q6: How should I dispose of this compound waste?

A6: All waste containing this compound, including unused powder, solutions, and contaminated labware, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Low or No Signal in a Functional Assay
Possible Cause Troubleshooting Step
Incorrect Storage or Handling Ensure that the this compound powder and stock solutions have been stored at the recommended temperatures and protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
Low Receptor Expression Confirm that the cell line used in the assay expresses a sufficient level of the Orexin 2 Receptor (OX2R). Consider using a cell line known to have high OX2R expression or a transiently or stably transfected cell line.
Inaccurate Concentration Verify the concentration of the this compound stock solution. Prepare fresh dilutions for each experiment.
Assay Conditions Optimize the assay conditions, including cell density, incubation times, and buffer composition.
High Background Signal
Possible Cause Troubleshooting Step
Cell Health Ensure that the cells are healthy and not overgrown. High cell confluence can sometimes lead to increased background signal.
Contamination Check for microbial contamination in the cell culture, which can interfere with the assay.
Autofluorescence If using a fluorescence-based assay, check for autofluorescence from the compound or the assay components.

Experimental Protocols

Calcium Mobilization Assay for OX2R Activation

This protocol describes a method to measure the increase in intracellular calcium upon activation of the Gq-coupled Orexin 2 Receptor by this compound using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • This compound powder

  • DMSO

  • HEK293 cells stably expressing human OX2R

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed the HEK293-OX2R cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES.

    • Remove the growth medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations for the dose-response curve.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated injector.

    • Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the this compound dilutions into the wells and continue to record the fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Signaling Pathways and Workflows

Orexin 2 Receptor (OX2R) Signaling Pathway

This compound, as a selective agonist of the Orexin 2 Receptor (OX2R), activates downstream signaling cascades primarily through the Gq, Gi, and Gs G-protein subtypes.[1] Activation of these pathways leads to the modulation of various cellular effectors, including phospholipase C (PLC), adenylyl cyclase, and ion channels, ultimately resulting in changes in intracellular calcium levels and other second messengers.[1]

OX2R_Signaling OX201 This compound OX2R OX2R OX201->OX2R Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs Ca_channel Ca²⁺ Influx (Channels) OX2R->Ca_channel PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Cellular_Response Cellular Response Ca_ER->Cellular_Response Ca_channel->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: OX2R Signaling Cascade

General Experimental Workflow for an In Vitro Functional Assay

The following diagram outlines a typical workflow for conducting a cell-based functional assay to assess the activity of this compound.

Experimental_Workflow start Start cell_culture Culture OX2R-expressing cells start->cell_culture plating Plate cells in multi-well plates cell_culture->plating dye_loading Load cells with fluorescent indicator (e.g., Fluo-4 AM) plating->dye_loading compound_prep Prepare serial dilutions of this compound dye_loading->compound_prep measurement Measure baseline and post-stimulation signal compound_prep->measurement data_analysis Analyze data and determine EC50 measurement->data_analysis end End data_analysis->end

Caption: In Vitro Assay Workflow

References

Technical Support Center: Optimizing OX-201 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OX-201. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of the selective orexin (B13118510) receptor 2 (OX2R) agonist, this compound, for in vitro assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it inform the choice of an in vitro assay?

A1: this compound is a potent and selective agonist for the orexin receptor 2 (OX2R), a G protein-coupled receptor (GPCR).[1][2][3] The primary signaling pathway activated by OX2R upon agonist binding is the Gq pathway.[1][4] This activation stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels ([Ca2+]).[1][5] Therefore, a calcium mobilization assay is a direct and robust method to measure the activity of this compound in cells expressing OX2R.[6][7]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: For a novel compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is a common starting point. Given that the reported EC50 for this compound is 8.0 nM in hOX2R/CHO-K1 cells, a suitable starting range would be from 0.1 nM to 1 µM.[2][8] This range should be sufficient to capture the full dose-response curve, including the baseline, the linear portion, and the saturation point.

Q3: How does the choice of cell line affect the optimal concentration of this compound?

A3: The optimal concentration of this compound is highly dependent on the cell line used. Factors such as the expression level of OX2R, the efficiency of G protein coupling, and the presence of downstream signaling components can all influence the cellular response. It is crucial to empirically determine the optimal concentration range for each specific cell line used in your experiments.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: Most small molecules like this compound are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Troubleshooting Guide

Issue 1: No response or a very weak response is observed even at high concentrations of this compound.

  • Possible Cause 1: Low or no OX2R expression in the cell line.

    • Solution: Confirm the expression of functional OX2R in your cell line using techniques such as qPCR, western blot, or by testing a known OX2R agonist as a positive control.

  • Possible Cause 2: Inactive compound.

    • Solution: Ensure the integrity of your this compound stock solution. Avoid multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution from a new vial of the compound.

  • Possible Cause 3: Issues with the assay components.

    • Solution: Verify the functionality of your calcium indicator dye and other assay reagents. Run a positive control for the assay itself, for example, by using a calcium ionophore like ionomycin (B1663694) to confirm that the cells can produce a calcium signal.

Issue 2: High background signal or "false positives" in the calcium mobilization assay.

  • Possible Cause 1: Autofluorescence of this compound.

    • Solution: Test the fluorescence of this compound in the assay buffer without cells at the highest concentration used to see if it contributes to the signal.

  • Possible Cause 2: Cytotoxicity at high concentrations.

    • Solution: High concentrations of the compound or the solvent (DMSO) can cause cell death, leading to a release of intracellular calcium. Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay to rule out cytotoxicity.

  • Possible Cause 3: Assay artifacts.

    • Solution: Ensure proper mixing of the compound and the calcium dye with the cells. Uneven distribution can lead to variable background signals.

Issue 3: The dose-response curve is not sigmoidal or has a very shallow slope.

  • Possible Cause 1: Sub-optimal assay conditions.

    • Solution: Optimize assay parameters such as cell seeding density, incubation time with the calcium dye, and the time of exposure to this compound.

  • Possible Cause 2: Compound instability or precipitation.

    • Solution: this compound may be unstable or precipitate in the assay medium at higher concentrations. Visually inspect the wells for any precipitation. Consider using a different buffer or adding a small amount of a non-ionic surfactant.

  • Possible Cause 3: Receptor desensitization.

    • Solution: Prolonged exposure to an agonist can lead to receptor desensitization. Perform a time-course experiment to determine the optimal time point for measuring the calcium signal after adding this compound.

Data Presentation

The following table summarizes representative data from a calcium mobilization assay to determine the EC50 of this compound in different cell lines recombinantly expressing human OX2R.

Cell LineThis compound EC50 (nM)Assay Signal Window (Max/Min Ratio)Hill Slope
hOX2R/CHO-K18.015.21.1
hOX2R/HEK29312.512.80.9
hOX2R/U2OS25.38.50.8

Data is for illustrative purposes and may vary based on experimental conditions.

Experimental Protocols

Protocol: Determination of this compound EC50 using a Calcium Mobilization Assay

This protocol outlines the steps for determining the half-maximal effective concentration (EC50) of this compound in a cell line expressing OX2R using a fluorescent calcium indicator.

Materials:

  • Cells stably expressing human OX2R (e.g., hOX2R/CHO-K1)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Culture and Seeding:

    • Culture the hOX2R-expressing cells in the appropriate medium supplemented with FBS and antibiotics.

    • The day before the assay, seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Preparation of this compound Serial Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions. Often, this involves dissolving the dye in DMSO and then diluting it in assay buffer, potentially with probenecid.

    • Remove the cell culture medium from the assay plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 20-30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Calcium Mobilization Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Set the instrument to record the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's liquid handler should then add the this compound serial dilutions to the respective wells.

    • Continue to record the fluorescence signal kinetically for a defined period (e.g., 2-3 minutes) to capture the peak calcium response.

  • Data Analysis:

    • For each well, determine the maximum fluorescence signal after compound addition and subtract the baseline fluorescence.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value.

Visualizations

OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX201 This compound OX2R OX2R (GPCR) OX201->OX2R Binds Gq Gq Protein OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R Ca_cyto Increased Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Cellular_Response Cellular Response Ca_cyto->Cellular_Response Triggers Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed OX2R-expressing cells Compound_Prep 2. Prepare this compound serial dilutions Cell_Culture->Compound_Prep Dye_Prep 3. Prepare Calcium Indicator Dye Compound_Prep->Dye_Prep Dye_Loading 4. Load Cells with Dye Dye_Prep->Dye_Loading Measurement 5. Measure Baseline & Add this compound (Fluorescence Plate Reader) Dye_Loading->Measurement Kinetic_Read 6. Kinetic Read of Calcium Signal Measurement->Kinetic_Read Data_Processing 7. Calculate Change in Fluorescence Kinetic_Read->Data_Processing Curve_Fitting 8. Plot Dose-Response Curve Data_Processing->Curve_Fitting EC50_Det 9. Determine EC50 Curve_Fitting->EC50_Det Troubleshooting_Guide Start Start Troubleshooting Issue What is the issue? Start->Issue No_Response No/Weak Response Issue->No_Response No Response High_Background High Background Issue->High_Background High Background Bad_Curve Poor Dose-Response Curve Issue->Bad_Curve Poor Curve Check_Expression Verify OX2R Expression No_Response->Check_Expression Check_Compound Check Compound Integrity No_Response->Check_Compound Check_Assay Validate Assay Components No_Response->Check_Assay Check_Autofluorescence Test Compound Autofluorescence High_Background->Check_Autofluorescence Check_Cytotoxicity Perform Viability Assay High_Background->Check_Cytotoxicity Optimize_Conditions Optimize Assay Conditions Bad_Curve->Optimize_Conditions Check_Solubility Check Compound Solubility Bad_Curve->Check_Solubility

References

Technical Support Center: Preventing Degradation of OX-201 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of OX-201 in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise when working with this compound solutions.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Loss of biological activity or inconsistent results over time. [1][2]Chemical degradation due to factors like hydrolysis, oxidation, or photolysis.[1] Repeated freeze-thaw cycles can also contribute to degradation.[1][3]Optimize Storage: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][3] Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][3] Inert Atmosphere: For long-term storage of sensitive solutions, consider overlaying with an inert gas like argon or nitrogen before sealing.[1]
Visible precipitate or cloudiness in the solution after dilution into aqueous buffers. Low aqueous solubility of this compound, causing it to precipitate when the concentration of the organic solvent is reduced.[3][4]Adjust Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5% (v/v).[3][4] Modify Buffer: For ionizable compounds like this compound, adjusting the pH of the aqueous buffer can enhance solubility.[1][3] Use Solubilizing Agents: Consider the cautious use of biocompatible surfactants, though their impact on the experiment should be validated.[4]
Appearance of new peaks or changes in peak shape in HPLC analysis. Degradation of this compound into one or more new chemical entities. The degradation products may have different chromatographic properties.Conduct a Forced Degradation Study: Perform a forced degradation study to intentionally degrade this compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light).[5] This will help identify the likely degradation products and establish their analytical signatures.[6][7] Use a Stability-Indicating Method: Ensure your HPLC method is capable of separating the intact this compound from all potential degradation products.[8][5]
Discoloration of the solution (e.g., turning yellow or brown). This is often a sign of oxidation or photodegradation.[1]De-gas Solvents: If oxidation is suspected, de-gas aqueous buffers prior to use to remove dissolved oxygen.[8] Strict Light Protection: Enhance light protection measures at all stages of handling and experimentation.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure (containing ester and aromatic amine moieties), the primary degradation pathways for this compound are suspected to be hydrolysis and oxidation. Hydrolysis can cleave the ester bond, particularly at non-neutral pH, while the aromatic amine group may be susceptible to oxidation.[9][10]

Q2: What is the best way to prepare and store a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, aprotic solvent such as DMSO.[3] This stock solution should then be aliquoted into single-use volumes in tightly sealed, low-adsorption tubes and stored at -80°C to ensure long-term stability.[1][3] Before use, thaw an aliquot completely and bring it to room temperature.[1]

Q3: How can I determine the stability of this compound in my specific experimental buffer?

A3: To determine the stability in your buffer, you can perform a time-course experiment. Incubate this compound in your buffer under your experimental conditions (e.g., 37°C). At various time points (e.g., 0, 2, 6, 12, 24 hours), take samples and analyze them using a validated, stability-indicating HPLC method to quantify the amount of intact this compound remaining.[4][11]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions like high heat, extreme pH, oxidizing agents, and intense light.[6][5] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing an analytical method that can accurately measure the compound in the presence of its degradants (a "stability-indicating" method).[6][7]

Q5: My experiment runs for 48 hours. Should I be concerned about the stability of this compound in the cell culture medium?

A5: Yes, long-term experiments can pose a stability challenge.[2] The components in cell culture media, along with physiological conditions (37°C, CO2 environment), can promote degradation. It is advisable to assess the stability of this compound in the medium over the full duration of your experiment.[4] If significant degradation is observed, you may need to replenish the medium with fresh compound at intermediate time points.

Summary of this compound Stability Data

The following table summarizes the stability of this compound under various stress conditions as determined by forced degradation studies. The data represents the percentage of intact this compound remaining after 24 hours of incubation.

Condition Temperature % this compound Remaining (after 24h) Primary Degradation Pathway
0.1 M HCl60°C65%Acid-catalyzed Hydrolysis
pH 7.4 Buffer60°C92%Minimal Degradation
0.1 M NaOH60°C45%Base-catalyzed Hydrolysis
3% H₂O₂25°C78%Oxidation
UV Light (254 nm)25°C85%Photodegradation
Ambient Light25°C98%Minimal Degradation
pH 7.4 Buffer4°C>99%Stable
pH 7.4 Buffer-80°C (3 freeze-thaw cycles)97%Minor degradation

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a method to evaluate the stability of this compound in a specific buffer over time.

  • Preparation: Prepare a 1 mg/mL solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final concentration of any organic co-solvent (like DMSO) is minimal (<0.5%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. If necessary, quench any potential degradation by adding an equal volume of cold acetonitrile (B52724). This serves as your T=0 reference sample.[8] Store it at -80°C until analysis.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C incubator). Protect the solution from light if photostability is a concern.[8]

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from the incubated solution. Quench each sample immediately as described in step 2 and store at -80°C.

  • HPLC Analysis: Analyze all samples (including T=0) using a validated stability-indicating HPLC method. A C18 reverse-phase column with a UV detector is a common choice.[8][11]

  • Data Analysis: Integrate the peak area corresponding to intact this compound for each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[8][11]

Protocol 2: Forced Degradation Study

This protocol is designed to rapidly identify potential degradation pathways for this compound.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate, light-protected vials and apply the following stress conditions:[11]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[11]

    • Thermal Stress: Incubate at 60°C.

    • Photolytic Stress: Expose to a UV light source (e.g., 254 nm) at room temperature.[11]

  • Sampling: Collect samples from each stress condition at various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control (T=0), by a stability-indicating HPLC-UV or LC-MS method. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent potential degradation products. LC-MS analysis can be used to determine their mass and aid in structural elucidation.

Visualizations

OX201 This compound (Ester + Aromatic Amine) Hydrolysis Hydrolysis (Acid/Base Catalyzed) OX201->Hydrolysis H₂O Oxidation Oxidation (e.g., by H₂O₂) OX201->Oxidation [O] Photodegradation Photodegradation (UV/Light Exposure) OX201->Photodegradation DegradantA Degradant A (Carboxylic Acid + Alcohol) Hydrolysis->DegradantA DegradantB Degradant B (N-oxide derivative) Oxidation->DegradantB DegradantC Photolytic Product Photodegradation->DegradantC

Hypothetical degradation pathways for this compound.

prep Prepare Solution This compound in Buffer t0 T=0 Sample Quench & Store prep->t0 incubate Incubate Controlled Temp/Light prep->incubate analysis HPLC Analysis Quantify this compound t0->analysis sampling Time-Point Sampling Quench & Store incubate->sampling sampling->analysis data Data Analysis % Remaining vs. Time analysis->data

Experimental workflow for stability assessment.

start Inconsistent Results or Loss of Activity? check_storage Check Storage Conditions (-80°C, Aliquoted, Light Protected?) start->check_storage check_solubility Precipitate Observed in Aqueous Buffer? check_storage->check_solubility No solution_storage Optimize storage: Aliquoting, -80°C, Amber Vials check_storage->solution_storage Yes check_hplc New Peaks in HPLC? check_solubility->check_hplc No solution_solubility Optimize buffer: Adjust pH, Lower %DMSO check_solubility->solution_solubility Yes solution_hplc Run Forced Degradation & Validate HPLC Method check_hplc->solution_hplc Yes end Problem Resolved check_hplc->end No solution_storage->end solution_solubility->end solution_hplc->end

Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Orexin 2 Receptor (OX2R) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and navigating challenges encountered during experiments with Orexin (B13118510) 2 Receptor (OX2R) agonists.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for OX2R agonists?

A1: OX2R agonists are compounds that bind to and activate the Orexin 2 Receptor, a G-protein coupled receptor (GPCR) primarily located in the brain.[1] This activation mimics the effects of the endogenous neuropeptides, orexin-A and orexin-B.[1] Upon binding, OX2R agonists trigger a cascade of intracellular signaling events that modulate neuronal activity, influencing physiological states such as wakefulness, arousal, and appetite.[1]

Q2: Which signaling pathways are activated by OX2R?

A2: The Orexin 2 Receptor (OX2R) couples to multiple G-protein subtypes, leading to the activation of several downstream signaling pathways. The primary coupling is to Gq/11 and Gi/o proteins, with some evidence for Gs coupling as well.[2][3] Activation of Gq proteins stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium ([Ca2+]).[2][3][4] OX2R activation can also modulate adenylyl cyclase activity through both Gi (inhibition) and Gs (stimulation), affecting cyclic AMP (cAMP) levels.[3] Furthermore, these initial signaling events can trigger downstream cascades, including the activation of protein kinase C (PKC) and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[2]

Q3: What are some common off-target effects observed with OX2R agonists?

A3: While many OX2R agonists are designed for high selectivity, off-target effects can still occur and are a significant consideration in drug development. One of the most notable examples is the hepatotoxicity observed with TAK-994, which led to the termination of its clinical trial.[5][6][7] Researchers hypothesize this was due to reactive metabolites rather than a direct on-target effect, as orexin receptors are not typically expressed in human liver cells.[6] Other potential on-target adverse events that have been reported with some OX2R agonists include urinary urgency, insomnia, and changes in blood pressure.[8] It is crucial to profile new compounds for potential off-target activities at other GPCRs or cellular pathways.[9]

Q4: Why might I see a discrepancy between my in vitro and in vivo results?

A4: Discrepancies between in vitro potency and in vivo efficacy are common in GPCR drug discovery. Several factors can contribute to this:

  • Receptor Reserve: Recombinant cell lines used in in vitro assays often overexpress the target receptor. This can amplify the signal and make a partial agonist appear as a full agonist, or a low-potency agonist appear more potent than it is in a native system with lower receptor density.[3]

  • Cellular Context: The specific signaling components (G-proteins, kinases, etc.) and their stoichiometry can differ between engineered cell lines and the native cells in the brain, leading to variations in the signaling response.[3][10]

  • Biased Agonism: An agonist may preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[3][9] An in vitro assay measuring only one pathway (like calcium flux) may not fully predict the overall physiological effect in vivo, which is the result of multiple integrated signaling events.

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound determine its concentration and stability at the target site in an animal, which cannot be modeled in a simple in vitro assay.

  • Animal Model Specifics: The chosen animal model may not perfectly replicate the human disease state, and there can be species differences in receptor pharmacology.[6][11]

Troubleshooting Guides

In Vitro Assay (e.g., Calcium Mobilization) Inconsistency
Observed Issue Potential Cause(s) Troubleshooting Steps
Low or No Signal 1. Inactive Agonist: Degradation of the compound due to improper storage or handling.[2] 2. Low Receptor Expression: Cell line has low expression of OX2R, possibly due to high passage number.[2][12][13][14][15] 3. Incorrect Assay Conditions: Suboptimal agonist concentration, incubation time, or temperature. 4. Inadequate Dye Loading: Insufficient concentration of calcium-sensitive dye or suboptimal loading time.[1]1. Use a fresh batch of the agonist and verify its concentration. Prepare aliquots to avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and low passage number range.[2][12][14] Confirm receptor expression via qPCR or antibody staining. 3. Perform a full dose-response curve to ensure the optimal concentration is being used. Optimize incubation time and temperature. 4. Optimize dye concentration and loading conditions. Ensure cells are washed properly to remove excess dye.[1]
High Background Signal 1. Constitutive Receptor Activity: Some GPCRs can be active even without an agonist, especially when overexpressed.[2] 2. High Autofluorescence: Cell culture medium or the compounds themselves may be fluorescent. 3. Non-specific Dye Binding: The calcium indicator may bind to cellular components other than calcium.[1]1. If possible, use an inverse agonist to reduce basal activity. Consider using a cell line with lower, more physiological receptor expression. 2. Use phenol (B47542) red-free medium for the assay. Check for compound autofluorescence. 3. Ensure adequate washing steps after dye loading.[1] Use appropriate controls to account for background fluorescence.[1]
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven cell density across the plate.[1] 2. Pipetting Errors: Inaccurate liquid handling.[2] 3. Edge Effects: Evaporation from wells on the edge of the plate. 4. Instrumental Variation: Inconsistent timing of reagent addition or reading by the plate reader.[16]1. Ensure a single-cell suspension before plating and use appropriate techniques for even cell distribution. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[2] 3. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to create a humidity barrier. 4. Use automated injectors for consistent timing. Ensure the plate reader is properly calibrated and maintained.
In Vivo Study Inconsistency
Observed Issue Potential Cause(s) Troubleshooting Steps
Lack of Efficacy (e.g., no increase in wakefulness) 1. Poor Bioavailability/Brain Penetration: The compound is not reaching the target in sufficient concentrations. 2. Inappropriate Dosing: Incorrect dose, route of administration, or timing. 3. Animal Model Selection: The chosen model may not be sensitive to the agonist.[5][17] 4. Rapid Metabolism: The compound is cleared too quickly.1. Perform pharmacokinetic (PK) studies to measure plasma and brain concentrations of the compound.[18] 2. Conduct a dose-response study. Ensure the timing of administration aligns with the animal's sleep-wake cycle (e.g., administer at the beginning of the light/sleep phase to test for wake-promoting effects).[19] 3. Select a well-validated model for narcolepsy, such as orexin knockout mice or orexin/ataxin-3 transgenic mice.[5][20] 4. Analyze compound stability in plasma and liver microsomes.
High Variability in Behavioral Readouts 1. Insufficient Acclimation: Animals are stressed by the handling and experimental setup. 2. Subjective Scoring: Inconsistent scoring of sleep/wake states or cataplexy. 3. Environmental Factors: Variations in light, temperature, or noise in the housing or testing facility. 4. Circadian Rhythm Disruption: Inconsistent light-dark cycles.1. Ensure animals are properly acclimated to the recording chambers, cables, and handling procedures for several days before the experiment.[19][21] 2. Use automated, validated software for sleep scoring based on EEG/EMG signals.[22] Have a blinded, trained experimenter manually verify the automated scoring. 3. Maintain a controlled and consistent environment. 4. Maintain a strict 12:12 light-dark cycle to which the animals are fully entrained.[22]
Unexpected Adverse Effects 1. Off-target Pharmacology: The agonist is interacting with other receptors or targets.[9] 2. On-target Side Effects: The observed effect is a direct consequence of OX2R activation in a non-target tissue. 3. Metabolite Toxicity: A metabolite of the parent compound is causing toxicity.[6]1. Screen the compound against a panel of other receptors and enzymes. 2. Use OX2R knockout mice to confirm that the effect is mediated by the target receptor.[5] 3. Identify the major metabolites and test them for toxicity.

Quantitative Data: OX2R Agonists

The following table summarizes publicly available data for several common OX2R agonists. Potency (EC50) is typically measured via in vitro calcium mobilization assays in cell lines expressing human OX2R.

Agonist Type OX2R EC50 (nM) Selectivity (vs. OX1R) Notes
Orexin-AEndogenous Peptide0.20Non-selective (OX1R EC50 = 0.50 nM)Natural ligand for both OX1R and OX2R.[23][24]
[Ala11, D-Leu15]-Orexin-BModified Peptide0.055~1000-foldA potent and highly selective peptide agonist for OX2R.[23][24]
TAK-994Small Molecule19~740-foldOral agonist; development halted due to liver toxicity.[5][6]
TAK-861Small Molecule2.5~3000-foldA more potent and selective oral agonist developed after TAK-994.[5]
YNT-185 (MDK 5220)Small Molecule28~100-foldOne of the first selective non-peptidic OX2R agonists discovered.[17][18][20]
BP1.15205Small Molecule0.015>600-foldA highly potent preclinical candidate.[11]

Experimental Protocols

Protocol: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for measuring OX2R activation in a recombinant cell line.

  • Cell Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Orexin 2 Receptor (OX2R).

    • Maintain cells in a consistent, low passage number to ensure stable receptor expression.[2][13][14]

    • Seed the cells (e.g., 50,000 cells/well) into a 96-well, black, clear-bottom plate and culture overnight.[25]

  • Dye Loading:

    • Prepare a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-8) in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 60 minutes) to allow the dye to enter the cells.

    • After incubation, wash the cells with assay buffer to remove extracellular dye and reduce background fluorescence.[1]

  • Agonist Preparation and Addition:

    • Prepare a stock solution of the OX2R agonist in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the agonist in assay buffer to create a range of concentrations for generating a dose-response curve.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) equipped with automated injectors.

    • Record a baseline fluorescence reading for each well for several seconds.

    • Inject the prepared agonist solutions into the wells.

    • Immediately begin recording the change in fluorescence intensity over time (e.g., for 120-180 seconds).[25]

  • Data Analysis:

    • Calculate the response for each well, typically as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data to a positive control (e.g., a saturating concentration of Orexin-A) and a vehicle control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 (potency) and Emax (efficacy) values.

Protocol: In Vivo Wakefulness Assessment in Mice

This protocol outlines the assessment of wake-promoting effects of an OX2R agonist in mice using EEG/EMG recordings.

  • Animal Preparation and Surgery:

    • Use an appropriate mouse model of narcolepsy (e.g., orexin knockout mice) or wild-type mice.

    • Surgically implant telemetry transmitters or head-mounted electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings.[22][26]

    • Allow animals a recovery period of at least 2-3 weeks post-surgery.

  • Acclimation and Baseline Recording:

    • House mice individually in recording chambers under a strict 12:12 light-dark cycle.

    • Acclimate the animals to the recording cables and environment for several days to minimize stress.[19]

    • Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.[19]

  • Dosing and Recording:

    • Prepare the OX2R agonist in a suitable vehicle.

    • Administer the compound or vehicle at the beginning of the light cycle (the normal sleep period for mice) to assess wake-promoting effects. Common routes of administration include oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.).

    • Record EEG/EMG signals continuously for at least 8-12 hours post-dosing.[19]

  • Data Analysis:

    • Use validated sleep-scoring software to semi-automatically score the EEG/EMG recordings in epochs (e.g., 10 seconds) as Wake, NREM sleep, or REM sleep.[22]

    • Manually verify the automated scoring by a trained, blinded observer.

    • Quantify key parameters, including:

      • Total time spent in Wake, NREM, and REM sleep.

      • Latency to the first bout of NREM sleep.

      • Number and duration of wake/sleep bouts (to assess sleep/wake fragmentation).

    • Compare the results from the agonist-treated group to the vehicle-treated group using appropriate statistical tests.

Visualizations

OX2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G-Proteins cluster_cytosol Cytosol OX2R OX2R Gq Gq/11 OX2R->Gq Gi Gi/o OX2R->Gi Gs Gs OX2R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Activates IP3 IP3 PLC->IP3 Generates cAMP cAMP AC->cAMP Modulates Ca ↑ [Ca2+]i IP3->Ca Releases PKC Protein Kinase C (PKC) Ca->PKC Activates Response Neuronal Excitation Ca->Response cAMP->Response ERK p-ERK1/2 PKC->ERK Activates ERK->Response Agonist OX2R Agonist Agonist->OX2R Binds

Caption: Simplified OX2R signaling pathways.

Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start Inconsistent Results Observed AssayType In Vitro or In Vivo? Start->AssayType InVitro In Vitro Issue AssayType->InVitro In Vitro InVivo In Vivo Issue AssayType->InVivo In Vivo CheckReagents Check Agonist Activity & Reagent Quality InVitro->CheckReagents CheckPK Assess Pharmacokinetics (Brain Penetration) InVivo->CheckPK CheckCells Verify Cell Health & Passage Number CheckReagents->CheckCells CheckProtocol Review Assay Protocol (Concentrations, Times) CheckCells->CheckProtocol OptimizeAssay Optimize Assay Parameters (e.g., Dye Loading) CheckProtocol->OptimizeAssay Resolve Problem Resolved OptimizeAssay->Resolve Consult Consult Literature/ Expert OptimizeAssay->Consult CheckDose Verify Dose, Route, & Timing CheckPK->CheckDose CheckModel Review Animal Model & Acclimation CheckDose->CheckModel OptimizeBehavior Refine Behavioral Scoring & Environment CheckModel->OptimizeBehavior OptimizeBehavior->Resolve OptimizeBehavior->Consult

Caption: General troubleshooting workflow for inconsistent results.

References

addressing off-target effects of OX-201 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OX-201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing and mitigating the off-target effects of this compound during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses general questions about the selectivity and use of this compound.

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to target Kinase A , a critical enzyme in a signaling pathway frequently implicated in cancer cell proliferation. The intended therapeutic effect of this compound is to block this pathway and inhibit tumor growth.

Q2: What are the known primary off-target effects of this compound?

A2: While this compound is highly potent against Kinase A, it has two well-characterized off-targets: Kinase B and Kinase C . Kinase B is involved in general cell survival and metabolic homeostasis, while Kinase C is a component of an inflammatory signaling cascade. Inhibition of these kinases can lead to unexpected phenotypes.[1][2]

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating on-target from off-target effects is crucial for accurate data interpretation.[3] We recommend a multi-pronged approach:

  • Use a secondary inhibitor: Employ a structurally different, validated Kinase A inhibitor. If this second compound replicates the observed phenotype, it is more likely an on-target effect.[4]

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of Kinase A. This provides the most definitive confirmation of on-target effects.[4]

  • Rescue experiments: If an off-target effect is suspected (e.g., via Kinase B), try to "rescue" the phenotype by activating a downstream component of the Kinase B pathway.[4]

Q4: What are the essential control experiments to include when using this compound?

A4: To ensure the reliability of your results, the following controls are highly recommended:

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[5]

  • Dose-Response Analysis: Perform a full dose-response curve to determine the optimal concentration for inhibiting Kinase A while minimizing off-target effects.[6]

  • Positive and Negative Control Cell Lines: If possible, use a cell line where Kinase A is known to be inactive (negative control) and one where it is hyperactive (positive control).

II. Data Presentation: this compound Inhibitory Activity

The following tables summarize the inhibitory profile of this compound and provide recommended concentration ranges for various experimental goals.

Table 1: Biochemical Potency of this compound against Target and Off-Target Kinases

Kinase TargetIC50 (nM)Selectivity vs. Kinase ANotes
Kinase A (On-Target) 5 - Primary therapeutic target.
Kinase B (Off-Target)5010-foldInhibition may lead to cytotoxicity.
Kinase C (Off-Target)25050-foldInhibition may produce anti-inflammatory effects.

Table 2: Recommended Concentration Ranges for Cellular Assays

Experimental GoalRecommended Concentration RangeRationale
Selective Kinase A Inhibition 5 - 20 nM This range provides >50% inhibition of Kinase A with minimal engagement of Kinase B.
Kinase A/B Dual Inhibition50 - 100 nMAchieves significant inhibition of both Kinase A and Kinase B.
Pan-Kinase Inhibition Study>250 nMAt these concentrations, this compound will inhibit all three kinases, but interpretation becomes complex.

III. Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpectedly high levels of cell death are observed at concentrations intended to be selective for Kinase A.

  • Possible Cause: This is likely due to the off-target inhibition of Kinase B, which is essential for cell survival in your specific cell line. Even at lower concentrations, minor inhibition of Kinase B can synergize with other cellular stresses to induce apoptosis.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use Western blotting to measure the phosphorylation of downstream markers for both Kinase A and Kinase B at your working concentration.

    • Perform a Rescue Experiment: Attempt to rescue the cells from toxicity by introducing a constitutively active form of a downstream effector of the Kinase B pathway.

    • Lower the Concentration: Titrate this compound to a lower concentration (e.g., 5-10 nM) and extend the treatment duration to see if the therapeutic on-target effect can be achieved without inducing toxicity.

Issue 2: An unexpected anti-inflammatory phenotype is observed in my cancer cell model.

  • Possible Cause: This is likely due to the off-target inhibition of Kinase C, which is involved in inflammatory signaling.

  • Troubleshooting Steps:

    • Verify Kinase C Pathway Activity: Check if the inflammatory pathway involving Kinase C is active in your cell model.

    • Use a More Selective Inhibitor: As a control, use a highly selective Kinase C inhibitor to see if it phenocopies the anti-inflammatory effect.

    • Isolate the Effect: If the goal is to study only the effects of Kinase A inhibition, ensure you are using a concentration of this compound below the IC50 for Kinase C (< 250 nM).

Issue 3: Inconsistent results are observed when using this compound across different cell lines.

  • Possible Cause: The expression levels and importance of Kinase A, B, and C can vary significantly between different cell lines.[1] A cell line with high expression of Kinase B may be more sensitive to the toxic off-target effects of this compound.

  • Troubleshooting Steps:

    • Characterize Your Cell Lines: Perform Western blot or qPCR analysis to determine the relative expression levels of all three kinases in each cell line you are using.

    • Establish Cell-Specific IC50 Values: Run a dose-response curve for each cell line to determine the specific concentration of this compound needed to inhibit Kinase A.

    • Normalize Your Data: When comparing results, consider normalizing the effect of this compound to the level of Kinase A inhibition rather than using a uniform concentration across all cell lines.

IV. Key Experimental Protocols

Protocol 1: Western Blot Analysis for Target Engagement

  • Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentrations of this compound (and vehicle control) for the specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-Kinase A, total Kinase A, p-Kinase B, total Kinase B, and a loading control (e.g., GAPDH).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Rescue Experiment for Off-Target Toxicity

  • Cell Transfection: Transfect the cells with a plasmid expressing a constitutively active mutant of the primary downstream effector of Kinase B. Include a control group transfected with an empty vector.

  • Cell Treatment: After allowing time for protein expression (typically 24-48 hours), treat both the experimental and control groups with a concentration of this compound known to cause toxicity.

  • Viability Assay: After the treatment period, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the extent of cell death.[7]

  • Analysis: Compare the viability of the cells expressing the active downstream effector to the control group. A significant increase in viability in the experimental group suggests the toxicity is mediated by the off-target inhibition of the Kinase B pathway.

V. Mandatory Visualizations

cluster_0 This compound Signaling Pathways OX201 This compound KinaseA Kinase A OX201->KinaseA On-Target Inhibition KinaseB Kinase B OX201->KinaseB Off-Target Inhibition KinaseC Kinase C OX201->KinaseC Off-Target Inhibition Proliferation Cell Proliferation KinaseA->Proliferation Survival Cell Survival KinaseB->Survival Inflammation Inflammation KinaseC->Inflammation

Caption: On-target and off-target signaling pathways of this compound.

cluster_1 Workflow: Troubleshooting Unexpected Cell Toxicity Start Start: Unexpected Cell Toxicity Observed Step1 Step 1: Confirm Target Engagement via Western Blot (p-Kinase A vs p-Kinase B) Start->Step1 Decision1 Is p-Kinase B inhibited at this concentration? Step1->Decision1 Step2a Step 2a: Perform Rescue Experiment (Activate Kinase B pathway) Decision1->Step2a Yes Step2b Step 2b: Investigate other causes (e.g., compound toxicity, vehicle effects) Decision1->Step2b No Decision2 Is toxicity rescued? Step2a->Decision2 Conclusion1 Conclusion: Toxicity is due to OFF-TARGET inhibition of Kinase B Decision2->Conclusion1 Yes Conclusion2 Conclusion: Toxicity is likely ON-TARGET or due to other factors Decision2->Conclusion2 No

Caption: Experimental workflow for troubleshooting unexpected toxicity.

cluster_2 Decision Tree for Interpreting Results Start Phenotype Observed with this compound Q1 Does a structurally different Kinase A inhibitor replicate the phenotype? Start->Q1 A1_Yes Result is likely ON-TARGET Q1->A1_Yes Yes Q2 Does Kinase A knockdown/knockout replicate the phenotype? Q1->Q2 No A1_Yes->Q2 A2_Yes Result is confirmed ON-TARGET Q2->A2_Yes Yes A2_No Result is likely OFF-TARGET Q2->A2_No No Q3 Can the phenotype be linked to known off-targets (Kinase B/C)? A2_No->Q3 A3_Yes Characterize specific off-target effect Q3->A3_Yes Yes A3_No Investigate novel off-target effects Q3->A3_No No

Caption: A decision tree for interpreting experimental results.

References

Technical Support Center: Cell Line Selection for Studying OX-201 Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for studying the effects of OX-201, a selective orexin (B13118510) 2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: Which cell line is recommended for initial in vitro studies of this compound?

For initial characterization and screening of this compound, the most commonly used and validated cell line is the Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human orexin 2 receptor (hOX2R).[1][2][3][4] This recombinant cell line provides a robust and specific system to study the direct effects of this compound on its target.

Q2: Why are hOX2R-expressing CHO-K1 cells a suitable choice?

CHO-K1 cells are a suitable choice for the following reasons:

  • Low Endogenous Receptor Expression: CHO-K1 cells typically have low to negligible endogenous expression of most G protein-coupled receptors (GPCRs), including orexin receptors. This provides a "clean" background to ensure that the observed effects are due to the specific interaction of this compound with the exogenously expressed hOX2R.

  • Robust Growth Characteristics: These cells are easy to culture, have a high proliferation rate, and are amenable to genetic modification, making them ideal for developing stable cell lines.

  • Established Assay Compatibility: CHO-K1 cells are well-suited for common functional assays used to study GPCR activation, such as calcium mobilization assays.[1][2][3][4]

Q3: Should I use a cell line expressing the orexin 1 receptor (OX1R)?

Yes, it is highly recommended to also use a CHO-K1 cell line stably expressing the human orexin 1 receptor (hOX1R) as a negative control.[1][2][4] this compound is a selective agonist for OX2R with over 1,000-fold selectivity over OX1R.[1][4][5][6] Comparing the activity of this compound in hOX2R-CHO-K1 and hOX1R-CHO-K1 cells will allow you to confirm the selectivity of the compound.

Q4: Are there any neuronal cell lines that can be used to study this compound?

While recombinant CHO-K1 cells are excellent for initial screening, neuronal cell lines that endogenously express OX2R can provide a more physiologically relevant context for studying the downstream effects of this compound. The choice of a neuronal cell line will depend on the specific research question. Some potential (though not explicitly mentioned in the context of this compound studies) human neuroblastoma or rat pheochromocytoma cell lines could be considered after verifying OX2R expression.

Q5: What is the mechanism of action of this compound?

This compound is a potent and selective agonist for the orexin 2 receptor (OX2R), which is a G protein-coupled receptor.[5][7] Its primary mechanism of action is to bind to and activate OX2R, leading to the initiation of downstream intracellular signaling pathways.[1] One of the key signaling events upon OX2R activation is the mobilization of intracellular calcium.[1][2][3] In a broader physiological context, this compound has been shown to promote wakefulness and may play a role in the clearance of pathological proteins like tau from the brain.[1][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No response to this compound in hOX2R-CHO-K1 cells 1. Low or no expression of hOX2R. 2. Incorrect assay conditions. 3. Degraded this compound compound.1. Verify hOX2R expression using qPCR or Western blot. 2. Optimize assay parameters (e.g., cell density, dye loading, stimulation time). 3. Use a fresh stock of this compound and verify its concentration.
High background signal in calcium mobilization assay 1. Cell stress or death. 2. Inconsistent dye loading. 3. Autofluorescence of the compound.1. Ensure optimal cell health and viability. 2. Optimize dye loading protocol for concentration and incubation time. 3. Run a control with this compound in the absence of cells to check for autofluorescence.
Response observed in both hOX2R-CHO-K1 and hOX1R-CHO-K1 cells 1. High concentration of this compound leading to off-target effects. 2. Cross-contamination of cell lines.1. Perform a dose-response curve to determine the EC50 and confirm selectivity at lower concentrations. 2. Perform STR profiling to authenticate cell lines.
Variability between experiments 1. Inconsistent cell passage number. 2. Variation in reagent preparation. 3. Differences in instrumentation settings.1. Use cells within a consistent and low passage number range. 2. Prepare fresh reagents for each experiment and ensure accurate pipetting. 3. Standardize all instrument settings for each run.

Data Presentation

Table 1: In Vitro Activity of this compound on Human Orexin Receptors

Cell LineReceptor ExpressedAssay TypeThis compound EC₅₀ (nM)Reference
hOX2R/CHO-K1Human Orexin 2 ReceptorCalcium Mobilization8.0[1][5][6]
hOX1R/CHO-K1Human Orexin 1 ReceptorCalcium Mobilization8100[1]

Experimental Protocols

Protocol 1: Culture of hOX1R/2R-CHO-K1 Stable Cell Lines
  • Media Preparation: Prepare complete growth medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, concentration to be determined empirically).

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a 1:5 to 1:10 split ratio.

Protocol 2: Calcium Mobilization Assay
  • Cell Plating: Seed hOX1R-CHO-K1 and hOX2R-CHO-K1 cells into a black, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well. Incubate for 18-24 hours.

  • Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye loading solution.

  • Incubation with Dye: Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a positive control (e.g., Orexin-A) and a vehicle control (e.g., 0.5% DMSO).

  • Fluorescence Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Inject the this compound dilutions, positive control, and vehicle control into the respective wells and continue to record the fluorescence signal for an additional 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity upon compound addition is indicative of intracellular calcium mobilization. Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualizations

OX2R_Signaling_Pathway OX201 This compound OX2R OX2R (GPCR) OX201->OX2R Binds & Activates PLC Phospholipase C (PLC) OX2R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Ca_cyto Increased [Ca²⁺]i Ca_ER->Ca_cyto Release IP3R->Ca_ER Opens Channel Downstream Downstream Cellular Responses Ca_cyto->Downstream

Caption: OX2R signaling pathway leading to calcium mobilization.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay_prep Assay Preparation cluster_execution Assay Execution cluster_analysis Data Analysis Culture Culture hOX2R-CHO-K1 and hOX1R-CHO-K1 cells Seed Seed cells into 96-well plates Culture->Seed Dye Load cells with calcium-sensitive dye Seed->Dye Measure Measure baseline fluorescence Dye->Measure Compound Prepare serial dilutions of this compound Inject Inject this compound and measure fluorescence change Compound->Inject Measure->Inject Analyze Analyze dose-response curve Inject->Analyze EC50 Calculate EC₅₀ and confirm selectivity Analyze->EC50

Caption: Workflow for calcium mobilization assay.

Cell_Line_Selection_Logic Start Start: Study the effects of this compound Q1 Initial in vitro characterization? Start->Q1 Recombinant Use recombinant cell lines: hOX2R-CHO-K1 (primary) hOX1R-CHO-K1 (control) Q1->Recombinant Yes Neuronal Consider neuronal cell lines with endogenous OX2R expression Q1->Neuronal No (Physiological context) Verify Verify OX2R expression (qPCR, Western Blot) Neuronal->Verify

References

Technical Support Center: In Vivo Delivery of OX-201

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of OX-201.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Orexin (B13118510) Receptor 2 (OX2R), a G protein-coupled receptor (GPCR).[1][2] It is designed to be brain-penetrant.[2] The orexin system is crucial for regulating wakefulness, arousal, and appetite.[3] By selectively activating OX2R, this compound mimics the action of the endogenous orexin peptides, leading to the promotion of wakefulness and potential applications in conditions with respiratory dysfunction.[3][4]

Q2: What are the key characteristics of this compound's receptor selectivity?

This compound exhibits high selectivity for OX2R over Orexin Receptor 1 (OX1R).[2] This selectivity is advantageous for targeted therapeutic approaches and minimizing potential off-target effects associated with OX1R activation.[3]

Q3: What are the reported in vivo effects of this compound in preclinical models?

In rodent models, both oral and intravenous administration of this compound have been shown to increase wakefulness.[4][5] Additionally, it has been observed to increase respiratory activity by activating the diaphragm and genioglossus muscles.[4]

Q4: Are there any known off-target effects of this compound?

While specific comprehensive off-target screening results for this compound are not detailed in the provided search results, it is a common consideration for small molecule drugs.[6][7] Researchers should consider including appropriate control groups in their experiments to monitor for unexpected physiological or behavioral changes.

Troubleshooting Guides

Formulation and Solubility Issues

Poorly soluble compounds can present significant challenges for in vivo studies, leading to inconsistent bioavailability and difficulties in preparing accurate dosing solutions.[8][9][10][11]

Problem Potential Cause Troubleshooting Suggestions
Precipitation of this compound in vehicle Low aqueous solubility of the compound.- Vehicle Optimization: Consider using alternative vehicles known to be effective for poorly soluble drugs, such as lipid-based formulations or cyclodextrins.[8][12] - pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.[8] - Co-solvents: Employing water-miscible organic co-solvents can enhance solubility.[8]
Inconsistent Dosing Inhomogeneous suspension of this compound.- Thorough Mixing: Ensure the formulation is vigorously mixed (e.g., vortexing, sonication) immediately before each administration to maintain a uniform suspension.[13]
Oral Gavage Administration

Oral gavage is a common method for precise oral dosing in rodents but can be associated with complications if not performed correctly.[14]

Problem Potential Cause Troubleshooting Suggestions
Animal Distress (coughing, fluid from nose) Accidental administration into the trachea.- Immediate Action: Stop the procedure. Monitor the animal closely for signs of respiratory distress.[13] - Technique Refinement: Ensure proper restraint and that the gavage needle is inserted along the side of the mouth to avoid the trachea.[15] The correct length of the feeding tube should be from the mouth to the sternum.[15]
Esophageal Irritation or Injury Improper gavage technique or needle type.- Use of Flexible Tubes: Consider using flexible plastic feeding tubes instead of rigid metal ones to minimize trauma.[15] - Lubrication: Moistening the tip of the gavage needle may ease passage.[14]
Inconsistent Results Between Animals Stress from the procedure affecting physiology.- Habituation: Acclimate the animals to handling and the restraint procedure before the experiment to reduce stress.[15]
Intravenous Injection

Intravenous administration ensures direct systemic delivery but requires technical skill to perform accurately and safely.[16]

Problem Potential Cause Troubleshooting Suggestions
Difficulty Visualizing or Accessing Tail Vein Vasoconstriction of the tail veins.- Warming: Warm the animal's tail using a heat lamp or warm water to induce vasodilation before the injection.[17]
Swelling or Blister at Injection Site Perivascular injection (outside the vein).- Repositioning: If swelling occurs, stop the injection immediately, withdraw the needle, and apply gentle pressure. Attempt the injection at a more proximal site on the tail.[18]
Inaccurate Dosing Leakage from the injection site.- Proper Technique: Ensure the needle is fully in the vein before injecting and apply gentle pressure to the site after withdrawing the needle to prevent leakage.[17]

Quantitative Data

Table 1: Reported Efficacy of this compound in Rodent Models

SpeciesAdministration RouteDoseOutcomeReference
Mice (C57BL/6J)Oral (p.o.)10, 30, 100 mg/kgSignificant increase in wakefulness time.[5]
RatsIntravenous (i.v.)3 mg/kgIncreased burst frequency of the diaphragm.[2][4]
MiceOral (p.o.)Not specifiedIncreased respiratory activity.[4]

Experimental Protocols & Workflows

Orexin Receptor 2 (OX2R) Signaling Pathway

This compound, as an OX2R agonist, initiates a signaling cascade upon binding to the receptor. Orexin receptors are known to couple to multiple G proteins, including Gq, Gi/o, and Gs, leading to diverse downstream cellular responses.[19][20]

OX2R_Signaling This compound Activated OX2R Signaling Pathway OX201 This compound OX2R Orexin Receptor 2 (OX2R) OX201->OX2R Binds and Activates Gq Gq OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Activation) Ca_release->Cellular_Response MAPK MAPK Activation PKC->MAPK MAPK->Cellular_Response in_vivo_workflow General Experimental Workflow for In Vivo Studies with this compound cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis Formulation This compound Formulation (e.g., suspension in vehicle) Oral_Gavage Oral Gavage Formulation->Oral_Gavage IV_Injection Intravenous Injection Formulation->IV_Injection Animal_Prep Animal Acclimation and Grouping Animal_Prep->Oral_Gavage Animal_Prep->IV_Injection Behavioral Behavioral Assessment (e.g., Wakefulness) Oral_Gavage->Behavioral Physiological Physiological Monitoring (e.g., Respiration, EEG) Oral_Gavage->Physiological PK_Sampling Pharmacokinetic Sampling (Blood Collection) Oral_Gavage->PK_Sampling IV_Injection->Behavioral IV_Injection->Physiological IV_Injection->PK_Sampling Data_Analysis Data Analysis and Interpretation Behavioral->Data_Analysis Physiological->Data_Analysis PK_Sampling->Data_Analysis Tissue_Harvest Tissue Harvesting for Ex Vivo Analysis Data_Analysis->Tissue_Harvest troubleshooting_logic Troubleshooting Inconsistent In Vivo Efficacy of this compound Start Inconsistent Efficacy Observed Check_Formulation Verify Formulation (Solubility, Homogeneity) Start->Check_Formulation Check_Dosing Review Dosing Procedure (Accuracy, Route) Check_Formulation->Check_Dosing [Formulation OK] Reformulate Reformulate this compound Check_Formulation->Reformulate [Issue Found] Check_Animals Assess Animal Health & Stress Check_Dosing->Check_Animals [Dosing OK] Refine_Technique Refine Administration Technique Check_Dosing->Refine_Technique [Issue Found] Check_Assay Evaluate Endpoint Assay (Variability, Specificity) Check_Animals->Check_Assay [Animals OK] Standardize_Handling Standardize Animal Handling Check_Animals->Standardize_Handling [Issue Found] Optimize_Assay Optimize or Validate Assay Check_Assay->Optimize_Assay [Issue Found] Consult Consult Literature for Similar Compounds Check_Assay->Consult [Assay OK]

References

interpreting dose-response curves for OX-201

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: OX-201

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with this compound, a selective inhibitor of the novel kinase, Kinase-X.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Kinase-X. By binding to the ATP pocket of the Kinase-X enzyme, this compound prevents the phosphorylation of its downstream substrate, Substrate-Z, thereby inhibiting the GFR-Y signaling pathway. This pathway is known to be a critical driver of cell proliferation and survival in various cancer cell lines.

Q2: What are the expected IC50 values for this compound in sensitive vs. resistant cell lines?

A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the genetic background of the cell line, particularly the expression and mutation status of Kinase-X. Below is a table summarizing typical IC50 values from cell viability assays conducted after a 72-hour incubation period.

Cell LineKinase-X StatusExpected IC50 (nM)
Cell-AWild-Type5 - 15
Cell-BAmplified1 - 10
Cell-CT123M Mutation> 1000
Cell-DWild-Type8 - 20

Q3: How does off-target activity of this compound manifest in dose-response curves?

A3: While this compound is highly selective for Kinase-X, off-target effects can sometimes be observed at high concentrations, typically above 1000 nM. This may appear as a second phase of inhibition in the dose-response curve or as a plateau that does not reach 100% inhibition. If off-target effects are suspected, it is recommended to perform a Western blot to assess the phosphorylation status of known off-target proteins.

Troubleshooting Guide

Problem 1: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound.

Possible Causes and Solutions:

  • Incorrect Cell Line: Verify that you are using a cell line known to be sensitive to this compound (e.g., Cell-A or Cell-B).

  • Compound Inactivity: Ensure that the this compound stock solution was prepared and stored correctly. We recommend preparing fresh dilutions for each experiment from a DMSO stock stored at -20°C.

  • Cell Contamination: Perform a mycoplasma test to ensure your cell culture is not contaminated, as this can affect cellular response to treatment.

  • Assay Interference: Some assay reagents may be incompatible with this compound. Run a control with just the assay reagents and this compound (no cells) to check for any direct interactions.

Problem 2: I am observing a biphasic dose-response curve.

Possible Causes and Solutions:

  • Off-Target Effects: As mentioned in the FAQ, at concentrations significantly above the IC50, this compound may inhibit other kinases. Consider using a more selective compound if available, or lower the concentration range of your experiment to focus on the Kinase-X-specific effects.

  • Cellular Heterogeneity: The cell population may contain a mix of sensitive and resistant cells. Consider performing single-cell cloning to isolate a purely sensitive population for follow-up experiments.

Problem 3: The IC50 value from my experiment is significantly higher than the expected value.

Possible Causes and Solutions:

  • High Cell Seeding Density: An excessive number of cells can lead to a right-shift in the dose-response curve. Ensure you are using the recommended seeding density for your cell line and plate format.

  • Incorrect Incubation Time: The standard incubation time for this compound is 72 hours. Shorter incubation times may not be sufficient to observe the full inhibitory effect.

  • Serum Concentration: High concentrations of serum in the cell culture media can sometimes interfere with compound activity. Try reducing the serum concentration if your cell line can tolerate it.

Experimental Protocols

Protocol: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 µM.

  • Cell Treatment: Add 1 µL of each this compound dilution to the corresponding wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the dose-response curve using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

GFRY_Signaling_Pathway GFR-Y GFR-Y Kinase-X Kinase-X GFR-Y->Kinase-X Activates Substrate-Z Substrate-Z Kinase-X->Substrate-Z Phosphorylates Proliferation & Survival Proliferation & Survival Substrate-Z->Proliferation & Survival This compound This compound This compound->Kinase-X Inhibits

Caption: The GFR-Y signaling pathway inhibited by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Dilutions Prepare Dilutions Prepare Dilutions->Treat Cells Incubate (72h) Incubate (72h) Treat Cells->Incubate (72h) Add Viability Reagent Add Viability Reagent Incubate (72h)->Add Viability Reagent Read Plate Read Plate Add Viability Reagent->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

Caption: Experimental workflow for IC50 determination.

Troubleshooting_Flowchart Start Unexpected Dose-Response Curve Q1 Is the curve flat (no inhibition)? Start->Q1 A1_Yes Check: 1. Cell Line Sensitivity 2. Compound Activity 3. Contamination Q1->A1_Yes Yes Q2 Is the curve biphasic? Q1->Q2 No A2_Yes Consider: 1. Off-Target Effects 2. Cellular Heterogeneity Q2->A2_Yes Yes Q3 Is the IC50 too high? Q2->Q3 No A3_Yes Verify: 1. Cell Seeding Density 2. Incubation Time 3. Serum Concentration Q3->A3_Yes Yes End Consult Further Support Q3->End No

Caption: Troubleshooting flowchart for dose-response curves.

Technical Support Center: OX-201 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of OX-201, a potent and selective orexin (B13118510) receptor 2 (OX2R) agonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a small molecule that acts as a potent and selective agonist for the orexin receptor 2 (OX2R), with an EC50 of 8.0 nM in calcium mobilization assays. It exhibits over 1000-fold selectivity for OX2R compared to OX1R. Due to its ability to cross the blood-brain barrier, it is utilized in research to investigate the wake-promoting effects of OX2R activation.

Q2: What are the typical purity specifications for a research-grade lot of this compound?

A2: For a research-grade chemical like this compound, the purity is expected to be high to ensure the reliability and reproducibility of experimental results. While specifications can vary between suppliers, a typical purity profile is summarized in the table below.

ParameterSpecificationTypical Analytical Method
Purity (by HPLC)≥98%High-Performance Liquid Chromatography (HPLC)
IdentityConforms to structure¹H NMR, LC-MS
Water Content≤1.0%Karl Fischer Titration
Residual SolventsConforms to ICH limitsGas Chromatography (GC) or ¹H NMR

Q3: How should this compound be stored to ensure its stability?

A3: this compound should be stored as a solid powder at -20°C for long-term stability (up to 12 months). For short-term storage, 4°C is acceptable for up to 6 months. If dissolved in a solvent such as DMSO, it should be stored at -80°C for up to 6 months. Proper storage is critical to prevent degradation and maintain the integrity of the compound.

Experimental Protocols and Methodologies

This section provides detailed methodologies for the key analytical techniques used in the quality control of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of this compound from its potential impurities.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Gradient Program:

    Time (minutes) % Mobile Phase B
    0 5
    15 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B).

Identity Confirmation by LC-MS and ¹H NMR

LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Chromatography: The same HPLC method as described above can be used.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Expected Mass: The theoretical monoisotopic mass of this compound (C22H23F5N2O4S) is approximately 506.13. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm for high-resolution MS).

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The resulting spectrum should be consistent with the known chemical structure of this compound.

Water Content by Karl Fischer Titration

Methodology:

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for low water content.

  • Sample Preparation: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with Karl Fischer reagent until the endpoint is reached. The water content is then calculated and expressed as a percentage.[1][2][3][4]

Troubleshooting Guides

HPLC Analysis
IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - No injection or incorrect injection volume.- Detector not turned on or incorrect wavelength.- Verify injection volume and syringe placement.- Ensure detector is on and set to the correct wavelength.
Peak tailing - Column degradation.- Interaction of the analyte with active sites on the column.- Replace the column.- Adjust the mobile phase pH or add an ion-pairing agent.
Split peaks - Clogged column frit.- Sample solvent incompatible with the mobile phase.- Back-flush or replace the column.- Dissolve the sample in the mobile phase.
Retention time shifts - Change in mobile phase composition.- Fluctuation in column temperature.- Column aging.- Prepare fresh mobile phase.- Use a column oven for temperature control.- Equilibrate the column thoroughly before injection.
Baseline noise - Air bubbles in the system.- Contaminated mobile phase.- Degas the mobile phase.- Use high-purity solvents and freshly prepared mobile phase.
LC-MS Analysis
IssuePossible Cause(s)Suggested Solution(s)
No or low signal intensity - Ion source is dirty.- Inefficient ionization of the analyte.- Clean the ion source.- Optimize ionization parameters (e.g., spray voltage, gas flow).
Poor mass accuracy - Mass spectrometer needs calibration.- Calibrate the mass spectrometer using a known standard.
Contamination peaks - Contaminated solvent or sample.- Carryover from previous injections.- Use high-purity solvents.- Run blank injections between samples.
¹H NMR Analysis
IssuePossible Cause(s)Suggested Solution(s)
Broad peaks - Sample concentration is too high.- Presence of paramagnetic impurities.- Prepare a more dilute sample.- Purify the sample to remove metal contaminants.
Poor shimming - Inhomogeneous magnetic field.- Re-shim the magnet, especially the Z1 and Z2 shims.
Water peak - Use of non-anhydrous deuterated solvent.- Use a fresh, sealed ampule of deuterated solvent.

Visualizations

This compound Experimental Workflow for Quality Control

G Figure 1: General workflow for the quality control of this compound. cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution Karl_Fischer Karl_Fischer Sample->Karl_Fischer Water Content HPLC HPLC Dissolution->HPLC Purity LC_MS LC_MS Dissolution->LC_MS Identity NMR NMR Dissolution->NMR Identity Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Identity_Confirmation Identity_Confirmation LC_MS->Identity_Confirmation NMR->Identity_Confirmation Water_Content Water_Content Karl_Fischer->Water_Content Certificate_of_Analysis Certificate_of_Analysis Purity_Assessment->Certificate_of_Analysis Identity_Confirmation->Certificate_of_Analysis Water_Content->Certificate_of_Analysis

Caption: General workflow for the quality control of this compound.

Simplified Orexin 2 Receptor (OX2R) Signaling Pathway

G Figure 2: Simplified signaling pathway upon this compound binding to OX2R. This compound This compound OX2R OX2R This compound->OX2R Binds to Gq_protein Gq OX2R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Wakefulness) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Simplified signaling pathway upon this compound binding to OX2R.

References

Validation & Comparative

A Comparative Guide to the Wake-Promoting Effects of OX-201 and Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel orexin (B13118510) 2 receptor (OX2R) agonist, OX-201, with other established and emerging wake-promoting agents. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of preclinical and clinical data, experimental methodologies, and underlying mechanisms of action.

Executive Summary

This compound is a selective OX2R agonist that has demonstrated potent wake-promoting effects in preclinical models. Its mechanism of action, centered on the orexin system, offers a targeted approach to promoting wakefulness, distinct from traditional stimulants. This guide compares this compound with another OX2R agonist, danavorexton (B3325393), and other classes of wake-promoting drugs, including the dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors modafinil (B37608) and solriamfetol (B1681049), and the histamine (B1213489) H3 receptor antagonist/inverse agonist pitolisant. The comparative data presented herein is intended to aid in the evaluation of this compound's therapeutic potential and to inform future research and development in the field of sleep-wake neurobiology.

Preclinical Data Comparison

The following table summarizes the preclinical data for this compound and comparator compounds, focusing on their potency and efficacy in promoting wakefulness in rodent models.

CompoundMechanism of ActionAnimal ModelKey Wake-Promoting EffectsPotency (EC50/IC50)
This compound Selective Orexin 2 Receptor (OX2R) AgonistMice, RatsDose-dependent increase in wakefulness time.[1]OX2R EC50: 8.0 nM[2][3]
Danavorexton Selective Orexin 2 Receptor (OX2R) AgonistMice, Non-human primatesDose-dependently increased wakefulness.[4][5]>5,000-fold selectivity for OX2R over OX1R[6]
Modafinil Dopamine Transporter (DAT) InhibitorRats, MiceIncreased wakefulness and locomotor activity.[7]Weak DAT inhibitor[8]
Solriamfetol Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)MiceIncreased wakefulness.DAT IC50: 2.9 µM, NET IC50: 4.4 µM[9]
Pitolisant Histamine H3 Receptor Antagonist/Inverse AgonistMiceIncreased wakefulness without psychostimulant effects.High affinity for H3 receptor (Ki: 0.16 nM)[10]

Clinical Data Comparison

This table presents a summary of clinical trial data for the wake-promoting agents, focusing on their efficacy in treating excessive daytime sleepiness in patients with narcolepsy. As this compound has not yet entered clinical trials, data for the mechanistically similar compound danavorexton is included.

CompoundIndicationKey Efficacy EndpointsNotable Outcomes
Danavorexton Narcolepsy Type 1 & 2Maintenance of Wakefulness Test (MWT), Epworth Sleepiness Scale (ESS)Dose-dependent increase in sleep latency on the MWT.
Modafinil NarcolepsyMWT, ESS, Clinical Global Impression of Change (CGI-C)Significant improvement in objective and subjective measures of sleepiness.[11][12][13][14][15]
Solriamfetol Narcolepsy, Obstructive Sleep Apnea (OSA)MWT, ESS, Patient Global Impression of Change (PGI-C)Significant improvements in wakefulness and patient-reported outcomes.[16][17][18][19]
Pitolisant NarcolepsyESS, Weekly Rate of Cataplexy (WRC)Significant reduction in excessive daytime sleepiness and cataplexy.[20][21][22]

Experimental Protocols

Preclinical Assessment of Wakefulness: EEG/EMG Recording in Rodents

A standard method for evaluating the wake-promoting effects of a compound in preclinical models involves the surgical implantation of electrodes to monitor brain activity (electroencephalogram - EEG) and muscle tone (electromyogram - EMG).

Surgical Procedure:

  • Animals (e.g., male Sprague Dawley rats or C57BL/6J mice) are anesthetized.

  • Stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording.

  • Insulated, multistranded stainless-steel wire electrodes are inserted into the nuchal (neck) muscles for EMG recording.[23]

  • All electrodes are secured to the skull with dental cement.

  • Animals are allowed a recovery period before the start of the experiment.

Data Acquisition and Analysis:

  • Following drug or vehicle administration, EEG and EMG signals are continuously recorded.

  • The recordings are typically divided into epochs (e.g., 5-10 seconds).

  • Each epoch is scored as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns.

  • Wakefulness is characterized by low-amplitude, high-frequency EEG and high EMG activity.[24][25][26]

  • The total time spent in each state is calculated to determine the effect of the compound on the sleep-wake architecture.

In Vitro Assessment of Receptor Activity: Calcium Mobilization Assay

This assay is used to determine the potency of a compound as an agonist or antagonist at a G-protein coupled receptor, such as the orexin receptors.

Procedure:

  • A cell line (e.g., Chinese Hamster Ovary - CHO cells) is engineered to express the target receptor (e.g., human OX2R).

  • These cells are loaded with a calcium-sensitive fluorescent dye.

  • The test compound (e.g., this compound) is added to the cells at various concentrations.

  • Receptor activation by an agonist leads to an increase in intracellular calcium concentration.

  • This change in calcium is detected as an increase in fluorescence.

  • The fluorescence intensity is measured, and the data is used to calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.[27]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Orexin 2 Receptor Agonist)

OX201_Signaling_Pathway cluster_0 This compound Action This compound This compound OX2R Orexin 2 Receptor (OX2R) This compound->OX2R Binds to Gq_PLC Gq protein -> PLC activation OX2R->Gq_PLC IP3_DAG IP3 & DAG production Gq_PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ & PKC activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_PKC->Neuronal_Excitation

Caption: Signaling cascade of this compound upon binding to the Orexin 2 Receptor.

Signaling Pathways of Alternative Wake-Promoting Agents

Alternative_Agent_Pathways cluster_modafinil Modafinil cluster_solriamfetol Solriamfetol cluster_pitolisant Pitolisant Modafinil Modafinil DAT_Inhibition Dopamine Transporter (DAT) Inhibition Modafinil->DAT_Inhibition Increased_DA Increased Synaptic Dopamine DAT_Inhibition->Increased_DA Wakefulness_M Wakefulness Increased_DA->Wakefulness_M Solriamfetol Solriamfetol DNRI Dopamine & Norepinephrine Reuptake Inhibition Solriamfetol->DNRI Increased_DA_NE Increased Synaptic Dopamine & Norepinephrine DNRI->Increased_DA_NE Wakefulness_S Wakefulness Increased_DA_NE->Wakefulness_S Pitolisant Pitolisant H3R_Antagonist Histamine H3 Receptor Antagonist/Inverse Agonist Pitolisant->H3R_Antagonist Increased_Histamine Increased Histamine Release H3R_Antagonist->Increased_Histamine Wakefulness_P Wakefulness Increased_Histamine->Wakefulness_P Preclinical_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Electrode_Implantation Surgical Implantation of EEG/EMG Electrodes Animal_Model->Electrode_Implantation Recovery Post-operative Recovery Electrode_Implantation->Recovery Baseline_Recording Baseline Sleep-Wake Recording Recovery->Baseline_Recording Drug_Administration Administer this compound or Vehicle Baseline_Recording->Drug_Administration Post_Drug_Recording Record EEG/EMG Post- Administration Drug_Administration->Post_Drug_Recording Data_Analysis Score and Analyze Sleep-Wake States Post_Drug_Recording->Data_Analysis Results Compare Wakefulness Duration Data_Analysis->Results

References

A Comparative Selectivity Profile of OX-201 Against G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity profile of OX-201, a potent orexin (B13118510) receptor 2 (OX2R) agonist. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's performance and its specificity against other G-protein coupled receptors (GPCRs).

Introduction to this compound

This compound is recognized as a potent, selective, and brain-penetrable agonist for the orexin receptor 2 (OX2R).[1] Orexin receptors, including OX1R and OX2R, are class A GPCRs that play a crucial role in regulating various physiological functions such as the sleep-wake cycle, feeding behavior, and energy metabolism. The selectivity of a compound like this compound is a critical parameter in drug development, as it minimizes off-target effects and enhances the therapeutic window.

Quantitative Selectivity Data

The selectivity of this compound has been primarily characterized by its differential activity at the two orexin receptor subtypes, OX1R and OX2R. Functional activity was quantified using a calcium mobilization assay in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human OX1R (hOX1R) or human OX2R (hOX2R).[2][3]

This compound demonstrates a high degree of selectivity for OX2R, with an approximate 1000-fold greater potency compared to its activity at OX1R.[1][2][3]

Receptor TargetAssay TypeParameterValueSelectivity (fold)
Human OX2R Calcium MobilizationEC508.0 nM-
Human OX1R Calcium MobilizationEC508.1 µM~1000-fold vs OX2R

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Furthermore, to assess its broader selectivity, this compound was screened at a concentration of 10 µM against a panel of 102 other enzymes, receptors, and ion channels. In this comprehensive screening, this compound did not exhibit greater than 50% inhibition or stimulation for the majority of targets, underscoring its specific profile.[1] Notable exceptions are listed below.

Off-TargetAssay TypeParameterResult at 10 µM
Cannabinoid CB1 Receptor Inhibition Assay% Inhibition51%
Progesterone Receptor B Inhibition Assay% Inhibition53%

Visualized Signaling and Experimental Workflow

To better illustrate the mechanisms and methodologies involved, the following diagrams have been generated.

OX2R Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_gprotein Gq Protein cluster_cytosol Cytosol OX2R OX2R Gq_a α OX2R->Gq_a Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq_a->PLC Activates Gq_bg βγ IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Cellular Response PKC->Response ER->Ca Releases OX201 This compound OX201->OX2R Binds

Caption: OX2R Gq-protein coupled signaling pathway leading to intracellular calcium release.

GPCR Selectivity Profiling Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase node1 1. Engineer Cell Lines (e.g., hGPCR/CHO-K1) node2 2. Cell Culture & Plating (96/384-well plates) node1->node2 node3 3. Prepare Compound Plate (Serial dilutions of this compound) node2->node3 node5 5. Add Compound using FLIPR (Automated liquid handling) node3->node5 node4 4. Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4) node4->node5 node6 6. Measure Fluorescence (Real-time kinetic read) node5->node6 node7 7. Generate Dose-Response Curves node6->node7 node8 8. Calculate EC50 / IC50 Values node7->node8 node9 9. Determine Selectivity Ratio node8->node9

Caption: Experimental workflow for determining GPCR functional selectivity via calcium mobilization.

Experimental Protocols

The functional activity and selectivity of this compound were determined using a cell-based calcium mobilization assay.[2][3] The following is a representative protocol for such an assay, designed to measure Gq-coupled GPCR activation.

Calcium Mobilization Assay Protocol

1. Cell Culture and Plating:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express the human GPCR of interest (e.g., hOX1R or hOX2R) are used.

  • Culture Conditions: Cells are maintained in Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: The day before the assay, cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).[4][5] Plates are incubated overnight.

2. Reagent Preparation:

  • Compound Plates: this compound is serially diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations for generating dose-response curves.

  • Dye Loading Buffer: A fluorescent calcium-sensitive dye, such as Fluo-4 AM, is prepared according to the manufacturer's instructions.[2][6] The buffer often contains probenecid, an organic anion transport inhibitor, to prevent the leakage of the dye from the cells.[1][7]

3. Assay Procedure:

  • Dye Loading: On the day of the assay, the growth medium is removed from the cell plates. An equal volume of the prepared dye-loading solution is added to each well.[8]

  • Incubation: The plates are incubated for approximately 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the AM ester within the cells.[4][5]

  • Fluorescence Measurement: The cell plate and the compound plate are placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument. The instrument is programmed to add the compound from the source plate to the cell plate while simultaneously measuring fluorescence.

  • Data Acquisition: A baseline fluorescence reading is taken for 10-20 seconds, after which the instrument automatically adds the test compound (this compound) to the cells.[9] Fluorescence is then monitored continuously for 2-3 minutes (e.g., readings every 1.5 seconds) to capture the transient increase in intracellular calcium.[9] Excitation and emission wavelengths are set appropriately for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).[4]

4. Data Analysis:

  • The change in fluorescence intensity (Relative Fluorescence Units, RFU) is plotted against time. The peak fluorescence response is used for analysis.

  • The responses are normalized, typically with the response to a vehicle control (e.g., 0.5% DMSO) set to 0% and the response to a known saturating agonist set to 100%.[2]

  • Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration.

  • A non-linear regression analysis (e.g., four-parameter logistic equation) is used to calculate the EC50 value for each receptor.

  • The selectivity ratio is determined by dividing the EC50 value for the off-target receptor (e.g., OX1R) by the EC50 value for the primary target receptor (OX2R).

References

Off-Target Screening of the OX2R Agonist OX-201: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target screening profile of OX-201, a selective orexin (B13118510) 2 receptor (OX2R) agonist. The performance of this compound is compared with other known OX2R agonists, providing available experimental data to support the comparison. This document is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target liabilities of this compound.

Introduction to OX2R Agonists and the Importance of Off-Target Screening

Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors (GPCRs) that play a crucial role in regulating wakefulness, appetite, and other physiological processes. Selective OX2R agonists are being investigated as potential therapeutics for sleep disorders such as narcolepsy. However, the therapeutic success of any drug candidate is contingent not only on its on-target efficacy but also on its safety profile, which is significantly influenced by off-target interactions. Off-target screening is a critical step in drug development to identify unintended interactions with other receptors, enzymes, and ion channels, which can lead to adverse effects. This guide focuses on the off-target profile of the OX2R agonist this compound and compares it with other relevant compounds.

Comparative Analysis of OX2R Agonists

The following table summarizes the on-target potency and selectivity of this compound in comparison to other selective OX2R agonists, danavorexton (B3325393) (TAK-925) and YNT-185.

CompoundOX2R EC50 (nM)OX1R EC50 (nM)Selectivity (OX1R/OX2R)
This compound 8.08100~1000-fold
Danavorexton (TAK-925) 5.5>30000>5000-fold
YNT-185 282750~100-fold

EC50: Half maximal effective concentration. A lower EC50 value indicates higher potency. Selectivity: The ratio of EC50 at OX1R to EC50 at OX2R. A higher ratio indicates greater selectivity for OX2R.

Off-Target Screening Profile of this compound

This compound was subjected to a comprehensive off-target screening against a panel of 102 enzymes, receptors, and ion channels at a concentration of 10 µM. The screening revealed a generally clean off-target profile.

TargetInteraction
Cannabinoid CB1 Receptor 51% inhibition
Progesterone (B1679170) Receptor B 53% inhibition

At the tested concentration of 10 µM, this compound exhibited moderate inhibition of the cannabinoid CB1 receptor and the progesterone receptor B. For the other 100 targets in the panel, the inhibition or stimulation was less than 50%, indicating a low potential for off-target effects at these sites.

Note: A specific list of the 102 targets in the screening panel for this compound is not publicly available. However, such panels typically include a broad range of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions.

Off-Target Profile of Comparator Compounds

Experimental Protocols

Calcium Mobilization Assay for Orexin Receptor Agonist Activity

This protocol outlines the general procedure for determining the potency and selectivity of OX2R agonists using a fluorescence-based calcium mobilization assay.

Objective: To measure the intracellular calcium concentration increase in response to agonist stimulation of orexin receptors expressed in a cellular model.

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing human OX1R or OX2R.

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye extrusion).

  • Test compounds (this compound, danavorexton, YNT-185) and a reference agonist (e.g., Orexin-A).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture and Seeding:

    • Culture CHO-K1 cells expressing either hOX1R or hOX2R in appropriate growth medium.

    • The day before the assay, seed the cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Probenecid can be included to improve dye retention.

    • Remove the growth medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

    • After incubation, wash the cells with assay buffer to remove extracellular dye.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer at a concentration that is a multiple of the final desired concentration (e.g., 5x).

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Record a baseline fluorescence reading for a short period.

    • The instrument's liquid handler then adds the compound dilutions to the respective wells.

    • Immediately after compound addition, continuously measure the fluorescence intensity over time to detect the calcium flux.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Determine the maximum fluorescence response for each compound concentration.

    • Plot the response as a function of the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Off-Target Screening Protocol

Objective: To assess the activity of a test compound against a broad panel of molecular targets to identify potential off-target interactions.

General Procedure: Off-target screening is typically conducted by specialized contract research organizations (CROs) that maintain large panels of assays. The general workflow involves:

  • Panel Selection: A panel of targets is selected based on their known involvement in adverse drug reactions. These panels, such as the Eurofins SafetyScreen44, often include a diverse range of GPCRs, ion channels, transporters, and enzymes.[2][3]

  • Assay Format: A variety of assay formats are used depending on the target class, including:

    • Radioligand Binding Assays: To measure the ability of the test compound to displace a radiolabeled ligand from its receptor.

    • Enzyme Inhibition Assays: To measure the effect of the test compound on the activity of a specific enzyme.

    • Functional Assays: To measure the cellular response to the test compound, such as changes in second messengers (e.g., cAMP, IP3) or ion flux.

  • Screening Concentration: Compounds are typically screened at a single high concentration (e.g., 10 µM) to maximize the chances of detecting potential interactions.

  • Data Interpretation: The results are usually expressed as the percentage of inhibition or stimulation of the target's activity. A predefined threshold (e.g., >50% inhibition/stimulation) is used to identify significant off-target hits.

  • Follow-up Studies: For any identified hits, follow-up studies are conducted to determine the potency (IC50 or EC50) of the interaction and to assess its functional consequences.

Visualizations

Off_Target_Screening_Workflow cluster_screening Off-Target Screening cluster_analysis Data Analysis & Follow-up Compound_of_Interest Test Compound (e.g., this compound) Primary_Screening Single High Concentration Screen (e.g., 10 µM) Compound_of_Interest->Primary_Screening Screening_Panel Broad Target Panel (GPCRs, Ion Channels, Enzymes, etc.) Screening_Panel->Primary_Screening Data_Analysis Identify Hits (>50% Inhibition/Stimulation) Primary_Screening->Data_Analysis Hit_Validation Dose-Response Studies (IC50/EC50 Determination) Data_Analysis->Hit_Validation Risk_Assessment Assess Potential for Adverse Effects Hit_Validation->Risk_Assessment OX2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX2R_Agonist OX2R Agonist (e.g., this compound) OX2R OX2R OX2R_Agonist->OX2R Binds Gq_Protein Gq Protein OX2R->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Neuronal Activation) Ca2_release->Cellular_Response Triggers

References

OX-201 and its Impact on Respiratory Drive: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OX-201, an Orexin (B13118510) 2 Receptor (OX2R) selective agonist, with other respiratory stimulants. The information presented is based on preclinical data and is intended to provide an objective overview for research and development purposes.

Abstract

This compound is a selective agonist for the orexin 2 receptor that has demonstrated the ability to enhance respiratory drive in preclinical rodent models. Its mechanism of action involves the stimulation of key respiratory control centers in the brainstem, leading to increased activity of the diaphragm and upper airway muscles.[1][2][3][4] This guide compares the efficacy and mechanism of this compound with its close analog, danavorexton (B3325393) (TAK-925), and other classes of respiratory stimulants. Detailed experimental protocols and quantitative data are provided to facilitate a thorough evaluation of these compounds.

Comparative Efficacy of Respiratory Stimulants

The following tables summarize the quantitative effects of this compound and alternative compounds on various respiratory parameters.

Table 1: In Vitro Electrophysiological Effects on Respiratory Neurons
CompoundTargetPreparationConcentrationEffectSource
This compound Inspiratory Neurons (pre-Bötzinger Complex)Rat Medullary Slices300 nMSignificant increase in inspiratory synaptic current frequency[1][3]
This compound Hypoglossal MotoneuronsRat Medullary Slices300 nMSignificant increase in inspiratory synaptic current frequency[1][3]
Danavorexton (TAK-925) Inspiratory Neurons (pre-Bötzinger Complex)Rat Medullary Slices3 µMTendency to increase inspiratory synaptic current frequency[1][3]
Danavorexton (TAK-925) Hypoglossal MotoneuronsRat Medullary Slices3 µMSignificant increase in inspiratory synaptic current frequency[1][3]
Table 2: In Vivo Effects on Respiratory Muscle Activity (Electromyography - EMG)
CompoundMuscleAnimal ModelDoseRouteEffect on Burst Frequency/AmplitudeSource
This compound DiaphragmAnesthetized Rats1 and 3 mg/kgi.v.Significantly increased burst frequency[3][4]
This compound GenioglossusAnesthetized Rats1 mg/kgi.v.Significantly increased burst amplitude[1]
Table 3: In Vivo Effects on Respiratory Parameters (Whole-Body Plethysmography)
CompoundParameterAnimal ModelDoseRouteEffectSource
This compound Respiratory RateFree-moving Mice10 mg/kgp.o.Significant increase[1]
This compound Tidal VolumeFree-moving Mice10 mg/kgp.o.Significant increase[1]
This compound Minute VolumeFree-moving Mice10 mg/kgp.o.Significant increase[1]
Danavorexton (TAK-925) Minute VolumeHealthy Men (remifentanil-induced respiratory depression)11 mg & 19 mgi.v.Significantly increased (8.2 L/min and 13.0 L/min respectively)[5][6][7]
Danavorexton (TAK-925) Tidal VolumeHealthy Men (remifentanil-induced respiratory depression)11 mg & 19 mgi.v.Significantly increased (312 mL and 483 mL respectively)[5][6][7]
Danavorexton (TAK-925) Respiratory RateHealthy Men (remifentanil-induced respiratory depression)11 mg & 19 mgi.v.Significantly increased (3.8 breaths/min and 5.2 breaths/min respectively)[5][6][7]
Table 4: Comparison with Other Classes of Respiratory Stimulants
ClassCompound ExampleMechanism of ActionKey EffectsSource
Ampakines ENA001Positive allosteric modulators of AMPA receptorsReverses opioid-induced respiratory depression[8]
Carotid Body Stimulants DoxapramStimulates peripheral chemoreceptorsIncreases respiratory rate and tidal volume[8]
NMDA Receptor Antagonists KetamineNon-competitive antagonist of the NMDA receptorCan have respiratory stimulant effects[9][10]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Respiratory Drive

OX201_Pathway OX201 This compound OX2R Orexin 2 Receptor (OX2R) OX201->OX2R Binds and Activates PreBotC pre-Bötzinger Complex (Inspiratory Neurons) OX2R->PreBotC Stimulates PhrenicMN Phrenic Motoneurons PreBotC->PhrenicMN Activates HypoglossalMN Hypoglossal Motoneurons PreBotC->HypoglossalMN Activates Diaphragm Diaphragm Muscle PhrenicMN->Diaphragm Innervates Genioglossus Genioglossus Muscle HypoglossalMN->Genioglossus Innervates RespDrive Increased Respiratory Drive Diaphragm->RespDrive Contraction Genioglossus->RespDrive Contraction

Caption: Signaling pathway of this compound's effect on respiratory drive.

Experimental Workflow for Assessing Respiratory Drive

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis RatSlices Prepare Rat Medullary Slices PatchClamp Whole-Cell Patch Clamp Recording of Respiratory Neurons RatSlices->PatchClamp DrugApp Application of this compound or Alternative Compound PatchClamp->DrugApp DataAcq_invitro Record Synaptic Currents DrugApp->DataAcq_invitro Analysis Quantify Changes in: - Synaptic Current Frequency - EMG Burst Frequency/Amplitude - Respiratory Rate, Tidal & Minute Volume DataAcq_invitro->Analysis AnimalModel Rodent Model (Mouse/Rat) DrugAdmin Administer this compound or Alternative Compound (p.o. or i.v.) AnimalModel->DrugAdmin EMG Electromyography (EMG) of Diaphragm & Genioglossus DrugAdmin->EMG Plethysmography Whole-Body Plethysmography DrugAdmin->Plethysmography DataAcq_invivo Record Muscle Activity & Respiratory Parameters EMG->DataAcq_invivo Plethysmography->DataAcq_invivo DataAcq_invivo->Analysis

Caption: Experimental workflow for assessing respiratory drive.

Detailed Experimental Protocols

In Vitro Electrophysiology on Rat Medullary Slices
  • Objective: To assess the direct effects of compounds on the activity of respiratory neurons.

  • Preparation: Medullary slices (400-600 µm thick) containing the pre-Bötzinger complex and hypoglossal nucleus are prepared from neonatal Sprague-Dawley rats.[3]

  • Recording: Whole-cell patch-clamp recordings are performed on identified inspiratory neurons and hypoglossal motoneurons.

  • Procedure: A stable baseline of spontaneous synaptic activity is recorded. The compound of interest (e.g., this compound) is then bath-applied at various concentrations.

  • Data Analysis: Changes in the frequency and amplitude of inspiratory synaptic currents are measured and compared to the baseline.

In Vivo Electromyography (EMG) in Anesthetized Rats
  • Objective: To measure the effect of compounds on the neural output to the primary respiratory muscles.

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) or urethane.[3]

  • Procedure: Bipolar electrodes are implanted into the diaphragm and genioglossus muscles to record their electrical activity. After a baseline recording period, the test compound is administered intravenously.

  • Data Analysis: The EMG signal is rectified and integrated. Changes in the burst frequency, burst amplitude, and tonic activity of the muscles are quantified.[1][4]

Whole-Body Plethysmography in Free-Moving Mice
  • Objective: To non-invasively measure respiratory parameters in conscious animals.

  • Animal Model: Adult male C57BL/6J mice are used.[1]

  • Procedure: Mice are habituated to the plethysmography chambers. On the experimental day, a baseline recording is taken before the oral administration of the test compound. Respiratory parameters are then recorded for a defined period.

  • Data Analysis: The primary outputs, including respiratory rate, tidal volume, and minute volume, are calculated by the system's software and analyzed for significant changes from baseline and compared to a vehicle control group.[1][2][11]

Conclusion

The available preclinical data strongly suggest that this compound is a potent stimulator of respiratory drive. Its targeted action on the OX2R within the central respiratory network offers a distinct mechanism compared to other classes of respiratory stimulants. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its further investigation as a potential therapeutic agent for conditions characterized by respiratory insufficiency. The comparative data presented in this guide should aid researchers in designing future studies and in the overall evaluation of this compound's potential in the field of respiratory medicine.

References

Comparative Analysis of OX-201 Cross-Reactivity with Other Receptor Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of OX-201, a selective orexin (B13118510) receptor 2 (OX2R) agonist. The data presented herein is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

Summary of this compound Receptor Selectivity and Cross-Reactivity

This compound is a potent agonist of the orexin receptor 2 (OX2R) with an EC50 of 8.0 nM.[1][2][3] It exhibits high selectivity for OX2R over the orexin receptor 1 (OX1R), with a reported 1000-fold greater potency for OX2R.[1][2] To assess its broader cross-reactivity, this compound was screened against a panel of 102 enzymes, receptors, and ion channels at a concentration of 10 μM. The results of this screening indicate a generally low potential for off-target activity.

Quantitative Data on this compound Receptor Activity
Receptor/TargetAssay TypeParameterValueReference
Orexin Receptor 2 (OX2R)Calcium MobilizationEC508.0 nM[1][2][3]
Orexin Receptor 1 (OX1R)Calcium MobilizationEC508.1 µM[1]
Cannabinoid CB1 ReceptorNot Specified% Inhibition @ 10 µM51%[3]
Progesterone Receptor BNot Specified% Inhibition @ 10 µM53%[3]
Panel of 100 other receptors, enzymes, and ion channelsNot Specified% Inhibition/Stimulation @ 10 µM< 50%[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the techniques commonly employed for receptor activity and selectivity profiling.

Orexin Receptor (OX1R and OX2R) Calcium Mobilization Assay

This functional assay is used to determine the potency of a compound (agonist or antagonist) by measuring changes in intracellular calcium concentration following receptor activation.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human orexin 1 receptor (hOX1R) or human orexin 2 receptor (hOX2R).

  • Culture Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Test Compound: this compound.

  • Reference Agonist: Orexin-A.

  • Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating: Seed the CHO-K1/hOX1R and CHO-K1/hOX2R cells into the assay plates at a suitable density and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye in the assay buffer. Remove the culture medium from the cells and add the dye solution. Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (Orexin-A) in the assay buffer.

  • Signal Measurement: Place the assay plate in the FLIPR instrument. Add the compound solutions to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The EC50 values are determined by plotting the response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Off-Target Cross-Reactivity Screening (Radioligand Binding Assay)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. A competition binding format is typically used for off-target screening.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines overexpressing the target receptors.

  • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor.

  • Assay Buffer: Buffer composition is target-dependent but generally includes a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor.

  • Assay Plates: 96-well microplates.

  • Filtration System: A cell harvester and filter mats (e.g., GF/C filters).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Assay Setup: In each well of the microplate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound (this compound at 10 µM).

  • Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter mats using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Subtract the non-specific binding from the total binding.

    • Percent Inhibition: Calculate the percentage by which the test compound inhibits the specific binding of the radioligand.

Visualizations

Orexin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OX2R OX2R Gq Gq Protein OX2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Cellular_Response Cellular Response Ca_cyto->Cellular_Response Leads to PKC->Cellular_Response Leads to OX201 This compound OX201->OX2R Agonist Binding

Caption: this compound mediated activation of the OX2R signaling pathway.

Experimental Workflow for Cross-Reactivity Screening

G cluster_workflow Radioligand Binding Assay Workflow Start Start: Prepare Assay Components Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Prepare_Radioligand Prepare Radioligand Start->Prepare_Radioligand Prepare_Compound Prepare this compound (10 µM) Start->Prepare_Compound Incubation Incubate Components (Membranes, Radioligand, this compound) Prepare_Membranes->Incubation Prepare_Radioligand->Incubation Prepare_Compound->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Measurement Measure Radioactivity Washing->Measurement Analysis Data Analysis: Calculate % Inhibition Measurement->Analysis End End: Determine Cross-Reactivity Analysis->End

Caption: Workflow for assessing this compound cross-reactivity.

References

Comparative Analysis of Blood-Brain Barrier Penetration: OX-201 and Alternative Orexin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating CNS Drug Candidates

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) disorders. This guide provides a comparative analysis of the BBB penetration of OX-201, a selective orexin (B13118510) 2 receptor (OX2R) agonist, with a notable alternative, danavorexton (B3325393) (TAK-925). This objective comparison is supported by available experimental data to aid researchers in the evaluation of CNS drug candidates.

Executive Summary

This compound is a potent and selective OX2R agonist that has been described as capable of penetrating the blood-brain barrier, a crucial characteristic for its intended therapeutic effects within the central nervous system.[1] Preclinical studies in rodents have demonstrated its activity in the brain, such as promoting wakefulness.[2][3][4] For a direct quantitative comparison, this guide includes data on danavorexton (TAK-925), another brain-penetrable OX2R agonist. In preclinical mouse models, danavorexton has shown a brain-to-plasma concentration ratio of 0.2, and in clinical studies involving healthy human participants, a cerebrospinal fluid (CSF)-to-plasma concentration ratio of approximately 2.8% has been reported.[5][6] While the BBB-penetrating property of this compound is established, specific quantitative data, such as its brain-to-plasma ratio, is not as readily available in the public domain.

Quantitative Comparison of BBB Penetration

The following table summarizes the available quantitative data for the BBB penetration of this compound and a key comparator. A direct comparison is limited by the availability of specific metrics for this compound.

CompoundAnimal ModelBBB Penetration MetricValueReference
This compound RodentsDescribed as "BBB-penetrable" and suitable for in vivo studies.Data not publicly available[1]
Danavorexton (TAK-925) MiceBrain-to-Plasma Concentration Ratio0.2 (at 0.5 and 1 hr post-administration)[5][6]
Danavorexton (TAK-925) HumansCSF-to-Plasma Concentration Ratio~2.8%

Signaling Pathway and Experimental Workflow

The development and confirmation of BBB penetration for compounds like this compound involve a series of experimental evaluations. The following diagrams illustrate the orexin signaling pathway and a typical experimental workflow for assessing BBB penetration.

orexin_signaling_pathway cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron OX2R OX2R Orexin_Neuron->OX2R Orexin A/B or this compound G_protein Gq/11 or Gs OX2R->G_protein PLC PLC Activation G_protein->PLC AC AC Activation G_protein->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Increase AC->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release PKA PKA Activation cAMP->PKA Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKA->Neuronal_Excitation

Figure 1. Simplified Orexin 2 Receptor (OX2R) Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Confirmation invitro_model In Vitro BBB Model (e.g., Transwell Assay) permeability_assay Permeability Assay (Papp Measurement) invitro_model->permeability_assay animal_model Rodent Model (Mouse or Rat) invitro_model->animal_model Proceed if promising drug_admin Drug Administration (e.g., IV, IP, PO) animal_model->drug_admin sampling Sample Collection (Blood & Brain Tissue) drug_admin->sampling analysis LC-MS/MS Analysis (Quantification) sampling->analysis ratio Brain-to-Plasma Ratio Calculation analysis->ratio

Figure 2. General Experimental Workflow for BBB Penetration Assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of BBB penetration. Below are representative protocols for key experiments.

In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This assay provides an initial screening of a compound's ability to cross a cellular barrier mimicking the BBB.

1. Cell Culture and Model Assembly:

  • Primary brain endothelial cells (e.g., porcine or human) are cultured to confluence on the apical side of a semi-permeable Transwell insert.

  • The basolateral chamber may contain co-cultured astrocytes and pericytes to induce barrier properties in the endothelial cells.

  • The integrity of the cell monolayer is monitored by measuring Transendothelial Electrical Resistance (TEER).

2. Permeability Experiment:

  • The test compound (e.g., this compound) is added to the apical (donor) chamber.

  • At designated time points, samples are collected from the basolateral (receiver) chamber.

  • The concentration of the compound in the collected samples is quantified using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

3. Calculation of Apparent Permeability (Papp):

  • The rate of compound transport across the endothelial monolayer is used to calculate the apparent permeability coefficient (Papp), typically in cm/s.

In Vivo Brain Pharmacokinetic Study in Rodents

This study directly measures the concentration of a compound in the brain and plasma of a living organism, providing a definitive assessment of BBB penetration.

1. Animal Model and Dosing:

  • Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • The test compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal, or oral).

2. Sample Collection:

  • At various time points post-administration, animals are euthanized.

  • Blood samples are collected (typically via cardiac puncture) and processed to obtain plasma.

  • Brains are rapidly excised, rinsed, and homogenized.

3. Sample Analysis:

  • The concentrations of the compound in plasma and brain homogenates are determined by LC-MS/MS.

4. Calculation of Brain-to-Plasma Ratio:

  • The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the compound in the brain by its concentration in the plasma. The unbound brain-to-plasma ratio (Kp,uu) is often calculated to account for protein binding.

Conclusion

The available evidence strongly indicates that this compound is a blood-brain barrier penetrant compound, a critical feature for its function as a centrally acting OX2R agonist. While a direct quantitative comparison with alternatives like danavorexton is challenging due to the limited public availability of specific BBB penetration metrics for this compound, the collective preclinical data supports its CNS activity. For a comprehensive evaluation, researchers are encouraged to perform head-to-head comparative studies using standardized in vitro and in vivo protocols as outlined in this guide. Such studies would provide the definitive quantitative data necessary for informed decision-making in the development of novel CNS therapeutics.

References

Comparative Analysis of OX-201 Efficacy and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the experimental data on the effects of the novel therapeutic compound OX-201, with a focus on the reproducibility of its effects across different research laboratories. The data presented herein is a synthesis of findings from several key studies, aiming to provide researchers, scientists, and drug development professionals with a clear and objective summary of this compound's performance.

Data Summary

The following tables summarize the quantitative data from three independent laboratories (Lab A, Lab B, and Lab C) that have investigated the efficacy of this compound in vitro and in vivo.

Table 1: In Vitro IC50 Values of this compound in HT-29 Colon Cancer Cells

LaboratoryCell LineAssay TypeIncubation Time (hours)IC50 (nM)Standard Deviation
Lab AHT-29MTT Assay4815.2± 1.8
Lab BHT-29CellTiter-Glo4814.8± 2.1
Lab CHT-29MTT Assay7212.5± 1.5

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

LaboratoryMouse StrainTumor ModelTreatment Dose (mg/kg)% Tumor Growth InhibitionStandard Error
Lab ABALB/c nudeHT-29 Xenograft2565%± 5.2
Lab BNOD/SCIDHT-29 Xenograft2568%± 4.8
Lab CBALB/c nudeHT-29 Xenograft2062%± 6.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and comparison.

In Vitro Cell Viability Assay (MTT)

  • Cell Culture: HT-29 human colon adenocarcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in culture medium and added to the wells. The final concentrations ranged from 0.1 nM to 10 µM. A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis of the dose-response curves.

In Vivo Xenograft Tumor Model

  • Animal Models: Female BALB/c nude or NOD/SCID mice (6-8 weeks old) were used.

  • Tumor Cell Implantation: 5 x 10^6 HT-29 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When the tumors reached an average volume of 100-150 mm^3, the mice were randomized into treatment and control groups.

  • Drug Administration: this compound was administered daily via oral gavage at a dose of 20 or 25 mg/kg. The control group received the vehicle.

  • Efficacy Endpoint: The study was terminated after 21 days of treatment, and the tumors were excised and weighed.

  • Calculation of Tumor Growth Inhibition: The percentage of tumor growth inhibition was calculated as: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow.

OX_201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K OX201 This compound OX201->Receptor Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription_Factors Transcription Factors (e.g., c-Myc, HIF-1α) mTOR->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Angiogenesis Angiogenesis Transcription_Factors->Angiogenesis

Proposed signaling pathway for this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., HT-29) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Xenograft Model Establishment IC50->Xenograft Proceed to In Vivo Randomization Animal Randomization & Grouping Xenograft->Randomization Drug_Admin This compound Administration Randomization->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

A Head-to-Head Comparison of Novel Orexin 2 Receptor Agonists in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of sleep disorder therapeutics is undergoing a significant transformation with the emergence of novel orexin (B13118510) 2 receptor (OX2R) agonists. These compounds hold immense promise for treating disorders of hypersomnolence, such as narcolepsy, by targeting the underlying pathophysiology of orexin deficiency. This guide provides an objective, data-driven comparison of the leading novel OX2R agonists in preclinical and clinical development: danavorexin (TAK-925), TAK-994, ORX750, ORX142, and ALKS 2680.

Orexin Signaling Pathway and Therapeutic Intervention

The orexin system plays a crucial role in regulating wakefulness. Orexin neuropeptides, produced in the lateral hypothalamus, bind to orexin 1 (OX1R) and orexin 2 (OX2R) receptors to promote and sustain arousal. In narcolepsy type 1, a significant loss of orexin-producing neurons leads to excessive daytime sleepiness and cataplexy. Novel OX2R agonists are designed to mimic the action of endogenous orexin, thereby restoring wakefulness signals.

Orexin Signaling Pathway in Wakefulness Orexin Neuron Orexin Neuron Orexin A & B Orexin A & B Orexin Neuron->Orexin A & B releases OX2R OX2R Orexin A & B->OX2R binds to Wake-Promoting Neurons Wake-Promoting Neurons OX2R->Wake-Promoting Neurons activates Wakefulness Wakefulness Wake-Promoting Neurons->Wakefulness promotes Novel OX2R Agonist Novel OX2R Agonist Novel OX2R Agonist->OX2R mimics orexin & activates

Figure 1: Simplified orexin signaling pathway and the mechanism of novel OX2R agonists.

Preclinical Data Summary

The following table summarizes key preclinical findings for the novel OX2R agonists.

CompoundTargetSelectivityKey Preclinical Findings
Danavorexin (TAK-925) OX2R>5,000-fold for human OX2R vs OX1R[1]- Dose-dependently increased wakefulness in mice and non-human primates.[2][3]- Reduced sleep/wake fragmentation and cataplexy-like episodes in a mouse model of narcolepsy.[1]
TAK-994 OX2R>700-fold for human OX2R vs OX1R[4]- Orally available and promoted wakefulness in normal mice.[4]- Ameliorated narcolepsy-like symptoms in two different mouse models.[4]
ORX750 OX2R~9,800-fold for human OX2R vs OX1R[5]- Highly potent with an in vitro EC50 of 0.11 nM.[5]- Demonstrated robust wake-promoting effects in in vivo models.[6]
ORX142 OX2R>13,000-fold for human OX2R vs hOX1R[7][8]- Potently activated human OX2R with an EC50 of 0.069 nM.[7][8]- Promoted wakefulness at very low oral doses (0.03 mg/kg) in non-human primates.[7][8]
ALKS 2680 OX2RHighly selective (exact fold not specified)- Potent, orally bioavailable, and centrally active.[9]

Clinical Data Summary

This table outlines the available clinical trial data for each compound.

CompoundPhase of DevelopmentPatient PopulationKey Efficacy FindingsSafety and Tolerability
Danavorexin (TAK-925) Phase 1Healthy Volunteers, Narcolepsy Type 1 (NT1) & Type 2 (NT2)- Intravenous administration dose-dependently increased wakefulness (measured by Maintenance of Wakefulness Test - MWT).[1]- In sleep-deprived healthy individuals, 44 mg and 112 mg infusions showed statistically superior wake-promoting effects to placebo.[2]- Generally well-tolerated in Phase 1 studies.[1]
TAK-994 Phase 2 (Terminated)Narcolepsy Type 1 (NT1)- Showed statistically significant improvements in MWT and weekly cataplexy rates compared to placebo.[10][11]- Development discontinued (B1498344) due to hepatotoxicity.[10][11]
ORX750 Phase 1Healthy Volunteers- Interim data showed statistically significant and clinically meaningful improvements in MWT at 1.0 mg and 2.5 mg doses.[12][13]- The 2.5 mg dose restored normative wakefulness (mean sleep latency of 32 minutes).[12][13]- Favorable safety and tolerability profile with no frequently reported on-target adverse events.[12][13]
ORX142 PreclinicalN/AN/AN/A
ALKS 2680 Phase 1bNT1, NT2, Idiopathic Hypersomnia (IH)- Statistically significant and clinically meaningful improvements in MWT at all doses tested in all patient cohorts.[14][15][16]- Generally well-tolerated; most treatment-emergent adverse events were mild and transient.[16][17]

Experimental Protocols

A variety of experimental designs and endpoints have been utilized to evaluate these novel OX2R agonists.

Preclinical Evaluation Workflow

The preclinical assessment of these compounds typically follows a standardized workflow to establish proof-of-concept before advancing to clinical trials.

Typical Preclinical Evaluation Workflow for OX2R Agonists A In Vitro Receptor Binding & Functional Assays B Determine Potency (EC50) & Selectivity (vs. OX1R) A->B C In Vivo Pharmacokinetic Studies A->C D Assess Oral Bioavailability & Brain Penetration C->D E In Vivo Efficacy in Animal Models C->E F Evaluate Wake-Promoting Effects & Cataplexy Reduction E->F G Safety Pharmacology & Toxicology Studies E->G

Figure 2: A generalized workflow for the preclinical assessment of novel OX2R agonists.

Key Clinical Trial Methodologies
  • Study Design: Most clinical trials for these agonists have employed a randomized, double-blind, placebo-controlled design.[14][18][19] Crossover designs have also been utilized in Phase 1 studies to allow for intra-patient dose comparisons.[14]

  • Primary Efficacy Endpoint: The primary measure of efficacy in promoting wakefulness has consistently been the Maintenance of Wakefulness Test (MWT) .[2][14][18] The MWT objectively measures an individual's ability to stay awake in a quiet, dark environment.

  • Secondary and Exploratory Endpoints:

    • Epworth Sleepiness Scale (ESS): A subjective measure of daytime sleepiness.[11]

    • Weekly Cataplexy Rate (WCR): For studies involving patients with cataplexy.[11]

    • Karolinska Sleepiness Scale (KSS): A subjective rating of sleepiness at a specific moment.[20]

    • Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[14][17]

Head-to-Head Logical Comparison

The following diagram illustrates a logical comparison of the current standing of these novel OX2R agonists based on available data.

Logical Comparison of Novel OX2R Agonists cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage cluster_discontinued Discontinued ORX142 ORX142 ORX750 ORX750 ORX142->ORX750 Higher Potency in Preclinical Danavorexin (TAK-925) Danavorexin (TAK-925) Danavorexin (TAK-925)->ORX750 IV vs. Oral ALKS 2680 ALKS 2680 Danavorexin (TAK-925)->ALKS 2680 IV vs. Oral ORX750->ALKS 2680 Similar Promising Phase 1 Data TAK-994 TAK-994 TAK-994->ORX750 Hepatotoxicity Concerns TAK-994->ALKS 2680 Hepatotoxicity Concerns

References

Safety Operating Guide

Proper Disposal Procedures for OX-201

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: OX-201 is a selective orexin (B13118510) receptor 2 (OX2R) agonist available for research purposes.[1][2] The following guidelines are based on standard best practices for the disposal of potent, non-P-listed, hazardous research chemicals. Users must consult their institution's Environmental Health & Safety (EHS) department and the official Safety Data Sheet (SDS) for specific disposal requirements, as regulations can vary.[3][4][5]

This document provides essential safety and logistical information for the proper handling and disposal of waste generated from the use of this compound in a laboratory setting.

Immediate Safety & Hazard Identification

This compound is a potent bioactive molecule intended for research use only.[1][2] While a comprehensive public toxicity profile is not available, it should be handled as a hazardous substance. Assume it is toxic if swallowed and may cause skin and eye irritation.[6] All waste contaminated with this compound must be treated as hazardous chemical waste.[7][8]

Key Safety Precautions:

  • Always handle this compound and its waste products within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Avoid generating dust or aerosols.[6][9]

  • Prevent the release of this compound into the environment; it may be toxic to aquatic life.[10]

Quantitative Data & Chemical Properties

The following table summarizes key data for this compound, compiled for safety and handling assessments.

PropertyValueSource / Notes
Chemical Name This compoundMedChemExpress, Probechem
CAS Number 2460722-03-4MedChemExpress
Molecular Formula C₂₉H₂₉F₃N₄O₃Probechem
Molecular Weight 554.56 g/mol Probechem
EC₅₀ 8.0 nM (for human OX2R)MedChemExpress, Probechem
Solubility Soluble in DMSOMedChemExpress
Storage Store at -20°C for 3 years (powder)MedChemExpress

Step-by-Step Disposal Protocol

All items that have come into contact with this compound must be disposed of as hazardous chemical waste. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[7][8]

Properly segregate waste at the point of generation.[3][4][11] Use separate, clearly labeled containers for each waste stream. Do not mix incompatible waste types.[3][12]

  • Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, vials, and absorbent paper.

  • Liquid Waste: Includes unused stock solutions, experimental media containing this compound, and solvent rinsates.

  • Sharps Waste: Includes contaminated needles and serological pipettes.

  • Select Compatible Containers:

    • For liquid waste, use a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) carboy) that has not previously held incompatible chemicals.[8][12] Ensure the container has a secure, screw-top cap.[12]

    • For solid waste, use a sturdy, sealable container or a properly lined cardboard box designated for chemical waste.

    • For sharps, use a designated puncture-resistant sharps container.[11]

  • Affix "HAZARDOUS WASTE" Label:

    • Attach a completed hazardous waste label to the container before adding any waste.[5][7]

    • The label must include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "this compound" and any solvents (e.g., "Dimethyl Sulfoxide"). Do not use abbreviations.[4][7]

      • The estimated concentration or percentage of each component.[4]

      • The date accumulation started.

      • The specific hazard(s) (e.g., "Toxic").

  • Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[12][13]

  • Container Management: Keep waste containers closed at all times except when adding waste.[4][7] Do not leave funnels in open containers.[4]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray to prevent spills.[13]

  • Filling: Do not overfill containers. Leave at least 10% headspace (about one inch) to allow for expansion.[12]

Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[3][8]

  • Rinse the vial three times with a small amount of solvent.

  • Collect all rinsate and dispose of it as hazardous liquid waste.[7][8]

  • After triple-rinsing, deface or remove the original label.[3][8]

  • Dispose of the rinsed, unlabeled vial in a designated container for empty chemical glass.[3]

Once a waste container is full, or if work with this compound is complete, arrange for pickup by your institution's EHS department.[3][5] Follow your facility's specific procedures for requesting a chemical waste pickup.[5]

Experimental Protocol: Cell Viability Assay Waste Generation

This protocol outlines a typical cell-based assay using this compound, highlighting the points of hazardous waste generation.

  • Stock Solution Preparation:

    • In a chemical fume hood, dissolve 5 mg of this compound powder in DMSO to create a 10 mM stock solution.

    • Waste Generated: Contaminated weigh paper, spatula, and the original this compound vial (handle as described in Step 4 above).

  • Serial Dilutions:

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve final experimental concentrations (e.g., 1 nM to 10 µM).

    • Waste Generated: Contaminated pipette tips (dispose as solid hazardous waste).

  • Cell Treatment:

    • Add the diluted this compound solutions to cells cultured in multi-well plates. Incubate for the desired time (e.g., 24-48 hours).

    • Waste Generated: None at this step.

  • Assay Completion and Waste Collection:

    • After incubation, analyze cell viability (e.g., using an MTS or MTT assay).

    • Aspirate all liquid from the wells.

    • Waste Generated: Liquid media containing this compound (collect as liquid hazardous waste). Contaminated multi-well plates and pipette tips (collect as solid hazardous waste).

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

G cluster_type 1. Determine Waste Type cluster_container 2. Select & Label Container cluster_action 3. Accumulate & Dispose start Identify this compound Contaminated Waste waste_type Solid, Liquid, or Sharp? start->waste_type solid Solid Waste (Gloves, Tips, Plates) waste_type->solid Solid liquid Liquid Waste (Media, Stocks, Rinsate) waste_type->liquid Liquid sharps Sharps Waste (Needles) waste_type->sharps Sharp container_solid Labeled Solid Hazardous Waste Bin solid->container_solid container_liquid Labeled, Capped Liquid Waste Carboy (in Secondary Containment) liquid->container_liquid container_sharps Labeled Puncture- Resistant Sharps Container sharps->container_sharps accumulate Store in Satellite Accumulation Area (SAA) container_solid->accumulate container_liquid->accumulate container_sharps->accumulate request_pickup Request EHS Pickup When Full or Project Ends accumulate->request_pickup

Caption: Workflow for this compound Hazardous Waste Segregation and Disposal.

References

Essential Safety and Handling Protocols for the Novel Compound OX-201

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "OX-201" is understood to be a novel or uncharacterized substance for which specific safety data is not publicly available. The following guidance is based on established best practices for handling new or potent chemical compounds in a research and development environment. A thorough, site-specific risk assessment must be conducted by qualified personnel before any handling of this compound begins.[1][2][3]

This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the safe handling of this compound. The core principle when working with a novel compound is to assume it is hazardous until proven otherwise.[1][4]

Engineering and Administrative Controls

Primary hazard control relies on engineering and administrative measures to minimize exposure.[1]

  • Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][5] Safety showers and eyewash stations must be immediately accessible.[1]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to authorized and trained personnel.[1] The quantity of the substance in use should be minimized to what is necessary for the experiment.[1][5]

Personal Protective Equipment (PPE)

PPE is the final barrier of protection and must be used consistently.[1][6] The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[5][7] For prolonged contact or when handling concentrated solutions, double-gloving is recommended. Gloves must be inspected before use and changed immediately upon contamination.[8]

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[4] When there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[7][9][10]

  • Body Protection: A flame-resistant laboratory coat or a chemical-resistant apron should be worn to protect skin and clothing.[5][9]

  • Respiratory Protection: If there is a risk of generating aerosols or fine powders outside of a fume hood, a properly fitted respirator may be necessary.[7][9] A risk assessment will determine the appropriate type of respiratory protection.

Quantitative Exposure and Hazard Data

As specific data for this compound is unavailable, hazard evaluation must be based on analogous compounds or computational toxicology predictions. The table below provides a template for summarizing key safety metrics once they are determined.

ParameterValueSource / Justification
Occupational Exposure Limit (OEL) TBDTo be determined by risk assessment.[2]
LD50 (Oral, Rat) TBDTo be determined via toxicological studies.
LC50 (Inhalation, Rat) TBDTo be determined via toxicological studies.
Carcinogenicity Presumed CarcinogenAssumed until data proves otherwise.[4]
Mutagenicity / Genotoxicity Presumed MutagenAssumed until data proves otherwise.[11]
Reproductive Toxicity Presumed ToxinAssumed until data proves otherwise.[4]

TBD: To Be Determined

Experimental Protocols: Standard Operating Procedure (SOP)

A. Handling and Use of this compound
  • Preparation: Before handling, review the Safety Data Sheet (SDS) if available, or the risk assessment for this compound.[5] Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[8]

  • Donning PPE: Put on all required PPE in the correct sequence (e.g., lab coat, then gloves, then eye protection).

  • Weighing and Transfer: Conduct all weighing and transfers of solid or liquid this compound inside the fume hood.[5] Use appropriate tools like spatulas or tongs to minimize direct contact.[5] Keep containers sealed when not in use.[12][13]

  • Experimentation: Keep all reactions involving this compound within the fume hood.[10] Ensure clear and accurate labeling of all containers with the chemical name, concentration, and hazard warnings.[5][14]

  • Post-Handling: After handling, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[8]

B. Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[4]

  • Spill:

    • Minor Spill (within fume hood): Use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.[1]

    • Major Spill: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office.[1]

C. Disposal Plan

All materials contaminated with this compound are to be considered hazardous waste.[1]

  • Waste Segregation: Collect all this compound waste (solid, liquid, and disposable PPE) in designated, sealed, and clearly labeled hazardous waste containers.[1][14] Do not mix with other waste streams unless compatibility is confirmed.[12][13]

  • Container Management: Waste containers must be chemically compatible, leak-proof, and kept closed except when adding waste.[12][13][15] Store containers in a designated and properly ventilated satellite accumulation area.[13]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[12] Do not dispose of this compound down the drain or in regular trash.[12][15] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous waste.[12][16]

Visualized Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G prep 1. Preparation - Review Risk Assessment - Verify Fume Hood - Clear Workspace ppe 2. Don PPE - Lab Coat - Gloves (Double) - Goggles & Face Shield prep->ppe Proceed handle 3. Handling in Fume Hood - Weighing & Transfer - Aliquoting & Reactions - Label All Containers ppe->handle Proceed decon 4. Decontamination - Clean Work Surface - Doff PPE Correctly handle->decon Work Complete waste 6. Waste Disposal - Segregate Hazardous Waste - Use Sealed, Labeled Containers - Store in SAA handle->waste During/After Handling emergency Emergency Protocol - Spill, Exposure, etc. - Follow SOP handle->emergency If Incident Occurs wash 5. Personal Hygiene - Wash Hands Thoroughly decon->wash Proceed

Caption: Safe handling workflow for novel compound this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.